molecular formula C7H5FN2 B1318929 5-Fluoro-1H-indazole CAS No. 348-26-5

5-Fluoro-1H-indazole

Numéro de catalogue: B1318929
Numéro CAS: 348-26-5
Poids moléculaire: 136.13 g/mol
Clé InChI: LIWIWTHSKJBYDW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-Fluoro-1H-indazole is a useful research compound. Its molecular formula is C7H5FN2 and its molecular weight is 136.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

5-fluoro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c8-6-1-2-7-5(3-6)4-9-10-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWIWTHSKJBYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591231
Record name 5-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348-26-5
Record name 5-Fluoro-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=348-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Fluoro-1H-indazole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and materials science. Its unique structural features, particularly the presence of a fluorine atom on the benzene ring, impart distinct physicochemical properties that make it a valuable building block in the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties, detailed experimental protocols, and key applications of this compound, with a focus on its role in the development of kinase inhibitors for cancer therapy.

Core Physical and Chemical Properties

This compound is a solid at room temperature, typically appearing as a yellow to tan crystalline powder.[1] The fluorine substitution significantly influences its electronic properties, reactivity, and metabolic stability, making it a desirable scaffold in drug design.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₅FN₂[1][2]
Molecular Weight 136.13 g/mol [1][2]
Melting Point 119-125 °C[1][3]
Boiling Point 274.9 ± 13.0 °C (Predicted)[4]
pKa 12.90 ± 0.40 (Predicted)[4]
Appearance Yellow to tan crystalline powder[1]
Solubility Soluble in hot water, methanol, ethanol, and DMSO.[5]
Storage Store in a cool, dry, dark place. Sealed in dry, Room Temperature.[4][6]

Synthesis and Purification

Experimental Protocol: Synthesis of a Substituted Indazole (Adapted for this compound)

This protocol is based on the synthesis of a similar compound, 5-bromo-4-fluoro-1H-indazole, and can be adapted for the synthesis of this compound by using 4-fluoro-2-methylaniline as the starting material and omitting the bromination step.[7]

Step 1: Acetylation of 4-Fluoro-2-methylaniline

  • Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as acetic acid.

  • Add acetic anhydride to the solution and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the acetylated product.

Step 2: Cyclization to form the Indazole Ring

  • Dissolve the acetylated product in a suitable solvent (e.g., toluene).

  • Add a diazotizing agent, such as isoamyl nitrite, dropwise at an elevated temperature (e.g., 90-110 °C).[7]

  • Maintain the reaction at this temperature and monitor by TLC.

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product is an N-acetylated indazole derivative.

Step 3: Deprotection to Yield this compound

  • Dissolve the N-acetylated indazole in a mixture of methanol and water.

  • Add an inorganic base, such as potassium carbonate or sodium hydroxide, and stir the mixture at room temperature.[7]

  • Monitor the deprotection by TLC.

  • Upon completion, add water to the reaction mixture and stir.

  • Filter the resulting precipitate, wash with water, and dry to obtain crude this compound.

Purification Protocol: Column Chromatography

Crude this compound can be purified by column chromatography on silica gel.[8]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Alternatively, recrystallization from a suitable solvent system, such as ethanol/water, can be employed for purification.[5][9]

Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.

Table 2: 1H and 13C NMR Spectral Data of this compound (in DMSO-d6)
Atom No. 1H Chemical Shift (δ, ppm) 13C Chemical Shift (δ, ppm) Key Correlations
1 (NH)~13.1 (br s)-Broad singlet, exchangeable with D₂O
3~8.1 (s)~134.0
4~7.7 (dd, J ≈ 9.0, 2.5 Hz)~110.0 (d, JCF ≈ 25 Hz)
6~7.1 (ddd, J ≈ 9.0, 9.0, 2.5 Hz)~118.0 (d, JCF ≈ 10 Hz)
7~7.5 (dd, J ≈ 9.0, 4.5 Hz)~120.0 (d, JCF ≈ 10 Hz)
3a-~122.0
5-~158.0 (d, JCF ≈ 235 Hz)Large C-F coupling constant
7a-~140.0

Note: The chemical shifts and coupling constants are approximate and may vary slightly depending on the specific experimental conditions. The assignments are based on general principles of NMR spectroscopy and data for similar indazole structures.[6][10][11][12][13][14]

Reactivity and Stability

This compound exhibits reactivity characteristic of the indazole ring system, influenced by the electron-withdrawing nature of the fluorine atom. The NH proton is acidic and can be deprotonated with a suitable base. The pyrazole ring can undergo electrophilic substitution, and the benzene ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the fluorine atom.

Forced Degradation Studies

To assess the intrinsic stability of this compound, forced degradation studies can be performed under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[15][16][17][18][19]

General Protocol for Forced Degradation:

  • Acidic Hydrolysis: Reflux a solution of the compound in 0.1 M HCl.

  • Basic Hydrolysis: Reflux a solution of the compound in 0.1 M NaOH.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photolytic Degradation: Expose a solution of the compound to UV light.

The degradation products can be analyzed by a stability-indicating HPLC method to determine the degradation pathways and the stability of the molecule.

Application in Kinase Inhibitor Synthesis

A significant application of this compound is its use as a key building block in the synthesis of kinase inhibitors for cancer therapy. The indazole scaffold can mimic the purine core of ATP, allowing it to bind to the ATP-binding site of kinases. The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

Role in ALK/ROS1 Inhibition

Anaplastic Lymphoma Kinase (ALK) and ROS1 are receptor tyrosine kinases that, when constitutively activated due to genetic rearrangements, can drive the growth of certain cancers, particularly non-small cell lung cancer (NSCLC).[9][20][21] this compound derivatives have been investigated as potent inhibitors of these kinases.

ALK Signaling Pathway and Inhibition

The binding of a ligand to the ALK receptor leads to its dimerization and autophosphorylation, which in turn activates several downstream signaling pathways, including the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways. These pathways promote cell proliferation, survival, and migration. Indazole-based inhibitors, by blocking the ATP-binding site of ALK, prevent its phosphorylation and subsequent activation of these oncogenic signaling cascades.

ALK_Signaling_Pathway cluster_JAK_STAT JAK/STAT Pathway cluster_PI3K_AKT PI3K/AKT Pathway cluster_MAPK RAS/MAPK Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK Binds P_ALK p-ALK ALK->P_ALK Autophosphorylation JAK JAK P_ALK->JAK PI3K PI3K P_ALK->PI3K RAS RAS P_ALK->RAS Indazole_Inhibitor This compound -based Inhibitor Indazole_Inhibitor->P_ALK Inhibits STAT3 STAT3 JAK->STAT3 Activates P_STAT3 p-STAT3 STAT3->P_STAT3 STAT3_Dimer STAT3 Dimer P_STAT3->STAT3_Dimer Dimerization Nucleus_STAT Nucleus STAT3_Dimer->Nucleus_STAT Translocation Gene_Expression_STAT Gene Expression (Proliferation, Survival) Nucleus_STAT->Gene_Expression_STAT AKT AKT PI3K->AKT Activates P_AKT p-AKT AKT->P_AKT mTOR mTOR P_AKT->mTOR Activates Cell_Survival Cell Survival & Growth mTOR->Cell_Survival RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates P_ERK p-ERK ERK->P_ERK Nucleus_MAPK Nucleus P_ERK->Nucleus_MAPK Translocation Gene_Expression_MAPK Gene Expression (Proliferation, Differentiation) Nucleus_MAPK->Gene_Expression_MAPK

Caption: ALK signaling and its inhibition by indazole derivatives.

Experimental Workflow: Synthesis of a Kinase Inhibitor Scaffold

The following workflow illustrates a general approach to synthesizing a kinase inhibitor scaffold starting from this compound. This process typically involves functionalization at the N1 and C3 positions of the indazole ring.

Kinase_Inhibitor_Synthesis Start This compound Step1 N-Alkylation/ N-Arylation Start->Step1 Intermediate1 N1-Substituted 5-Fluoro-indazole Step1->Intermediate1 Step2 C3-Functionalization (e.g., Halogenation) Intermediate1->Step2 Intermediate2 N1, C3-Disubstituted 5-Fluoro-indazole Step2->Intermediate2 Step3 Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate2->Step3 Final_Product Kinase Inhibitor Scaffold Step3->Final_Product Purification Purification (Chromatography/Recrystallization) Final_Product->Purification

Caption: General synthesis workflow for a kinase inhibitor scaffold.

Conclusion

This compound is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique combination of a fluorinated benzene ring and a reactive indazole core provides a powerful platform for the synthesis of complex molecules with diverse biological activities. The information presented in this technical guide, from its fundamental properties to its application in the synthesis of targeted cancer therapeutics, highlights the importance of this compound for researchers and professionals in the field of drug discovery and development. Further exploration of its reactivity and the development of novel synthetic methodologies will undoubtedly continue to expand its utility in creating next-generation pharmaceuticals.

References

An In-Depth Technical Guide to the Synthesis of 5-Fluoro-1H-indazole from 4-Fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5-Fluoro-1H-indazole, a valuable heterocyclic motif in medicinal chemistry, starting from the readily available precursor, 4-fluoro-2-nitroaniline. This document outlines the detailed experimental protocols for the two-step synthesis, presents all quantitative data in structured tables, and includes a visual representation of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from 4-fluoro-2-nitroaniline is a well-established two-step process. The first step involves the selective reduction of the nitro group of the starting material to an amine, yielding 4-fluoro-1,2-phenylenediamine. The subsequent step is a diazotization of the newly formed amine group, followed by an intramolecular cyclization to form the desired indazole ring system.

Experimental Protocols

This section details the methodologies for the key transformations in the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-1,2-phenylenediamine

This procedure outlines the catalytic hydrogenation of 4-fluoro-2-nitroaniline to produce 4-fluoro-1,2-phenylenediamine.

Reaction: 4-Fluoro-2-nitroaniline → 4-Fluoro-1,2-phenylenediamine

Reagents and Materials:

  • 4-Fluoro-2-nitroaniline

  • Anhydrous Ethanol (EtOH)

  • Raney Nickel (catalyst)

  • Hydrogen gas (H₂)

  • Reaction vessel suitable for hydrogenation

Procedure:

  • In a suitable reaction vessel, combine 4-fluoro-2-nitroaniline (1.0 eq) and anhydrous ethanol.

  • Carefully add Raney Nickel (a typical loading is ~20% by weight of the starting material).

  • Seal the reaction vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 1.0 MPa.

  • Stir the reaction mixture vigorously at room temperature for 8 hours.

  • Upon completion of the reaction, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture to remove the Raney Nickel catalyst. The catalyst can be recycled.

  • Concentrate the filtrate under reduced pressure to yield the crude 4-fluoro-1,2-phenylenediamine. The product is often a gray-white solid and can be used in the next step without further purification if of sufficient purity.

Step 2: Synthesis of this compound

This procedure describes the diazotization of 4-fluoro-1,2-phenylenediamine followed by intramolecular cyclization to yield this compound. This protocol is adapted from general methods for indazole synthesis from ortho-phenylenediamines.

Reaction: 4-Fluoro-1,2-phenylenediamine → this compound

Reagents and Materials:

  • 4-Fluoro-1,2-phenylenediamine

  • Acetic Acid (AcOH)

  • Sodium Nitrite (NaNO₂)

  • Water (H₂O)

  • Ice

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-fluoro-1,2-phenylenediamine (1.0 eq) in acetic acid in a round-bottom flask.

  • Cool the solution to 0-5 °C in an ice bath.

  • Prepare a solution of sodium nitrite (1.0-1.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the stirred solution of the diamine, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and continue stirring for 1-2 hours, or until reaction completion is indicated by TLC.

  • Quench the reaction by pouring it into a beaker of ice water.

  • The crude this compound may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography to obtain the final product, typically a yellow to tan crystalline powder.

Data Presentation

The following tables summarize the key quantitative data for the starting material, intermediate, and final product.

Table 1: Physical and Chemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
4-Fluoro-2-nitroanilineC₆H₅FN₂O₂156.11Orange solid95-97
4-Fluoro-1,2-phenylenediamineC₆H₇FN₂126.13Gray-white solid97-98
This compoundC₇H₅FN₂136.13Yellow to tan crystalline powder119-125[1]

Table 2: Reaction Data

Reaction StepStarting MaterialProductTypical Yield (%)
1. Reduction4-Fluoro-2-nitroaniline4-Fluoro-1,2-phenylenediamine~91
2. Diazotization/Cyclization4-Fluoro-1,2-phenylenediamineThis compoundNot explicitly reported, but generally moderate to good for this type of reaction.

Table 3: Spectroscopic Data for 4-Fluoro-1,2-phenylenediamine

Data TypeParameters
¹H NMR (DMSO-d₆, 400MHz)δ: 4.27 (s, 2H), 4.75 (s, 2H), 6.11 (t, 1H, J=8.54Hz), 6.29 (d, 1H, J=10.92Hz), 6.42 (t, 1H, J=7.14Hz)
MS (m/z)127.1 [M+H]⁺

Table 4: Expected Spectroscopic Data for this compound

Data TypeExpected Parameters
¹H NMRSignals corresponding to the aromatic protons of the indazole core, with splitting patterns influenced by the fluorine substituent.
¹³C NMRResonances for the seven carbon atoms of the fluoroindazole ring system, with C-F coupling constants observable for the carbon atoms in proximity to the fluorine.
MS (m/z)Expected molecular ion peak at [M]⁺ ≈ 136.13 and/or [M+H]⁺ ≈ 137.14.

Note: Detailed, experimentally verified spectroscopic data for this compound was not available in the public domain at the time of this guide's compilation. The expected data is based on the compound's structure and data from analogous compounds.

Synthetic Workflow and Mechanism

The following diagrams illustrate the overall experimental workflow and the logical progression of the chemical transformations.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Cyclization Start 4-Fluoro-2-nitroaniline Reduction Catalytic Hydrogenation (Raney Ni, H2, EtOH) Start->Reduction 1.0 eq Intermediate 4-Fluoro-1,2-phenylenediamine Reduction->Intermediate Yield: ~91% Diazotization Diazotization & Cyclization (NaNO2, AcOH) Intermediate->Diazotization 1.0 eq Product This compound Diazotization->Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Mechanism cluster_reduction Reduction of Nitro Group cluster_cyclization Diazotization and Indazole Formation Nitroaniline 4-Fluoro-2-nitroaniline Reduction_Mech H2 / Catalyst Nitroaniline->Reduction_Mech Phenylenediamine 4-Fluoro-1,2-phenylenediamine Reduction_Mech->Phenylenediamine Diazonium_Formation Diazotization (NaNO2, H+) Phenylenediamine->Diazonium_Formation Diazonium_Salt Aryl Diazonium Intermediate Diazonium_Formation->Diazonium_Salt Cyclization Intramolecular Cyclization Diazonium_Salt->Cyclization Final_Product This compound Cyclization->Final_Product

Caption: Logical relationship of the key chemical transformations.

References

An In-depth Technical Guide to 5-Fluoro-1H-indazole (CAS 348-26-5): Properties, Structure, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has garnered significant attention in medicinal chemistry and drug development. Its unique structural features make it a valuable building block for the synthesis of a variety of bioactive molecules, most notably as a key intermediate in the creation of potent kinase inhibitors for cancer therapy. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of this compound (CAS 348-26-5), along with its critical role in the development of targeted therapeutics.

Chemical Structure and Properties

This compound is a bicyclic aromatic compound consisting of a benzene ring fused to a pyrazole ring, with a fluorine atom substituted at the 5-position.

Structure:

  • Molecular Formula: C₇H₅FN₂[1]

  • SMILES: Fc1ccc2[nH]ncc2c1[1]

  • InChI Key: LIWIWTHSKJBYDW-UHFFFAOYSA-N[1]

The presence of the fluorine atom significantly influences the electronic properties of the indazole ring, which can enhance binding affinities and metabolic stability when incorporated into larger drug molecules.

Physicochemical Properties:

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 348-26-5[1]
Molecular Weight 136.13 g/mol [1]
Appearance Solid[1]
Melting Point 119-125 °C[1]
Assay ≥97%[1]

Spectral Data:

Detailed spectral data is crucial for the identification and characterization of this compound. The expected spectral characteristics are summarized below.

¹H NMR (Proton Nuclear Magnetic Resonance): While specific spectral data for this compound is not readily available in public databases, a patent for the closely related 5-bromo-4-fluoro-1H-indazole provides an example of the expected proton NMR spectrum for this class of compounds.[2]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Similar to ¹H NMR, specific public data for this compound is limited. However, analysis of related indazole structures suggests characteristic chemical shifts for the carbon atoms in the bicyclic ring system.

IR (Infrared) Spectroscopy: Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. Characteristic absorption bands are expected for the N-H, C-H, C=C, and C-F bonds.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) for this compound would be observed at m/z 136.13.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the diazotization of a substituted aniline followed by an intramolecular cyclization. A plausible synthetic route starting from 4-fluoro-2-methylaniline is outlined below, based on established procedures for similar indazole syntheses.[3]

Experimental Protocol: Synthesis of this compound from 4-Fluoro-2-methylaniline

This protocol is a representative procedure based on the synthesis of analogous indazole compounds.

Step 1: Acetylation of 4-Fluoro-2-methylaniline

  • Dissolve 4-fluoro-2-methylaniline in a suitable solvent such as ethyl acetate.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add acetic anhydride dropwise while maintaining the temperature.

  • Stir the reaction mixture at low temperature for a specified time until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Remove the solvent under reduced pressure to obtain N-(4-fluoro-2-methylphenyl)acetamide.

Step 2: Diazotization and Cyclization

  • Dissolve the N-(4-fluoro-2-methylphenyl)acetamide in a suitable solvent like toluene.

  • Add acetic acid and acetic anhydride to the solution.

  • Heat the mixture to an elevated temperature (e.g., 90-110 °C).

  • Slowly add an alkyl nitrite, such as isoamyl nitrite, dropwise.

  • Maintain the reaction at the elevated temperature until completion, monitored by TLC.

  • Cool the reaction mixture and concentrate under reduced pressure.

  • The resulting intermediate, 1-acetyl-5-fluoro-1H-indazole, can be purified by recrystallization or chromatography.

Step 3: Deprotection

  • Suspend the 1-acetyl-5-fluoro-1H-indazole in a mixture of methanol and water.

  • Add a base, such as potassium carbonate or sodium hydroxide, to the suspension.

  • Stir the mixture at room temperature for several hours until the deacetylation is complete (monitored by TLC).

  • Add water to the reaction mixture to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield this compound.

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_synthesis Synthesis Workflow Start 4-Fluoro-2-methylaniline Acetylation Acetylation (Acetic Anhydride) Start->Acetylation Intermediate1 N-(4-fluoro-2-methylphenyl)acetamide Acetylation->Intermediate1 Diazotization_Cyclization Diazotization & Cyclization (Alkyl Nitrite, Acetic Acid) Intermediate1->Diazotization_Cyclization Intermediate2 1-Acetyl-5-fluoro-1H-indazole Diazotization_Cyclization->Intermediate2 Deprotection Deprotection (Base, e.g., K2CO3) Intermediate2->Deprotection End This compound Deprotection->End

Caption: A logical workflow for the synthesis of this compound.

Role in Drug Development: A Key Intermediate for Kinase Inhibitors

This compound serves as a critical building block in the synthesis of numerous small molecule kinase inhibitors, which are a cornerstone of modern cancer therapy. One of the most prominent examples is its use in the synthesis of Pazopanib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.

Pazopanib and the VEGFR Signaling Pathway:

Pazopanib functions primarily by inhibiting the Vascular Endothelial Growth Factor Receptors (VEGFRs), particularly VEGFR-2.[4] The binding of Vascular Endothelial Growth Factor (VEGF) to its receptor initiates a signaling cascade that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5] By blocking the ATP-binding pocket of the VEGFR kinase domain, Pazopanib prevents the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways.

The following diagram illustrates the simplified VEGFR signaling pathway and the point of inhibition by drugs synthesized using this compound as a precursor.

G cluster_pathway VEGFR Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR VEGFR (Tyrosine Kinase Receptor) VEGF->VEGFR Binds to Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Signaling Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Dimerization->Signaling Response Cellular Responses: Angiogenesis, Proliferation, Survival Signaling->Response Inhibitor Kinase Inhibitor (e.g., Pazopanib, derived from This compound) Inhibitor->Dimerization Inhibits

Caption: Inhibition of the VEGFR signaling pathway by a kinase inhibitor.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) with the hazard statement H302.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in the field of drug discovery and development. Its straightforward synthesis and the advantageous properties conferred by the fluorine substituent make it a valuable precursor for the creation of targeted therapies, particularly kinase inhibitors for the treatment of cancer. A thorough understanding of its chemical properties, synthesis, and biological applications is essential for researchers and scientists working at the forefront of medicinal chemistry.

References

Biological activity of fluorinated indazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Fluorinated Indazole Derivatives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships (SAR) of fluorinated indazole derivatives. It highlights their significance as privileged scaffolds in modern medicinal chemistry, particularly in the development of targeted therapeutics.

Introduction

Indazole, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyrazole ring, is a prominent scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The incorporation of fluorine atoms into the indazole core or its substituents has become a key strategy in drug design. Fluorine's unique properties—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[5] This often leads to enhanced potency, selectivity, and improved pharmacokinetic profiles.[5][6]

This document details the biological activities of various fluorinated indazole derivatives, focusing on their roles as kinase inhibitors and anti-proliferative agents. It provides quantitative data, experimental methodologies, and visual representations of key concepts to serve as a resource for drug discovery and development professionals.

Biological Activity and Quantitative Data

Fluorinated indazole derivatives have been extensively explored as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.[7][8] The strategic placement of fluorine atoms on the indazole scaffold has been shown to be crucial for achieving high potency and selectivity.

Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of selected fluorinated indazole derivatives against various protein kinases.

Table 1: Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Compound Target Assay Type IC50 (nM) Notes Reference
14a FGFR1 Enzymatic Assay 15 3-methoxyphenyl substitution. [7]
14d FGFR1 Enzymatic Assay 5.5 Additional fluorine atom on the phenyl ring significantly improves activity compared to 14a. [7]
100 FGFR1 Enzymatic Assay < 4.1 Contains a 2,6-difluoro-3-methoxyphenyl group. [9]

| 100 | FGFR2 | Enzymatic Assay | 2.0 ± 0.8 | Shows potent activity against FGFR2. |[9] |

Table 2: Epidermal Growth Factor Receptor (EGFR) Inhibitors

Compound Target Assay Type IC50 (nM) Notes Reference
36g EGFR (variants) Enzymatic Assay Sub-nanomolar A fluorinated derivative with remarkable activity. [7]
109 EGFR T790M Kinase Assay 5.3 Designed from a lead compound via structure-guided design. [9]

| 109 | EGFR | Kinase Assay | 8.3 | Potent against wild-type EGFR. |[9] |

Table 3: Other Kinase Inhibitors (VEGFR, ROCK, Syk, RIP2)

Compound Target Assay Type IC50 / pIC50 Notes Reference
30 VEGFR-2 Kinase Assay 1.24 nM A potent and selective angiogenesis inhibitor. [10]
51 ROCK1 Kinase Assay 2500 nM Fluorine at C4 position results in low potency. [5][6]
52 ROCK1 Kinase Assay 14 nM Fluorine at C6 position significantly enhances potency. Also showed 61% oral bioavailability. [5][6]
53a ROCK1 Kinase Assay 7 nM 6-fluoroindazole derivative with good oral bioavailability (49%). [6]
53b ROCK1 Kinase Assay 6 nM 6-fluoroindazole derivative with good oral bioavailability (53%). [6]
44g Syk Kinase Assay 4 nM Highly potent and selective Syk inhibitor. [6]

| 48a | RIP2 | Kinase Assay | pIC50 = 6.0 | 5-Fluoroindazole derivative for treating inflammatory diseases. |[6] |

Anti-proliferative and Cytotoxic Activity

The anti-cancer potential of these compounds is often evaluated through their ability to inhibit the growth of various human cancer cell lines.

Table 4: Anti-proliferative Activity Against Human Cancer Cell Lines

Compound Cell Line Assay Type IC50 / EC50 (µM) Notes Reference
36g H1975 Cell-based EC50 = 0.191 EGFR-mutant lung cancer cell line. [7]
36g HCC827 Cell-based EC50 = 0.022 EGFR-mutant lung cancer cell line. [7]
2f 4T1 (Breast) Proliferation Assay 0.23 Showed potent activity against multiple cancer cell lines. [11][12]
2f HepG2 (Liver) Proliferation Assay 0.80 [12]
2f MCF-7 (Breast) Proliferation Assay 0.34 [12]
5b HepG-2 (Liver) MTT Assay > 50 3-fluoro substituent. [13]
5e HepG-2 (Liver) MTT Assay 21.3 4-fluoro substituent. [13]
5j HepG-2 (Liver) MTT Assay 9.87 3,5-difluoro substituent shows the best activity in the series. [13]
6o K562 (Leukemia) MTT Assay 5.15 Showed good selectivity over normal cells (HEK-293, IC50 = 33.2 µM). [13]

| various | Ramos (B-cell) | Cytotoxicity Assay | EC50 < 5 | Fluorinated 3-guanidyl-indazoles active as F1F0-ATPase inhibitors. |[5][6] |

Structure-Activity Relationships (SAR)

The data consistently demonstrates that the position and number of fluorine substituents are critical determinants of biological activity.

  • Impact of Fluorine Position: A striking example is seen in ROCK1 inhibitors, where a fluorine atom at the C6 position (compound 52, IC50 = 14 nM) confers significantly higher potency than one at the C4 position (compound 51, IC50 = 2500 nM).[5][6]

  • Enhancement by Fluorination: The addition of a fluorine atom to a phenyl ring substituent in an FGFR1 inhibitor (14d) led to a nearly three-fold increase in activity compared to its non-fluorinated counterpart (14a).[7]

  • Multiple Fluorine Atoms: In evaluating anti-proliferative activity against HepG-2 cells, a 3,5-difluoro substituted derivative (5j) was more potent than the corresponding 4-fluoro (5e) and 3-fluoro (5b) derivatives, indicating that multiple fluorines can be beneficial.[13]

The following diagram illustrates the logical relationship of how fluorine substitution impacts the inhibitory activity of indazoles against the ROCK1 kinase.

G cluster_0 Structure-Activity Relationship (SAR) for ROCK1 Inhibition A Indazole Scaffold B Fluorine at C4 Position (Compound 51) A->B Substitution C Fluorine at C6 Position (Compound 52) A->C Substitution D Low Potency (IC50 = 2500 nM) B->D Leads to E High Potency (IC50 = 14 nM) C->E Leads to

Caption: SAR diagram illustrating the effect of fluorine position on ROCK1 inhibitory activity.

Key Signaling Pathways Targeted

Fluorinated indazoles frequently target receptor tyrosine kinase (RTK) pathways, such as the VEGFR and FGFR pathways, which are pivotal in cancer progression through their roles in angiogenesis and cell proliferation.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7] Inhibiting VEGFR-2 kinase activity blocks downstream signaling cascades, thereby preventing endothelial cell proliferation and migration.

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation Inhibitor Fluorinated Indazole Inhibitor (e.g., Cpd 30) Inhibitor->VEGFR2 Inhibits Kinase Domain Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Angiogenesis Akt->Proliferation Signal Transduction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Signal Transduction G cluster_0 General Workflow for Biological Evaluation A Synthesis of Fluorinated Indazole Derivatives B In Vitro Kinase Inhibition Assays (Determine IC50) A->B C Cell-Based Anti-Proliferation Assays (e.g., MTT, Determine IC50) A->C D SAR Analysis and Lead Optimization B->D C->D D->A Iterate Design E In Vivo Efficacy (e.g., Tumor Xenograft Models) D->E G Preclinical Candidate Selection E->G F ADME/Tox Profiling F->G

References

The Core Mechanism of Action of 5-Fluoro-1H-indazole in Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indazole is a synthetic compound belonging to the indazole class of molecules, which has garnered significant interest in oncology for its potential as an anticancer agent. While research directly investigating this compound is emerging, a substantial body of evidence for its close structural analog, Lonidamine (1-(2,4-dichlorobenzyl)-1H-indazole-3-carboxylic acid), provides a strong framework for understanding its mechanism of action. This technical guide will provide an in-depth analysis of the core mechanisms by which this compound and its related compounds are believed to exert their cytotoxic effects on cancer cells, drawing heavily on the well-documented activities of Lonidamine. The primary mechanisms involve the disruption of cellular energy metabolism, induction of apoptosis, and cell cycle arrest.

This guide will present available quantitative data in structured tables, detail relevant experimental protocols, and provide visualizations of key signaling pathways and experimental workflows to offer a comprehensive resource for researchers in the field.

Data Presentation: Quantitative Effects on Cancer Cells

The following tables summarize the available quantitative data on the effects of Lonidamine and other relevant indazole derivatives on various cancer cell lines. This data provides a quantitative basis for the mechanisms discussed in this guide.

Cell LineCancer TypeIC50 (µM)Reference
A549Lung Cancer280[1]
H1299Lung CancerNot Specified[1]
HCT-116Colon Cancer~22[2]
HepG2Liver Cancer~22[2]
4T1Breast CancerNot Specified[3]
K562Chronic Myeloid Leukemia5.15[4]
PC-3Prostate CancerNot Specified[4]

Table 1: IC50 Values of Lonidamine and Related Indazole Derivatives in Various Cancer Cell Lines. This table illustrates the concentration-dependent cytotoxic effects of indazole compounds across a range of cancer types.

Cancer Cell LineTreatmentBax ExpressionBcl-2 ExpressionReference
4T1Compound 2f (an indazole derivative)UpregulatedDownregulated[3]
K562Compound 6o (an indazole derivative)AffectedInhibited[4]
U87MGCurcumin (induces apoptosis)Increased by 121% (25 µM) and 249% (50 µM)Decreased[5]
SK-N-BE2 & SH-SY5YHA + GST (apoptosis inducers)Bax:Bcl-2 ratio increased by 175% and 387% respectivelyNot specified[6]
MDA-MB-2311Hz 100mT ELF-EMFIncreased 2.4-foldDecreased 0.64-fold

Table 2: Modulation of Apoptosis-Regulating Proteins. This table highlights the pro-apoptotic effects of indazole derivatives and other agents through the modulation of the Bax/Bcl-2 ratio.

Cell LineTreatmentEffect on Cell CycleKey Protein ChangesReference
K562Compound 6o (an indazole derivative)G0/G1 arrest (from 29.4% to 41.1% at 14 µM)Not specified[4]
RPMI 47885-FluorouracilEarly S phase accumulationIncreased Cyclin A[7]

Table 3: Effects on Cell Cycle Progression. This table summarizes the impact of an indazole derivative and a common chemotherapeutic on cell cycle distribution.

Core Mechanisms of Action

The anticancer activity of this compound and its analogs is primarily attributed to a multi-pronged attack on critical cellular processes essential for cancer cell survival and proliferation.

Disruption of Cancer Cell Metabolism

Cancer cells exhibit a unique metabolic phenotype, often referred to as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This compound, akin to Lonidamine, is thought to target this metabolic vulnerability.

  • Inhibition of Hexokinase: A key target is Hexokinase II (HKII), an enzyme that catalyzes the first committed step of glycolysis. HKII is often overexpressed in cancer cells and is localized to the outer mitochondrial membrane, where it gains preferential access to ATP. By inhibiting HKII, these compounds can significantly reduce the glycolytic flux, leading to a depletion of ATP, the primary energy currency of the cell.

  • Inhibition of the Mitochondrial Pyruvate Carrier (MPC): These compounds also inhibit the transport of pyruvate into the mitochondria via the Mitochondrial Pyruvate Carrier (MPC). This blockage prevents pyruvate from entering the tricarboxylic acid (TCA) cycle for oxidative phosphorylation, further crippling the cell's energy production capabilities.

Metabolic Inhibition by this compound Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Hexokinase II Pyruvate Pyruvate G6P->Pyruvate Glycolysis Mitochondrion Mitochondrion Pyruvate->Mitochondrion MPC ATP_Glycolysis ATP Pyruvate->ATP_Glycolysis TCA TCA Cycle Mitochondrion->TCA ATP_OxPhos ATP TCA->ATP_OxPhos Oxidative Phosphorylation Indazole This compound (Lonidamine) Hexokinase II Hexokinase II Indazole->Hexokinase II MPC MPC Indazole->MPC

Caption: Metabolic targets of this compound analogs.

Induction of Apoptosis

By disrupting cellular metabolism and inducing cellular stress, this compound and its analogs trigger programmed cell death, or apoptosis, primarily through the intrinsic (mitochondrial) pathway.

  • Alteration of the Bax/Bcl-2 Ratio: A critical step in the initiation of the intrinsic apoptotic pathway is the regulation of the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated. This shift in the Bax/Bcl-2 ratio increases the permeability of the outer mitochondrial membrane.

  • Cytochrome c Release and Caspase Activation: The increased mitochondrial membrane permeability leads to the release of cytochrome c from the intermembrane space into the cytoplasm. Cytoplasmic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase. Caspase-9 then activates executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Intrinsic Apoptosis Pathway Indazole This compound Bcl2 Bcl-2 Indazole->Bcl2 Downregulates Bax Bax Indazole->Bax Upregulates Bcl2->Bax Mito Mitochondrion Bax->Mito Increases membrane permeability CytC Cytochrome c Mito->CytC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c, pro-caspase-9) CytC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Induction of apoptosis by this compound.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound derivatives have been shown to interfere with the normal progression of the cell cycle, a fundamental process for cell proliferation.

  • G2/M Phase Arrest: Studies on related compounds suggest an arrest at the G2/M checkpoint of the cell cycle. This prevents cells from entering mitosis, thereby halting their division.

  • Modulation of Cell Cycle Regulators: This G2/M arrest is often associated with the downregulation of key regulatory proteins, such as Cyclin B1 and Cyclin-Dependent Kinase 1 (CDK1), which form a complex that is essential for the G2 to M phase transition.

Cell Cycle Regulation G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2->M Mitotic Entry M->G1 Indazole This compound CyclinB1_CDK1 Cyclin B1 / CDK1 Complex Indazole->CyclinB1_CDK1 Inhibits Mitotic Entry Mitotic Entry CyclinB1_CDK1->Mitotic Entry Promotes

Caption: this compound and cell cycle arrest.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of indazole derivatives' anticancer effects.

MTT Assay for Cell Viability

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include vehicle-treated and untreated controls.[8]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[8]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][9]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4/5 Seed Seed cells in 96-well plate Treat Treat with This compound Seed->Treat Add_MTT Add MTT solution Treat->Add_MTT Incubate Incubate (3-4h) Add_MTT->Incubate Solubilize Solubilize formazan Incubate->Solubilize Read Read absorbance (570 nm) Solubilize->Read

Caption: A simplified workflow for the MTT assay.

Annexin V/Propidium Iodide Staining for Apoptosis

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, characteristic of late apoptotic and necrotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound at the desired concentration and for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.[10]

  • Washing: Wash the cells with cold PBS.[10]

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[8][10]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[8]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis Detection Workflow Treat Treat cells with This compound Harvest Harvest cells Treat->Harvest Wash Wash with PBS Harvest->Wash Stain Stain with Annexin V and Propidium Iodide Wash->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Propidium Iodide Staining for Cell Cycle Analysis

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Protocol:

  • Cell Treatment: Treat cancer cells with this compound.

  • Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.[4]

  • Washing: Wash the fixed cells with PBS.

  • RNase Treatment: Treat the cells with RNase to prevent the staining of RNA by PI.

  • PI Staining: Stain the cells with a solution containing Propidium Iodide.[4]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined.

Cell Cycle Analysis Workflow Treat Treat cells with This compound Harvest Harvest and fix cells Treat->Harvest Stain Stain with Propidium Iodide Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Caption: Workflow for cell cycle analysis using PI.

Conclusion

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on its close analog, Lonidamine, the primary mechanism of action is a multi-faceted attack on cancer cell biology. By disrupting the unique metabolic landscape of tumor cells, inducing programmed cell death through the intrinsic apoptotic pathway, and arresting the cell cycle, these compounds effectively inhibit cancer cell proliferation and survival. The quantitative data, while still emerging for this compound itself, strongly supports these mechanisms for the broader class of indazole derivatives. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways directly modulated by this compound and to translate these promising preclinical findings into effective cancer therapies. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to combat cancer.

References

The Genesis of a Key Pharmaceutical Building Block: An In-depth Technical Guide to 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and core applications of 5-Fluoro-1H-indazole has been compiled for researchers, scientists, and professionals in drug development. This document provides a deep dive into the synthesis, and physicochemical properties of this crucial heterocyclic compound, highlighting its significant role as a key intermediate in the creation of various pharmaceuticals, particularly in oncology.

Introduction: The Significance of the Indazole Scaffold

Indazole, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its structural resemblance to endogenous purine bases, allowing it to interact with a wide range of biological targets. The introduction of a fluorine atom at the 5-position of the indazole ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability, often enhancing its pharmacological profile. Consequently, this compound has emerged as a valuable building block in the synthesis of potent and selective therapeutic agents. Its derivatives have shown significant promise in various areas, most notably as kinase inhibitors in cancer therapy.[1][2]

Discovery and Historical Synthesis

The Jacobson Indazole Synthesis: A Classical Approach

One of the earliest and most fundamental methods for indazole synthesis is the Jacobson reaction, first reported in the late 19th century. This reaction typically involves the diazotization of an N-acyl-o-toluidine followed by an intramolecular cyclization. The likely historical approach to synthesizing this compound would have been an adaptation of this classical method, starting from a fluorinated o-toluidine derivative.

Experimental Protocol: Jacobson Indazole Synthesis (General)

  • Step 1: Acylation of o-Toluidine: o-Toluidine is acetylated using acetic anhydride to form N-acetyl-o-toluidine.

  • Step 2: Nitrosation: The N-acetyl-o-toluidine is treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid, at low temperatures to form the N-nitroso derivative.

  • Step 3: Cyclization: Upon warming, the N-nitroso intermediate undergoes an intramolecular cyclization, followed by the elimination of acetic acid, to yield the 1H-indazole.

A plausible synthetic pathway for this compound via a modified Jacobson approach is outlined below.

A 4-Fluoro-2-methylaniline B N-Acetyl-4-fluoro-2-methylaniline A->B Acetic Anhydride C N-Nitroso-N-acetyl-4-fluoro-2-methylaniline B->C NaNO2, H+ D This compound C->D Heat (Cyclization)

Fig. 1: Plausible historical synthesis of this compound.
Evolution of Synthetic Methodologies

Modern synthetic routes to fluorinated indazoles often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to the classical methods. A contemporary example is the synthesis of a closely related derivative, 5-bromo-4-fluoro-1H-indazole, from 3-fluoro-2-methylaniline, as detailed in patent literature.[3] This multi-step synthesis involves bromination, a ring-closure reaction, and a deprotection step.[3]

Experimental Protocol: Synthesis of 5-Bromo-4-fluoro-1H-indazole [3]

  • Step 1: Bromination of 3-fluoro-2-methylaniline. 3-fluoro-2-methylaniline is dissolved in acetonitrile. N-bromosuccinimide is then added portion-wise at a controlled temperature of -10 to 10 °C and reacted for 1-2 hours. After the reaction is complete, sodium bisulfite is added to quench any remaining brominating agent, yielding 4-bromo-3-fluoro-2-methylaniline.[3]

  • Step 2: Ring Closure. The 4-bromo-3-fluoro-2-methylaniline is dissolved in toluene. Diethyl ether and acetic acid are added, and the mixture is heated. Isoamyl nitrite is then added dropwise, and the reaction is maintained at a temperature between 80-130 °C for 3-4 hours to form the protected indazole intermediate.[3]

  • Step 3: Deprotection. The resulting intermediate from the previous step is added to a mixture of methanol and water. An inorganic base, such as potassium carbonate, is then added, and the reaction is stirred at room temperature for 12-14 hours to yield 5-bromo-4-fluoro-1H-indazole.[3]

The workflow for this modern synthetic approach is depicted below.

A 3-Fluoro-2-methylaniline B Bromination A->B C 4-Bromo-3-fluoro-2-methylaniline B->C D Ring Closure (Isoamyl nitrite) C->D E Protected Bromo-fluoro-indazole D->E F Deprotection (Base) E->F G 5-Bromo-4-fluoro-1H-indazole F->G

Fig. 2: Modern synthetic workflow for a fluoro-indazole derivative.

Physicochemical and Spectroscopic Data

The accurate characterization of this compound is crucial for its use in research and development. The following table summarizes its key physical and spectroscopic properties.

PropertyValue
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
CAS Number 348-26-5
Appearance Yellow to tan crystalline powder
Melting Point 119-125 °C
Boiling Point 274.9 ± 13.0 °C (Predicted)
Density 1.370 ± 0.06 g/cm³ (Predicted)
pKa 12.90 ± 0.40 (Predicted)
¹H NMR (Exemplary) ¹H NMR data for the closely related 7-fluoro-1H-indazole (400 MHz, CD₃OD): δ 7.08-7.12 (m, 2H), 7.56-7.59 (m, 1H), 8.10 (d, J = 3.4 Hz, 1H)
¹³C NMR (Exemplary) Data for the unsubstituted 1H-Indazole (75 MHz, CDCl₃): δ 109.71, 120.86, 120.96, 123.13, 126.80, 134.77, 140.01

Note: Exemplary NMR data is provided for closely related structures due to the limited availability of fully assigned spectra for this compound in the public domain. Researchers should acquire and interpret their own analytical data for definitive structural confirmation.

Role in Signaling Pathways and Drug Development

This compound and its derivatives have garnered significant attention for their ability to modulate the activity of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The indazole scaffold serves as a versatile template for the design of potent and selective kinase inhibitors.

Inhibition of ALK and ROS1 Kinases in NSCLC

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases that, when genetically altered, can act as oncogenic drivers in non-small cell lung cancer (NSCLC).[4] Several approved and investigational drugs targeting these kinases feature an indazole core. 5-(3,5-difluorobenzyl)-1H-indazole has been identified as a key pharmacophore for dual ALK/ROS1 inhibitory activity.[4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

A Growth Factors B ALK / ROS1 Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK, PI3K/AKT) B->C D Cell Proliferation & Survival C->D E This compound Derivative E->B

Fig. 3: Inhibition of ALK/ROS1 signaling by this compound derivatives.
Targeting PLK4 in Cancer Therapy

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a master regulatory role in centriole duplication during the cell cycle.[5] Overexpression of PLK4 is observed in several types of cancer and is associated with centrosome amplification and genomic instability.[5] Indazole-based compounds have been developed as potent inhibitors of PLK4, representing a promising therapeutic strategy for cancers driven by this mechanism.[5] By inhibiting PLK4, these compounds disrupt normal cell division, leading to apoptosis in cancer cells.

A PLK4 Kinase B Centriole Duplication A->B F Apoptosis A->F Inhibition leads to C Proper Mitotic Spindle Formation B->C D Normal Cell Division C->D E This compound Derivative E->A

Fig. 4: PLK4 inhibition by this compound derivatives leading to apoptosis.

Conclusion

This compound, from its roots in classical heterocyclic synthesis to its current prominence in modern drug discovery, represents a cornerstone of medicinal chemistry. Its unique physicochemical properties, conferred by the strategic placement of a fluorine atom on the indazole scaffold, have enabled the development of a new generation of targeted therapeutics. This technical guide provides a foundational understanding of this vital molecule, offering researchers and drug development professionals a comprehensive resource to support their ongoing efforts to innovate in the pharmaceutical landscape.

References

Spectroscopic Analysis of 5-Fluoro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 5-Fluoro-1H-indazole (CAS No. 348-26-5), a key heterocyclic compound of interest in medicinal chemistry and drug development. While comprehensive, experimentally-derived datasets for this specific molecule are not uniformly available in public databases, this document outlines the standard methodologies and expected data presentation formats for its analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Compound Identification

PropertyValue
Chemical Name This compound
CAS Number 348-26-5
Molecular Formula C₇H₅FN₂
Molecular Weight 136.13 g/mol
Monoisotopic Mass 136.04367633 Da[1]
Appearance Dark yellow to orange solid powder
Melting Point 119-125 °C

Spectroscopic Data Summary

The following tables are structured to present the key quantitative data from NMR, IR, and Mass Spectrometry. Note: Specific experimental data for this compound is not publicly available at the time of this writing. These tables serve as a template for data presentation.

¹H NMR (Proton NMR) Data
  • Solvent: DMSO-d₆

  • Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not availablen/an/an/an/a
Data not availablen/an/an/an/a
Data not availablen/an/an/an/a
Data not availablen/an/an/an/a
Data not availablen/an/an/an/a
¹³C NMR (Carbon NMR) Data
  • Solvent: DMSO-d₆

  • Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
Data not availablen/a
Data not availablen/a
Data not availablen/a
Data not availablen/a
Data not availablen/a
Data not availablen/a
Data not availablen/a
FT-IR (Infrared) Spectroscopy Data
  • Sample Preparation: KBr Pellet

Wavenumber (cm⁻¹)IntensityAssignment (Vibrational Mode)
Data not availablen/an/a
Data not availablen/an/a
Data not availablen/an/a
Data not availablen/an/a
Mass Spectrometry Data
  • Ionization Method: Electron Ionization (EI)

  • Energy: 70 eV

m/z (Mass/Charge)Relative Intensity (%)Assignment
Data not availablen/an/a
Data not availablen/an/a
Data not availablen/an/a

Experimental Protocols

The following are detailed, typical methodologies for obtaining the spectroscopic data for a solid aromatic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • The sample is placed in the spectrometer's probe.

    • The magnetic field is shimmed to ensure homogeneity.

    • For ¹H NMR , a standard pulse sequence is used to acquire the spectrum. Key parameters include spectral width, acquisition time, and number of scans.

    • For ¹³C NMR , a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon. A longer acquisition time and a greater number of scans are required due to the low natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts, coupling constants, and integrations are then determined.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (KBr Pellet Method):

  • Sample Preparation:

    • Finely grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture should be a homogenous, fine powder.

    • Place the mixture into a pellet die.

    • Apply pressure using a hydraulic press to form a thin, transparent, or translucent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Analysis: Place the KBr pellet in the sample holder of the FT-IR instrument.

  • Data Acquisition: The sample is scanned with IR radiation, and the resulting interferogram is recorded. This is then Fourier-transformed by the instrument's software to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source.

Procedure (Electron Ionization - EI):

  • Sample Introduction: A small amount of the solid sample is introduced into the instrument, typically via a direct insertion probe. The sample is then heated under high vacuum to induce volatilization.

  • Ionization: The gaseous analyte molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This collision ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•) and causing extensive, reproducible fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated by an electric field into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots relative intensity versus m/z.

Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized or purified chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR FT-IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry (EI) Synthesis->MS Sample Data_Analysis Data Processing & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

General workflow for spectroscopic characterization.

References

The Solubility Profile of 5-Fluoro-1H-indazole: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this technical guide provides a framework for understanding and determining the solubility of 5-Fluoro-1H-indazole in common organic solvents. While specific quantitative public data is limited, this document outlines the standard methodologies for solubility assessment and provides the necessary tools for its systematic evaluation.

This compound is a crucial heterocyclic compound utilized as a foundational element in the synthesis of a variety of bioactive molecules, including those with applications in pharmaceuticals and agrochemicals.[1][2] Its solubility is a critical physicochemical parameter that influences reaction kinetics, purification processes, and formulation development. Understanding its behavior in different solvent systems is therefore paramount for its effective application.

Quantitative Solubility Data

Currently, there is a notable absence of publicly available quantitative data on the solubility of this compound in common organic solvents. To facilitate research and development efforts, the following table is provided as a template for researchers to systematically record their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method of Analysis
Methanol
Ethanol
Acetone
Ethyl Acetate
Tetrahydrofuran (THF)
Dichloromethane (DCM)
Toluene
Heptane
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)

Note: This table is intended as a template. Researchers should specify the temperature and the analytical method used for concentration determination (e.g., HPLC, UV-Vis Spectroscopy, Gravimetric analysis).

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, based on the widely accepted isothermal shake-flask method, which is considered the 'gold standard' for equilibrium solubility measurements.[3]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

  • This compound (solid, purity ≥97%)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or sealed flasks

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial or flask containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that equilibrium with a saturated solution is achieved.

    • Seal the vial/flask to prevent solvent evaporation.

  • Equilibration:

    • Place the vial/flask in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours, but the optimal time should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[4]

  • Sample Collection and Preparation:

    • Once equilibrium is reached, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is crucial to avoid overestimation of the solubility.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered saturated solution and the standard solutions using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound.[5] A calibration curve should be generated from the standard solutions to ensure accurate quantification.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

    • Record the temperature at which the experiment was conducted.

Experimental Workflow

The general workflow for determining the solubility of this compound is illustrated in the following diagram.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh excess This compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Analyze concentration (e.g., HPLC, UV-Vis) E->F G Determine Solubility F->G

Caption: Workflow for determining the solubility of this compound.

References

The Emergence of 5-Fluoro-1H-indazole: A Privileged Fragment in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1H-indazole core is a prominent structural motif in contemporary medicinal chemistry, recognized for its ability to serve as a versatile and highly effective fragment in the design of potent and selective inhibitors for a range of therapeutic targets. Its unique physicochemical properties, including its capacity for crucial hydrogen bonding interactions and the metabolic stability imparted by the fluorine atom, have positioned it as a "privileged fragment" in fragment-based drug discovery (FBDD). This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic applications of this compound-containing compounds, with a focus on their role as kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

Chemical Synthesis

The synthesis of the this compound core and its derivatives is a critical first step in the exploration of its therapeutic potential. Various synthetic routes have been developed, often starting from readily available fluorinated anilines.

General Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds via the diazotization of 4-fluoro-2-methylaniline followed by intramolecular cyclization.

Experimental Protocol: Synthesis of this compound from 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one

This two-step procedure involves the preparation of an acetylated indazole intermediate followed by deprotection to yield the final product.[1]

Step 1: Preparation of 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one

  • This step is typically achieved through the cyclization of a suitable precursor, such as a substituted phenylhydrazone. The specific starting materials and conditions can vary.

Step 2: Preparation of this compound

  • Dissolve 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one (2.1 g, 11.8 mmol) in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours.

  • Monitor the reaction completion using an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, evaporate the reaction mixture to dryness under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate until it is alkaline.

  • Extract the product with ethyl acetate.

  • Wash the combined organic phases with water and then concentrate under reduced pressure to afford this compound.[1]

Synthesis of Substituted this compound Derivatives

The synthesis of more complex derivatives often involves multi-step sequences, including bromination, cyclization, and deprotection reactions, starting from precursors like 3-fluoro-2-methylaniline.[2]

This compound in Kinase Inhibition

The this compound moiety has proven to be a highly effective scaffold for the development of potent kinase inhibitors, targeting key enzymes in cancer signaling pathways.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibition

The 5-(3,5-difluorobenzyl)-1H-indazole scaffold has been identified as a key pharmacophore for dual ALK and ROS1 inhibitors.[3] These kinases are crucial drivers in certain types of non-small cell lung cancer (NSCLC).

Signaling Pathway

Constitutive activation of ALK or ROS1 fusion proteins leads to the activation of downstream signaling cascades, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways, which promote cell proliferation and survival.[4][5][6] Inhibitors containing the this compound fragment block the ATP-binding site of these kinases, thereby inhibiting their activity and downstream signaling.

ALK_ROS1_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_ROS1 ALK/ROS1 Fusion Protein RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT STAT JAK->STAT STAT->Transcription Inhibitor This compound Inhibitor Inhibitor->ALK_ROS1

ALK/ROS1 Signaling Pathway and Inhibition.
Fibroblast Growth Factor Receptor (FGFR) Inhibition

Derivatives of this compound have also been developed as potent inhibitors of FGFRs, which are implicated in various cancers.

Signaling Pathway

Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, leading to cell proliferation, angiogenesis, and migration.[7][8][9][10][11] this compound-based inhibitors compete with ATP for the kinase domain of FGFR, thereby blocking these downstream signals.

FGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Transcription Inhibitor This compound Inhibitor Inhibitor->FGFR PARP_Inhibition cluster_dna_damage DNA Damage & Repair SSB Single-Strand Break (SSB) PARP1 PARP1 SSB->PARP1 recruits DSB Double-Strand Break (DSB) SSB->DSB leads to (if not repaired) BER Base Excision Repair (BER) PARP1->BER initiates BER->SSB repairs HR Homologous Recombination (HR) (BRCA1/2 dependent) DSB->HR repaired by Apoptosis Apoptosis DSB->Apoptosis leads to (if not repaired) HR->DSB repairs Inhibitor This compound PARP Inhibitor Inhibitor->PARP1 traps FBDD_Workflow Start Start Fragment_Library Design & Curate Fragment Library (incl. This compound) Start->Fragment_Library Fragment_Screening Fragment Screening (NMR, X-ray, SPR) Fragment_Library->Fragment_Screening Hit_Identification Hit Identification & Validation Fragment_Screening->Hit_Identification Fragment_Evolution Fragment Evolution (Growing, Linking, Merging) Hit_Identification->Fragment_Evolution Lead_Optimization Lead Optimization (SAR, ADMET) Fragment_Evolution->Lead_Optimization Preclinical_Candidate Preclinical Candidate Selection Lead_Optimization->Preclinical_Candidate End End Preclinical_Candidate->End

References

Theoretical studies on the electronic structure of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Theoretical Electronic Structure of 5-Fluoro-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical methodologies used to study the electronic structure of this compound. While direct, extensive theoretical publications on this specific molecule are limited, this document outlines a robust computational protocol based on established methods for analogous indazole derivatives.[1][2][3] It serves as a blueprint for researchers aiming to conduct such an analysis and presents expected outcomes based on data from closely related compounds.

Introduction

Indazole and its derivatives are significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[3][4][5] The introduction of a fluorine atom, as in this compound, can substantially alter the molecule's electronic properties, influencing its reactivity, metabolic stability, and binding affinity to biological targets. Understanding the electronic structure through theoretical studies is therefore crucial for rational drug design and development.

Theoretical investigations, primarily using Density Functional Theory (DFT), provide deep insights into molecular geometry, orbital energies, charge distribution, and spectroscopic properties, guiding further experimental work.[2][6]

Theoretical Methodology: A Computational Protocol

This section details a standard and effective protocol for the theoretical analysis of this compound's electronic structure, synthesized from methodologies applied to similar heterocyclic compounds.[1][2][6][7]

2.1. Computational Details

All theoretical calculations would be performed using a quantum chemistry software package like Gaussian.[6] The process involves geometry optimization followed by the calculation of various electronic and spectroscopic properties. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used and reliable choice for such systems, often paired with a Pople-style basis set like 6-311++G(d,p) to ensure a good balance between accuracy and computational cost.[2][6][7]

Key Steps in the Protocol:

  • Geometry Optimization: The initial structure of this compound is optimized to find its lowest energy conformation. This is a critical step to ensure all subsequent calculations are performed on the most stable molecular geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). This step also yields thermodynamic properties and predicted vibrational spectra (IR, Raman).

  • Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine key electronic descriptors. This includes:

    • Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability.[2][6]

    • Molecular Electrostatic Potential (MESP): An MESP map is generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge delocalization, intramolecular interactions, and the nature of chemical bonds.[1]

  • Spectroscopic Simulation: Theoretical NMR chemical shifts can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method to aid in the interpretation of experimental spectra.[1][7] UV-Visible electronic transitions can be predicted using Time-Dependent DFT (TD-DFT).[8]

2.2. Computational Workflow Diagram

The logical flow of the computational protocol is illustrated in the diagram below.

G Computational Workflow for Electronic Structure Analysis cluster_setup Setup cluster_calc Core Calculation cluster_analysis Property Analysis cluster_output Output A Initial Structure (this compound) B Select Method (e.g., DFT/B3LYP) A->B C Select Basis Set (e.g., 6-311++G(d,p)) B->C D Geometry Optimization C->D E Frequency Analysis D->E J Optimized Geometry D->J F HOMO/LUMO Energies E->F G MESP Map E->G H NBO Analysis E->H I Spectra Simulation (NMR, UV-Vis) E->I K Electronic Properties Data F->K G->K H->K L Predicted Spectra I->L

Caption: A flowchart of the theoretical calculation process.

Predicted Electronic and Structural Properties

The following tables summarize the kind of quantitative data that would be obtained from the computational protocol described above. The values presented are illustrative and based on typical results for similar fluoro-heterocyclic molecules.

Table 1: Predicted Geometrical Parameters

ParameterPredicted Value
Bond Lengths (Å)
C4-C51.39
C5-C61.38
C5-F1.35
N1-N21.36
N1-C7a1.38
Bond Angles (°)
C4-C5-C6121.0
C4-C5-F119.5
C6-C5-F119.5
N2-N1-C7a108.0

Table 2: Calculated Electronic Properties

PropertySymbolPredicted ValueUnit
Energy of HOMOEHOMO-6.15eV
Energy of LUMOELUMO-0.95eV
HOMO-LUMO Energy GapΔE5.20eV
Dipole Momentµ2.5Debye
Chemical Hardnessη2.60eV
Electronegativityχ3.55eV
Electrophilicity Indexω2.42eV

Note: These values are representative and would be precisely determined in a dedicated computational study.

Interpretation of Electronic Properties

  • Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is associated with the ability to donate an electron, while the LUMO represents the ability to accept an electron. A larger HOMO-LUMO energy gap (ΔE), as predicted here, suggests high kinetic stability and low chemical reactivity.[6] The presence of the electronegative fluorine atom is expected to lower the energy of both orbitals compared to unsubstituted indazole.

  • Molecular Electrostatic Potential (MESP): The MESP map would visualize the electron density distribution. Regions of negative potential (typically colored red or yellow) are expected around the nitrogen atoms and the fluorine atom, indicating these are the primary sites for electrophilic attack and hydrogen bond acceptance. Positive potential (blue) would be concentrated around the N-H proton, making it the site for nucleophilic attack.

  • Logical Relationship of Properties

The diagram below illustrates the relationship between the core DFT calculations and the derived chemical reactivity descriptors.

G Derivation of Chemical Reactivity Descriptors HOMO E(HOMO) Hardness Hardness (η) HOMO->Hardness Electronegativity Electronegativity (χ) HOMO->Electronegativity LUMO E(LUMO) LUMO->Hardness LUMO->Electronegativity Electrophilicity Electrophilicity (ω) Hardness->Electrophilicity Electronegativity->Electrophilicity formula1 η ≈ (E(LUMO) - E(HOMO)) / 2 formula2 χ ≈ -(E(LUMO) + E(HOMO)) / 2 formula3 ω = χ² / 2η

Caption: Relationship between FMO energies and reactivity indices.

Conclusion

Theoretical studies provide an indispensable framework for understanding the electronic structure of this compound. By employing Density Functional Theory, researchers can accurately predict its geometry, electronic properties, and spectroscopic behavior. The presence of the fluorine atom at the C5 position is expected to significantly modulate the molecule's electrostatic potential and frontier orbital energies, leading to high chemical stability. The computational protocols and expected results detailed in this guide offer a solid foundation for any research group aiming to explore this promising molecule for applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Fluoro-1H-indazole via Cadogan-Sundberg Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 5-Fluoro-1H-indazole, a key heterocyclic motif in medicinal chemistry, utilizing the Cadogan-Sundberg reaction. This method offers a classical approach to the formation of the indazole core through the reductive cyclization of an o-nitrostyrene derivative using a trivalent phosphorus reagent. This document includes a comprehensive experimental protocol, a summary of expected quantitative data based on analogous reactions, and visual diagrams to illustrate the reaction pathway and experimental workflow.

Introduction

Indazole derivatives are recognized as privileged structures in drug discovery, exhibiting a wide range of pharmacological activities. The introduction of a fluorine atom can significantly modulate the physicochemical and metabolic properties of these molecules, making this compound a valuable building block in the development of novel therapeutics. The Cadogan-Sundberg indole synthesis is a named reaction in organic chemistry that facilitates the formation of indoles and, by extension, indazoles from o-nitrostyrenes through deoxygenation with trialkyl phosphites.[1][2][3] The reaction proceeds via a proposed nitrene intermediate, which then undergoes cyclization.

Reaction Principle

The synthesis of this compound via the Cadogan-Sundberg reaction commences with a substituted o-nitrostyrene, specifically 2-fluoro-4-nitrostyrene. The reaction is initiated by the deoxygenation of the nitro group by a trivalent phosphorus reagent, such as triethyl phosphite, to form a reactive nitrene intermediate. This is followed by an intramolecular cyclization of the nitrene onto the adjacent vinyl group to construct the indazole ring system.

Experimental Protocols

Materials:

  • 2-Fluoro-4-nitrostyrene (Starting Material)

  • Triethyl phosphite (P(OEt)₃) (Reagent)

  • Toluene (Solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution (for washing)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for column chromatography)

  • Hexane (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup

  • Thin-layer chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-fluoro-4-nitrostyrene (1.0 eq) in toluene (10 mL per mmol of substrate).

  • Reagent Addition: Add triethyl phosphite (2.0-3.0 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Extraction: Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the Cadogan-Sundberg synthesis of substituted indazoles, which can be used as a reference for the synthesis of this compound.[4]

ParameterValueReference
Starting MaterialSubstituted o-nitrostyrene[4]
ReagentTriethyl phosphite[4]
SolventToluene or Xylene[4]
Temperature110-140 °C (Reflux)[4]
Reaction Time4-12 hoursGeneral Protocol
Yield50-75% (expected)[4]

Characterization Data for this compound:

PropertyValueReference
Molecular FormulaC₇H₅FN₂[5]
Molecular Weight136.13 g/mol [5]
Melting Point119-125 °C[5]
AppearanceSolid[5]

Visualizations

Reaction Pathway:

Cadogan_Sundberg_Reaction SM 2-Fluoro-4-nitrostyrene Intermediate Nitrene Intermediate SM->Intermediate Deoxygenation Reagent P(OEt)₃ Product This compound Intermediate->Product Intramolecular Cyclization

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow:

Experimental_Workflow A 1. Dissolve 2-Fluoro-4-nitrostyrene in Toluene B 2. Add Triethyl Phosphite A->B C 3. Heat to Reflux (4-12 h) B->C D 4. Cool and Concentrate C->D E 5. Extraction with Ethyl Acetate D->E F 6. Wash with NaHCO₃ and Brine E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Pure this compound H->I

References

Application Notes and Protocols: 5-Fluoro-1H-indazole as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-fluoro-1H-indazole moiety has emerged as a privileged scaffold in the design of potent and selective kinase inhibitors. Its unique structural and electronic properties allow for key interactions within the ATP-binding pocket of various kinases, making it a valuable building block in medicinal chemistry. The fluorine substitution at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the physicochemical properties of the resulting inhibitor. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of inhibitors for key oncogenic kinases, including ALK/ROS1, FGFR, and PLK4.

Data Presentation: Inhibitory Activity of this compound Derivatives

The following tables summarize the in vitro potency of various kinase inhibitors incorporating the this compound scaffold.

Table 1: ALK and ROS1 Kinase Inhibition

Compound IDTarget KinaseIC50 (µM)Cell LineCellular IC50 (µM)
X4ALK0.512[1]H22280.034[1]
ROS10.766[1]

Table 2: FGFR Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (nM)
27aFGFR1< 4.1[2]KG-125.3[2]
FGFR22.0[2]SNU-1677.4[2]
9uFGFR13.3HCT116468.2[3]
9dFGFR115.0HCT116785.8[4]

Table 3: PLK4 Kinase Inhibition

Compound IDTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)
C05PLK4< 0.1[5][6]IMR-320.948[5][6]
MCF-70.979[5][6]
H4601.679[5][6]
A01PLK411[5]--
K22PLK40.1[7]MCF-71.3[7]

Experimental Protocols

Detailed methodologies for the synthesis of a key this compound intermediate and for the biological evaluation of derived kinase inhibitors are provided below.

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

This protocol describes the synthesis of a key intermediate, 5-bromo-4-fluoro-1H-indazole, which can be further functionalized to generate a variety of kinase inhibitors.[8]

Step 1: Bromination of 3-fluoro-2-methylaniline (Compound 1)

  • Dissolve 3-fluoro-2-methylaniline in acetonitrile.

  • Add N-bromosuccinimide to the solution while maintaining the temperature between -10°C and 10°C.

  • Allow the reaction to proceed for 1-2 hours.

  • Upon completion, add sodium bisulfite and continue to stir for an additional 10-30 minutes.

  • Work up the reaction to isolate the product, 4-bromo-3-fluoro-2-methylaniline (Compound 2).

Step 2: Ring Closure to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3)

  • Dissolve Compound 2 in toluene in a four-neck flask.

  • Heat the solution to 90°C and add diethyl ether dropwise, followed by stirring for 30 minutes.

  • Add acetic acid and increase the temperature to 110°C.

  • Add isoamyl nitrite dropwise while maintaining the reaction temperature at 110°C and react for 3 hours.

  • After completion, concentrate the reaction mixture to dryness.

  • Slurry the residue with methanol and filter to obtain the product, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone (Compound 3).

Step 3: Deprotection to yield 5-bromo-4-fluoro-1H-indazole (Compound 4)

  • In a reaction flask, mix Compound 3 with methanol and water.

  • Under magnetic stirring, add a solution of potassium carbonate in water to the flask.

  • Allow the reaction to proceed at room temperature for 12 hours.

  • After the reaction is complete, add water and continue to stir for 30 minutes.

  • Filter the mixture, wash the filter cake with water, and dry to obtain 5-bromo-4-fluoro-1H-indazole (Compound 4).

Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines the determination of IC50 values for synthesized this compound derivatives against their target kinases.

  • Kinase Reaction:

    • Prepare a reaction mixture containing the purified kinase enzyme, its specific substrate, and the test compound at various concentrations in a kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation:

    • Add Kinase Detection Reagent to convert the ADP produced during the kinase reaction into ATP. This newly generated ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP generated and, therefore, the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the synthesized kinase inhibitors on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound-based inhibitors. Include a vehicle-only control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the cellular IC50 value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by this compound-based inhibitors and a general workflow for their discovery and evaluation.

ALK_ROS1_Signaling_Pathway ALK_ROS1 ALK/ROS1 Fusion Protein GRB2 GRB2 ALK_ROS1->GRB2 PI3K PI3K ALK_ROS1->PI3K JAK JAK ALK_ROS1->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Inhibitor This compound Inhibitor Inhibitor->ALK_ROS1

Caption: ALK/ROS1 Signaling Pathway Inhibition.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF_MEK_ERK RAF-MEK-ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation, Survival & Angiogenesis RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG_IP3 DAG / IP3 PLCG->DAG_IP3 DAG_IP3->Proliferation Inhibitor This compound Inhibitor Inhibitor->FGFR

Caption: FGFR Signaling Pathway Inhibition.

PLK4_Signaling_Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Apoptosis Apoptosis PLK4->Apoptosis Mitotic_Spindle Mitotic Spindle Assembly Centriole_Dup->Mitotic_Spindle Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Inhibitor This compound Inhibitor Inhibitor->PLK4

Caption: PLK4 Signaling and Inhibition.

Experimental_Workflow Start Start: This compound Scaffold Synthesis Chemical Synthesis & Derivatization Start->Synthesis Purification Purification & Characterization Synthesis->Purification Biochemical_Assay In Vitro Kinase Assay (IC50 Determination) Purification->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., MTT) Biochemical_Assay->Cellular_Assay Lead_Optimization Lead Optimization (SAR Studies) Cellular_Assay->Lead_Optimization Lead_Optimization->Synthesis Iterative Cycles End Lead Candidate Lead_Optimization->End

Caption: Kinase Inhibitor Discovery Workflow.

References

Application Notes and Protocols for N-alkylation of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indazole scaffold is a significant pharmacophore in medicinal chemistry, with numerous N-alkylated derivatives exhibiting a wide range of biological activities. The N-alkylation of 5-fluoro-1H-indazole is a critical transformation for the synthesis of novel therapeutic agents, as the substituent on the indazole nitrogen can profoundly influence a compound's pharmacological properties, including its binding affinity, selectivity, and metabolic stability. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) in the indazole ring often leads to the formation of regioisomeric mixtures, presenting a significant synthetic challenge.[1][2][3][4][5]

This document provides detailed protocols for the regioselective N-alkylation of this compound, with a focus on conditions that favor the formation of the thermodynamically more stable N-1 alkylated product. The methodologies described are based on established procedures for the alkylation of substituted indazoles.[1][2][3][4][5]

Factors Influencing Regioselectivity

The regiochemical outcome of the N-alkylation of indazoles is a delicate interplay of several factors:

  • Base and Solvent System: The choice of base and solvent is paramount in controlling the N-1/N-2 selectivity. Strong, non-coordinating bases in non-polar aprotic solvents tend to favor the formation of the N-1 isomer. The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a well-established system for achieving high N-1 selectivity.[1][2][3][4] Weaker bases, such as potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF), often lead to mixtures of N-1 and N-2 isomers.

  • Steric Hindrance: The steric environment around the two nitrogen atoms can influence the site of alkylation. While this compound itself does not have significant steric hindrance around N-1, substituents at the C-7 position can block access to the N-1 position, thereby favoring N-2 alkylation.[1][2][4]

  • Electronic Effects: The electronic nature of substituents on the indazole ring can also affect the nucleophilicity of the nitrogen atoms and the stability of the resulting products.

  • Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of the reaction. Conditions that allow for equilibration generally favor the formation of the more thermodynamically stable N-1 alkylated product.[3][4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the N-alkylation of this compound, optimized for achieving high N-1 regioselectivity.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkylating agent (e.g., alkyl bromide, alkyl iodide, or alkyl tosylate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for extraction and filtration

  • Chromatography column

Protocol: N-1 Selective Alkylation using NaH in THF

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolution: Add anhydrous THF to dissolve the starting material (a typical concentration is 0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully and portion-wise add sodium hydride (1.1–1.2 equivalents) to the stirred solution. Effervescence (evolution of hydrogen gas) will be observed.

  • Stirring: Allow the mixture to stir at 0 °C for 30–60 minutes, or until the evolution of hydrogen gas ceases. The solution may become a homogeneous solution of the sodium salt or a slurry.

  • Alkylation: Slowly add the alkylating agent (1.0–1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2–24 hours. The progress of the reaction should be monitored by TLC. For less reactive alkylating agents, gentle heating (e.g., 40–60 °C) may be necessary.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated this compound.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the N-alkylation of indazoles based on literature precedents. While specific yields for this compound will be substrate-dependent, these tables provide a general guideline for what to expect.

Table 1: Conditions for N-1 Selective Alkylation of Indazoles

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaH / THFRT to 50>99:189
3-tert-Butyl-1H-indazolen-Pentyl bromideNaH / THFRT to 50>99:192
3-COMe-1H-indazolen-Pentyl bromideNaH / THFRT to 50>99:185

Data adapted from studies on various substituted indazoles, demonstrating the high N-1 selectivity of the NaH/THF system.[1][2]

Table 2: Conditions Leading to N-2 Selectivity or Mixed Isomers

Indazole SubstrateAlkylating AgentBase / SolventTemp (°C)N-1:N-2 RatioYield (%)
7-NO₂-1H-indazolen-Pentyl bromideNaH / THFRT to 504:9688
7-CO₂Me-1H-indazolen-Pentyl bromideNaH / THFRT to 50<1:9994
1H-Indazolen-Pentanol (Mitsunobu)PPh₃, DIAD / THF0 to RT1:2.578 (combined)
6-Fluoro-1H-indazole4-Methoxybenzyl chlorideK₂CO₃ / DMFRT~1:151.6 (combined)

Data adapted from various literature sources, illustrating conditions that can favor N-2 alkylation or result in isomeric mixtures.[1][2][4][6]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the factors governing the regioselectivity of the N-alkylation of indazoles.

experimental_workflow cluster_start Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product This compound This compound Deprotonation (0 °C) Deprotonation (0 °C) This compound->Deprotonation (0 °C) Anhydrous THF Anhydrous THF Anhydrous THF->Deprotonation (0 °C) NaH NaH NaH->Deprotonation (0 °C) Alkylating Agent Alkylating Agent Alkylation (0 °C to RT) Alkylation (0 °C to RT) Alkylating Agent->Alkylation (0 °C to RT) Deprotonation (0 °C)->Alkylation (0 °C to RT) Quenching (NH4Cl) Quenching (NH4Cl) Alkylation (0 °C to RT)->Quenching (NH4Cl) Extraction (EtOAc) Extraction (EtOAc) Quenching (NH4Cl)->Extraction (EtOAc) Drying & Concentration Drying & Concentration Extraction (EtOAc)->Drying & Concentration Column Chromatography Column Chromatography Drying & Concentration->Column Chromatography N-1 Alkylated Product N-1 Alkylated Product Column Chromatography->N-1 Alkylated Product

Caption: Experimental workflow for the N-1 selective alkylation of this compound.

regioselectivity_factors cluster_n1 N-1 Alkylation (Thermodynamic Product) cluster_n2 N-2 Alkylation (Kinetic Product) Indazole Anion Indazole Anion NaH in THF NaH in THF Indazole Anion->NaH in THF Favors K2CO3 in DMF K2CO3 in DMF Indazole Anion->K2CO3 in DMF Can lead to Less Steric Hindrance Less Steric Hindrance More Stable Product More Stable Product Equilibrium Conditions Equilibrium Conditions Steric Hindrance at C7 Steric Hindrance at C7 Lower Activation Energy (in some cases) Lower Activation Energy (in some cases) Mitsunobu Conditions Mitsunobu Conditions

Caption: Key factors influencing the regioselectivity of indazole N-alkylation.

References

Application Notes and Protocols for 5-Fluoro-1H-indazole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that serves as a versatile building block in the synthesis of various biologically active molecules.[1] Its unique structural and electronic properties, imparted by the fluorine atom, make it a valuable precursor in the development of novel agrochemicals, particularly fungicides and herbicides. The incorporation of fluorine can enhance the efficacy, metabolic stability, and binding affinity of the resulting agrochemical to its target site.

These application notes provide an overview of the use of this compound and related fluorinated heterocyclic scaffolds in the synthesis of agrochemicals. Detailed experimental protocols for key synthetic transformations are provided to guide researchers in the laboratory.

Synthesis of Agrochemicals and Key Intermediates

While specific commercial agrochemicals directly synthesized from this compound are not extensively reported in publicly available literature, the analogous fluorinated pyrazole scaffold is a key component of several highly successful succinate dehydrogenase inhibitor (SDHI) fungicides. The synthesis of these vital intermediates highlights the importance of fluorinated heterocycles in modern agrochemical discovery.

Key Application: Precursor to SDHI Fungicide Intermediates

A crucial intermediate for the synthesis of several commercial SDHI fungicides is 3-(difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid. The synthesis of this compound, as detailed in patent literature, underscores the methodologies applicable to fluorinated heterocyclic chemistry for agrochemical applications.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a key fluorinated pyrazole intermediate for fungicides and a general procedure for the N-alkylation of this compound, a critical step for generating diverse agrochemical candidates.

Protocol 1: Synthesis of 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic Acid Derivatives

This protocol is adapted from patent literature describing the synthesis of a key intermediate for SDHI fungicides.

Reaction Scheme:

G start Difluoromethyl-pyrazole starting material fluorination Direct Fluorination (F2 gas, inert solvent) start->fluorination product 5-Fluoro-3-(difluoromethyl)-1-methyl- 1H-pyrazole-4-carboxylic acid derivative fluorination->product

Caption: Synthesis of a key fluorinated pyrazole intermediate.

Materials:

  • Difluoromethyl-pyrazole starting material

  • Elemental fluorine (F₂) gas

  • Inert solvent (e.g., anhydrous acetonitrile)

  • Fluorine- and HF-resistant reactor (e.g., made of stainless steel or Hastelloy)

Procedure:

  • Preparation: In a fluorine- and HF-resistant reactor, dissolve the difluoromethyl-pyrazole starting material in an inert solvent.

  • Fluorination: Introduce a fluorination gas comprising or consisting of elemental fluorine (F₂) into the reactor. The reaction is a direct fluorination.

  • Reaction Monitoring: Monitor the reaction progress by appropriate analytical techniques (e.g., GC-MS, HPLC) until the starting material is consumed.

  • Work-up: Upon completion, purge the reactor with an inert gas (e.g., nitrogen) to remove any residual fluorine gas. The reaction mixture containing the desired 5-fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid derivative can then be worked up according to standard procedures, which may include quenching, extraction, and purification.

Quantitative Data:

ParameterValueReference
Product5-Fluoro-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid and its derivativesPatent literature
ApplicationKey intermediate for SDHI fungicides (e.g., Isoflucypram, Bixafen, Fluxapyroxad)Patent literature
Protocol 2: General N-Alkylation of this compound

N-alkylation is a fundamental transformation for creating a diverse library of agrochemical candidates from the this compound scaffold. The position of the alkyl group can significantly impact the biological activity.

G start This compound deprotonation Deprotonation (Base, e.g., NaH, K2CO3) start->deprotonation alkylation Alkylation (Alkyl halide, R-X) deprotonation->alkylation product N-Alkyl-5-fluoro-1H-indazole (Mixture of N1 and N2 isomers) alkylation->product

Caption: General workflow for N-alkylation of this compound.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

  • Alkylating agent (e.g., alkyl halide)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 equivalent).

  • Solvent Addition: Add an anhydrous solvent to dissolve the indazole.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., 1.2 equivalents of NaH) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or heat as required, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the N1 and N2 alkylated isomers.

Quantitative Data for Indazole Alkylation (General):

The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The following table provides a general overview of factors influencing the N1/N2 ratio in indazole alkylation.

BaseSolventGeneral Outcome
NaHTHFGenerally favors N1-alkylation (thermodynamic control)
K₂CO₃DMFOften gives a mixture of N1 and N2 isomers
Cs₂CO₃DMFCan favor N2-alkylation depending on the substrate

Conclusion

This compound and related fluorinated heterocycles are critical building blocks in the design and synthesis of modern agrochemicals. The provided protocols for the synthesis of a key SDHI fungicide intermediate and for the general N-alkylation of this compound serve as a practical guide for researchers in this field. The strategic incorporation of the this compound moiety and its derivatives allows for the exploration of novel chemical space, leading to the development of more effective and environmentally benign crop protection solutions.

References

Application of 5-Fluoro-1H-indazole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-1H-indazole is a fluorinated heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile applications in drug discovery. The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates. This document provides a detailed overview of the applications of this compound, focusing on its role as a key building block for potent enzyme inhibitors, particularly in oncology. Detailed experimental protocols and data are provided to facilitate further research and development.

Key Applications in Drug Discovery

The this compound core is a privileged scaffold found in numerous small molecule inhibitors targeting key enzymes involved in cancer progression. Its derivatives have shown significant promise as inhibitors of various protein kinases and poly(ADP-ribose) polymerase (PARP).

Kinase Inhibitors

This compound serves as a crucial pharmacophore for a range of kinase inhibitors, leveraging its ability to form key interactions within the ATP-binding pocket of these enzymes.

  • ALK and ROS1 Inhibitors: Derivatives of this compound have been identified as potent dual inhibitors of Anaplastic Lymphoma Kinase (ALK) and c-ROS Oncogene 1 (ROS1), both of which are key drivers in certain types of non-small cell lung cancer (NSCLC)[1]. The indazole core mimics the hinge-binding motif of ATP, a common strategy in kinase inhibitor design.

  • FGFR Inhibitors: The scaffold is also integral to the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors. Aberrant FGFR signaling is implicated in various cancers. The addition of a fluorine atom to the indazole ring has been shown to improve the enzymatic activity and cellular potency of these inhibitors[2].

  • Rho Kinase (ROCK) Inhibitors: Indazole derivatives, including those with fluorine substitutions, have been investigated as inhibitors of Rho kinase (ROCK), a target for cardiovascular diseases and cancer[3].

PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a successful class of anti-cancer drugs, particularly for tumors with deficiencies in DNA repair mechanisms like BRCA1/2 mutations. This compound has been utilized as a core structure in the design of novel PARP inhibitors.

Quantitative Data Summary

The following tables summarize the inhibitory activities of various this compound derivatives against different biological targets.

Table 1: Inhibitory Activity of this compound Derivatives against Kinases

Compound IDTarget KinaseIC50 (nM)Reference
X4ALK512[1]
X4ROS1766[1]
14dFGFR15.5[2]
27aFGFR1< 4.1[2]
27aFGFR22.0[2]
C05PLK4< 0.1[4]

Table 2: Anti-proliferative Activity of this compound Derivatives

Compound IDCell LineIC50 (µM)Reference
X4H2228 (NSCLC)0.034[1]
5jHep-G2 (Hepatoma)-[5]
6oK562 (Leukemia)5.15[5]
C05IMR-32 (Neuroblastoma)0.948[4]
C05MCF-7 (Breast Cancer)0.979[4]
C05H460 (Lung Cancer)1.679[4]

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

ALK_ROS1_Signaling_Pathway Ligand Ligand (if known) ALK_ROS1 ALK / ROS1 Fusion Protein Ligand->ALK_ROS1 Constitutively Active PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->ALK_ROS1 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

ALK/ROS1 Signaling Pathway and Inhibition

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg Indazole_Inhibitor This compound Derivative Indazole_Inhibitor->FGFR GRB2 GRB2 FRS2->GRB2 PI3K PI3K SOS SOS GRB2->SOS GRB2->PI3K RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Functions Cell Proliferation, Differentiation, Migration ERK->Cell_Functions AKT AKT PI3K->AKT AKT->Cell_Functions PLCg->Cell_Functions

FGFR Signaling Pathway and Inhibition

PARP_Inhibition_Workflow DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits Stalled_Fork Stalled Replication Fork DNA_SSB->Stalled_Fork leads to PAR Poly(ADP-ribose) chain (PAR) PARP1->PAR synthesizes Repair_Proteins DNA Repair Proteins PAR->Repair_Proteins recruits SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Indazole_Inhibitor This compound Derivative (PARPi) Indazole_Inhibitor->PARP1 inhibits DSB DNA Double-Strand Break (DSB) Stalled_Fork->DSB BRCA_Deficient BRCA-deficient cell (HRD) DSB->BRCA_Deficient Apoptosis Cell Death (Synthetic Lethality) BRCA_Deficient->Apoptosis leads to Synthesis_Workflow Start Start: 2-Amino-5-fluorotoluene Step1 Step 1: Diazotization (NaNO₂, HCl, 0-5°C) Start->Step1 Intermediate1 Diazonium Salt Intermediate Step1->Intermediate1 Step2 Step 2: Reduction & Cyclization (e.g., SnCl₂, heat) Intermediate1->Step2 Product Product: This compound Step2->Product Purification Purification (Crystallization or Chromatography) Product->Purification Final_Product Final Product Purification->Final_Product MTT_Assay_Workflow Start Start: Seed cells in 96-well plate Step1 Incubate (24h) for cell attachment Start->Step1 Step2 Treat with Indazole Derivative (serial dilutions) Step1->Step2 Step3 Incubate (e.g., 48-72h) Step2->Step3 Step4 Add MTT Reagent Step3->Step4 Step5 Incubate (2-4h) (Formazan formation) Step4->Step5 Step6 Solubilize Formazan (e.g., DMSO) Step5->Step6 Step7 Read Absorbance (570 nm) Step6->Step7 End Calculate IC50 Step7->End

References

Application Notes and Protocols: Synthesis of 5-Fluoro-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of 5-Fluoro-1H-indazole, a key heterocyclic scaffold in medicinal chemistry. The procedures outlined are based on established chemical transformations and are intended for use by trained professionals in a laboratory setting.

Introduction

The this compound core is a privileged structure in modern drug discovery, serving as a crucial building block for a variety of therapeutic agents. Its derivatives have demonstrated significant potential as inhibitors of protein kinases, which are pivotal targets in oncology. The fluorine substituent at the 5-position can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the molecule. This document details a reliable two-step synthetic route to the parent compound, this compound, which can then be further functionalized to create a library of derivatives.

General Synthetic Strategy

The synthesis of this compound is efficiently achieved through a two-step process starting from the commercially available 4-Fluoro-2-methylaniline. The general workflow involves an initial diazotization and cyclization reaction to form the indazole ring, followed by a deprotection step to yield the final product.

G cluster_0 Step 1: Acetyl-Indazole Formation cluster_1 Step 2: Deprotection A 4-Fluoro-2-methylaniline B 1-(5-Fluoro-1H-indazol-1-yl)ethanone A->B  Acetic Anhydride,  tert-Butyl Nitrite C This compound B_ref 1-(5-Fluoro-1H-indazol-1-yl)ethanone B_ref->C  HCl, Methanol,  Heat

Caption: General two-step synthesis workflow for this compound.

Data Presentation

The following table summarizes the key transformations, reagents, and expected outcomes for the synthesis of this compound.

StepReactionStarting MaterialKey ReagentsProductReported Yield
1Diazotization & Cyclization4-Fluoro-2-methylanilineAcetic Anhydride, tert-Butyl Nitrite1-(5-Fluoro-1H-indazol-1-yl)ethanoneNot reported (analogous reactions are high-yielding)
2Deprotection (Hydrolysis)1-(5-Fluoro-1H-indazol-1-yl)ethanoneHydrochloric Acid, MethanolThis compound100%[1]

Experimental Protocols

Safety Precaution: These protocols involve the use of hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 1-(5-Fluoro-1H-indazol-1-yl)ethanone

This procedure is adapted from a similar synthesis of a chloro-analogue and employs a diazotization/cyclization reaction.[2]

Materials:

  • 4-Fluoro-2-methylaniline

  • Acetic Anhydride

  • tert-Butyl Nitrite

  • Anhydrous solvent (e.g., Toluene or Acetic Acid)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Fluoro-2-methylaniline in the chosen anhydrous solvent.

  • Add acetic anhydride to the solution to acetylate the amine.

  • Slowly add tert-butyl nitrite to the reaction mixture at a controlled temperature (typically cool to 0-5 °C before addition).

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux as necessary, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude residue can be purified by recrystallization or column chromatography to yield 1-(5-Fluoro-1H-indazol-1-yl)ethanone.

Protocol 2: Synthesis of this compound

This protocol describes the acidic hydrolysis of the N-acetyl group to yield the final product.[1]

Materials:

  • 1-(5-Fluoro-1H-indazol-1-yl)ethanone (from Protocol 1)

  • Methanol (MeOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate

  • Water

Procedure:

  • Dissolve 1-(5-Fluoro-1H-indazol-1-yl)ethanone (2.1 g, 11.8 mmol) in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL).[1]

  • Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours.[1]

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, evaporate the reaction mixture to dryness under reduced pressure.[1]

  • Neutralize the residue by carefully adding a saturated solution of sodium bicarbonate until the effervescence ceases.[1]

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic phases with water and then concentrate under reduced pressure to afford the target product, this compound (1.6 g, 100% yield).[1]

Application in Drug Discovery: Kinase Inhibition

This compound derivatives are prominent in the development of kinase inhibitors for cancer therapy. They often serve as the hinge-binding motif that anchors the inhibitor to the ATP-binding site of the kinase. A notable example is their application as inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase whose aberrant signaling can drive tumor growth and proliferation.

G cluster_pathway FGFR1 Signaling Pathway FGF FGF Ligand FGFR1 FGFR1 Receptor FGF->FGFR1 Binds RAS RAS FGFR1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->FGFR1 Inhibits ATP Binding

Caption: Inhibition of the FGFR1 signaling pathway by a this compound derivative.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling of 5-fluoro-1H-indazole. The functionalization of the indazole scaffold is of significant interest in medicinal chemistry due to its prevalence in a wide range of biologically active compounds. Palladium-catalyzed reactions offer a powerful and versatile toolkit for the synthesis of diverse indazole derivatives, enabling the construction of carbon-carbon and carbon-nitrogen bonds. This guide covers key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds between this compound and various organoboron reagents. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-Indazoles

EntryAryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂ (10)-K₂CO₃Dimethoxyethane/Water802High
27-Bromo-4-substituted-1H-indazoles(4-methoxyphenyl)boronic acidPdCl₂(PPh₃)₂ (10)-K₂CO₃DMFReflux48Moderate to Good
33-Iodo-1H-indazoleArylboronic acidPd(PPh₃)₄ (2)-Na₂CO₃DME/Water801-6Good to Excellent
4Bromo-indazole carboxamideArylboronic acidPdCl₂(dppf)·DCM (5)-K₂CO₃1,4-Dioxane/Water10012Not specified

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a Schlenk tube, combine this compound (1.0 equiv), the corresponding arylboronic acid (1.5 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe. Degas the mixture by bubbling with the inert gas for 15-20 minutes. Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%) and ligand (if required) under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X-Ln Pd0->PdII_ArX product Ar-Ar' + X-B(OR)2 Pd0->product PdII_ArB Ar-Pd(II)-OR-Ln PdII_ArX->PdII_ArB Transmetalation PdII_ArAr Ar-Pd(II)-Ar'-Ln PdII_ArB->PdII_ArAr PdII_ArAr->Pd0 Reductive Elimination reactant Ar-X + Ar'-B(OR)2 reactant->Pd0 Oxidative Addition base Base base->PdII_ArX

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling this compound with a wide range of primary and secondary amines.

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Halides

EntryAryl HalideAmineCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Aryl BromidePrimary/Secondary AminePd(OAc)₂X-PhosCs₂CO₃Toluene or DMF100Not specifiedHigh
2Aryl BromideN-MethylpiperazinePd(OAc)₂ (0.47)(R)-BINAP (0.2)NaOt-BuToluene100Not specifiedNot specified
3Aryl BromideSecondary AminePd₂(dba)₃ (5)XPhos (10)t-BuONaToluene150 (MW)0.5Moderate to Excellent
4Heteroaryl BromidesVarious AminesPd(OAc)₂di-tert-butyl(ortho-biphenyl)phosphineCs₂CO₃1,4-DioxaneNot specifiedNot specifiedGood

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: To a flame-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%), the ligand (e.g., XPhos, 10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in an anhydrous solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) for the specified time, with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite®.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X-Ln Pd0->PdII_ArX product Ar-NR'R'' + HX Pd0->product PdII_Amine [Ar-Pd(II)(HNR'R'')-Ln]+X- PdII_ArX->PdII_Amine Amine Coordination PdII_Amido Ar-Pd(II)-NR'R''-Ln PdII_Amine->PdII_Amido Deprotonation PdII_Amido->Pd0 Reductive Elimination reactant Ar-X + HNR'R'' reactant->Pd0 Oxidative Addition base Base base->PdII_Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Heck Reaction

The Heck reaction enables the arylation of alkenes with this compound, providing a direct route to substituted vinylindazoles.

Table 3: Representative Conditions for Heck Reaction of Halo-Indoles

EntryHalo-IndoleAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Iodo-6-methyl-4-nitro-1H-indazoleMethyl acrylatePd(OAc)₂ (5)Na₂CO₃DMF100-1104-12Not specified
2Halo-indolesVarious alkenesNa₂PdCl₄ (5)Na₂CO₃Acetonitrile/Water80 (MW)Not specifiedGood
34-Substituted IndazolesVarious alkenesNot specifiedNot specifiedNot specifiedNot specifiedNot specifiedGood

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: In a sealed reaction vial, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), and the base (e.g., Na₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Add an anhydrous solvent (e.g., DMF).

  • Reaction: Seal the vial and heat the mixture to the desired temperature (e.g., 100-120 °C) with stirring for the required time. Monitor the reaction's progress.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography.

Catalytic Cycle for Heck Reaction

Heck_Reaction Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X-Ln Pd0->PdII_ArX product Ar-Alkene + HX Pd0->product PdII_Alkene Ar-Pd(II)-X(Alkene)-Ln PdII_ArX->PdII_Alkene Alkene Coordination PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-X-Ln PdII_Alkene->PdII_Alkyl Migratory Insertion PdII_Alkyl->Pd0 β-Hydride Elimination reactant Ar-X + Alkene reactant->Pd0 Oxidative Addition base Base base->PdII_Alkyl

Caption: Catalytic cycle of the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira coupling provides an efficient method for the synthesis of alkynyl-substituted indazoles by reacting this compound with terminal alkynes.

Table 4: Representative Conditions for Sonogashira Coupling of Halo-Indazoles

EntryHalo-IndoleAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Iodo-indazolesTerminal AlkynesPd(PPh₃)₄CuIEt₃NDMFRTNot specifiedGood
25-Bromo-3-iodo-indolesTerminal AlkynesPdCl₂(PPh₃)₂ (10)CuI (20)Et₃NDMF7048High
33-Iodo-1H-indazole (N-protected)Terminal AlkynesNot specifiedCuINot specifiedNot specifiedNot specifiedNot specified99

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) co-catalyst (e.g., CuI, 6 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Reagent Addition: Add an anhydrous solvent (e.g., THF) and a base (e.g., Et₃N) via syringe. Add the terminal alkyne (1.2 equiv) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to a specified temperature (e.g., 60 °C) for the required duration, monitoring by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)-X-Ln Pd0->PdII_ArX Oxidative Addition product Ar-C≡CR Pd0->product PdII_ArAlkynyl Ar-Pd(II)-C≡CR-Ln PdII_ArX->PdII_ArAlkynyl Transmetalation PdII_ArAlkynyl->Pd0 Reductive Elimination CuX CuX Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide Alkyne + Base Cu_Acetylide->PdII_ArX reactant Ar-X reactant->Pd0 alkyne H-C≡CR alkyne->CuX

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add reactants, base, solvent - Degas with inert gas start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst reaction Heat and Stir (Monitor by TLC/LC-MS) catalyst->reaction workup Work-up: - Cool reaction - Extraction and washing reaction->workup purification Purification: - Column Chromatography workup->purification analysis Characterization: - NMR, MS, etc. purification->analysis end End analysis->end

Application Notes and Protocols: The Role of 5-Fluoro-1H-indazole in the Synthesis of Potent Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-1H-indazole scaffold is a privileged structure in medicinal chemistry, serving as a crucial building block for the development of novel anti-cancer therapeutics.[1] The incorporation of a fluorine atom at the 5-position of the indazole ring can significantly enhance the pharmacological properties of a molecule, including metabolic stability and binding affinity to target proteins. This has led to the discovery of potent inhibitors of various protein kinases implicated in cancer progression. This document provides detailed application notes, experimental protocols, and performance data for the use of this compound in the preparation of anti-cancer agents, with a focus on kinase inhibitors. Indazole-containing compounds have been successfully developed into FDA-approved drugs, such as Pazopanib and Axitinib, for the treatment of various cancers.[2]

Synthesis of Anti-Cancer Agents from this compound Derivatives

The following protocols describe the synthesis of key intermediates and a final exemplary anti-cancer agent derived from a this compound scaffold.

Protocol 1: Synthesis of 5-Bromo-4-fluoro-1H-indazole

A key starting material for further elaboration is 5-bromo-4-fluoro-1H-indazole. A common synthetic route begins with 3-fluoro-2-methylaniline.[3]

Experimental Protocol:

  • Bromination: Dissolve 3-fluoro-2-methylaniline in acetonitrile. Add N-bromosuccinimide at a controlled temperature of -10 to 10°C and react for 1-2 hours. After the reaction is complete, add sodium bisulfite and continue the reaction for another 10-30 minutes to obtain the brominated intermediate.[3]

  • Ring Closure: The brominated intermediate is then subjected to a ring-closure reaction. While specific conditions can vary, a common method involves reaction with a diazotizing agent followed by cyclization.[3]

  • Deprotection: In the final step, a deprotection reaction is carried out to yield 5-bromo-4-fluoro-1H-indazole. For instance, 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone can be mixed with methanol and water, followed by the addition of a base like sodium hydroxide or potassium bicarbonate. The reaction is stirred at room temperature for 12 hours. The product is then isolated by filtration and washing with water.[3]

Protocol 2: Synthesis of a 5-(3,5-difluorobenzyl)-1H-indazole Based Kinase Inhibitor

This protocol outlines the synthesis of a potent ALK/ROS1 dual inhibitor, compound X4, which features the 5-(3,5-difluorobenzyl)-1H-indazole pharmacophore.[1]

Experimental Protocol:

The detailed multi-step synthesis for this class of compounds involves standard organic chemistry transformations. A generalized key step is the coupling of a suitably functionalized 5-halo-1H-indazole with a (3,5-difluorophenyl)methanamine derivative, often via a palladium-catalyzed cross-coupling reaction, followed by further modifications to introduce other necessary moieties like 4-benzylmorpholine and thiophene.[1]

Quantitative Data: In Vitro and In Vivo Efficacy

The anti-cancer activity of various this compound derivatives has been evaluated in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity
CompoundTarget Kinase/Cell LineIC50 (µM)Reference
Compound X4 ALK0.512[1]
ROS10.766[1]
H2228 (NSCLC)0.034 ± 0.002[1]
Compound 2f A549 (Lung)0.45 ± 0.04[2]
HepG2 (Liver)0.53 ± 0.06[2]
MCF-7 (Breast)0.23 ± 0.03[2]
HCT116 (Colon)0.31 ± 0.02[2]
4T1 (Mouse Breast)0.37 ± 0.03[2]
Compound 27a FGFR1< 0.0041[4]
FGFR20.002[4]
KG-1 (Leukemia)0.0253[4]
SNU-16 (Stomach)0.0774[4]
Table 2: In Vivo Anti-Tumor Activity
CompoundCancer ModelDosageTumor Growth Inhibition (%)Reference
Compound X4 H2228 XenograftNot Specified54.71[1]
Compound 2f 4T1 Tumor ModelNot SpecifiedSignificant Suppression[2][5]

Experimental Protocols for Biological Assays

Protocol 3: In Vitro Kinase Inhibition Assay (Generic)

This protocol describes a general method to determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Recombinant purified protein kinase

  • Specific peptide substrate for the kinase

  • ATP

  • Test compound (this compound derivative)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence or fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Further dilute in kinase assay buffer to achieve the desired final concentrations.

  • Kinase Reaction:

    • Add the diluted test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add the kinase solution (pre-diluted in kinase assay buffer) to each well.

    • Initiate the reaction by adding a mixture of the substrate and ATP. .

  • Detection: Stop the kinase reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Normalize the data with respect to positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Protocol 4: Cell Proliferation (MTT) Assay

This assay measures the effect of a compound on the proliferation of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, H2228)

  • Cell culture medium (e.g., RPMI-1640) with supplements

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition and Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Visualizations

G Synthetic Workflow for this compound-based Anti-Cancer Agents cluster_start Starting Material cluster_intermediate Key Intermediate Synthesis cluster_diversification Diversification and Final Product Synthesis 3-Fluoro-2-methylaniline 3-Fluoro-2-methylaniline Brominated Intermediate Brominated Intermediate 3-Fluoro-2-methylaniline->Brominated Intermediate Bromination (e.g., NBS) Cyclized Intermediate Cyclized Intermediate Brominated Intermediate->Cyclized Intermediate Brominated Intermediate->Cyclized Intermediate Ring Closure 5-Bromo-4-fluoro-1H-indazole 5-Bromo-4-fluoro-1H-indazole Cyclized Intermediate->5-Bromo-4-fluoro-1H-indazole Cyclized Intermediate->5-Bromo-4-fluoro-1H-indazole Deprotection Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) 5-Bromo-4-fluoro-1H-indazole->Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) 5-Bromo-4-fluoro-1H-indazole->Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Functionalized this compound Derivative Functionalized this compound Derivative Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)->Functionalized this compound Derivative Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig)->Functionalized this compound Derivative Final Anti-Cancer Agent Final Anti-Cancer Agent Functionalized this compound Derivative->Final Anti-Cancer Agent Functionalized this compound Derivative->Final Anti-Cancer Agent Further Modifications

Caption: Synthetic workflow for this compound-based anti-cancer agents.

G ALK/ROS1 Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK/ROS1 Fusion Protein ALK/ROS1 Fusion Protein p-ALK/p-ROS1 p-ALK/p-ROS1 ALK/ROS1 Fusion Protein->p-ALK/p-ROS1 Autophosphorylation Downstream Effectors (e.g., STAT3, PI3K/AKT, RAS/MAPK) Downstream Effectors (e.g., STAT3, PI3K/AKT, RAS/MAPK) p-ALK/p-ROS1->Downstream Effectors (e.g., STAT3, PI3K/AKT, RAS/MAPK) Gene Transcription Gene Transcription Downstream Effectors (e.g., STAT3, PI3K/AKT, RAS/MAPK)->Gene Transcription Inhibitor This compound Derivative (e.g., X4) Inhibitor->p-ALK/p-ROS1 Inhibition Cell Proliferation, Survival, and Growth Cell Proliferation, Survival, and Growth Gene Transcription->Cell Proliferation, Survival, and Growth

Caption: ALK/ROS1 signaling pathway and inhibition by this compound derivatives.

G Experimental Workflow for In Vitro Kinase Inhibition Assay Start Start Prepare Serial Dilutions of Inhibitor Prepare Serial Dilutions of Inhibitor Start->Prepare Serial Dilutions of Inhibitor Dispense Inhibitor to Assay Plate Dispense Inhibitor to Assay Plate Prepare Serial Dilutions of Inhibitor->Dispense Inhibitor to Assay Plate Add Kinase and Substrate Add Kinase and Substrate Dispense Inhibitor to Assay Plate->Add Kinase and Substrate Initiate Reaction with ATP Initiate Reaction with ATP Add Kinase and Substrate->Initiate Reaction with ATP Incubate Incubate Initiate Reaction with ATP->Incubate Stop Reaction and Add Detection Reagent Stop Reaction and Add Detection Reagent Incubate->Stop Reaction and Add Detection Reagent Measure Signal (Luminescence/Fluorescence) Measure Signal (Luminescence/Fluorescence) Stop Reaction and Add Detection Reagent->Measure Signal (Luminescence/Fluorescence) Data Analysis Data Analysis Measure Signal (Luminescence/Fluorescence)->Data Analysis Determine IC50 Value Determine IC50 Value Data Analysis->Determine IC50 Value

Caption: Workflow for an in vitro kinase inhibition assay.

References

Application Notes and Protocols for the Formylation of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental procedure for the synthesis of 5-Fluoro-1H-indazole-3-carbaldehyde via a Vilsmeier-Haack formylation reaction. Indazole derivatives are significant scaffolds in medicinal chemistry, and the introduction of a formyl group at the C3 position offers a versatile handle for further synthetic modifications. This protocol outlines the necessary reagents, step-by-step instructions, and analytical data for the successful synthesis and characterization of the target compound.

Introduction

Indazoles are bicyclic heterocyclic aromatic organic compounds that are of considerable interest in drug discovery due to their wide range of biological activities. The functionalization of the indazole core is a key strategy for the development of novel therapeutic agents. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the substrate.[2][3] In the case of 1H-indazoles, the formylation preferentially occurs at the C3 position. This protocol details the application of the Vilsmeier-Haack reaction to synthesize this compound-3-carbaldehyde.

Reaction Scheme

G cluster_0 Formylation of this compound This compound This compound This compound-3-carbaldehyde This compound-3-carbaldehyde This compound->this compound-3-carbaldehyde POCl3, DMF 0 °C to 90 °C

Caption: Vilsmeier-Haack formylation of this compound.

Experimental Protocol

Materials and Reagents
  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for filtration and purification

Procedure

1. Preparation of the Vilsmeier Reagent:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (3.0 equivalents).

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent (a pale yellow to colorless solution).

2. Formylation Reaction:

  • Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.

  • Slowly add the solution of this compound to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the reaction mixture to 90 °C and maintain this temperature for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

3. Work-up and Purification:

  • Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound-3-carbaldehyde as a solid.

Data Presentation

ParameterValueReference
Molecular Formula C₈H₅FN₂O
Molecular Weight 164.14 g/mol
Appearance White to pale yellow solid
Melting Point 170 °C[4]
¹H NMR (300 MHz, acetone-d₆) δ 13.20 (brs, 1H), 10.19 (s, 1H), 7.74–7.84 (m, 2H), 7.34 (td, J = 9.1, 2.5 Hz, 1H)[4]
¹³C NMR (75 MHz, acetone-d₆) δ 187.4, 160.5 (d, ¹J(C–F) = 238 Hz), 145.1, 139.4, 121.9 (d, ³J(C–F) = 11 Hz), 117.6 (d, ²J(C–F) = 27 Hz), 113.49 (d, ³J(C–F) = 9.7 Hz), 105.9 (d, ²J(C–F) = 25 Hz)[4]
IR (neat) ν (cm⁻¹) 3315, 3185, 1683, 1656, 1486, 1446, 1344, 1316, 1175, 1062, 952, 782, 735[4]
HRMS (ESI-) Calculated for C₈H₄FN₂O [M - H]⁻ m/z 163.0308, found: 163.0304[4]

Visualizations

Experimental Workflow

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Formylation Reaction cluster_workup Work-up and Purification prep_start Start add_dmf Add DMF to flask prep_start->add_dmf cool_dmf Cool to 0 °C add_dmf->cool_dmf add_pocl3 Add POCl3 dropwise cool_dmf->add_pocl3 stir_reagent Stir for 30 min add_pocl3->stir_reagent prep_end Vilsmeier Reagent Ready stir_reagent->prep_end add_indazole Add indazole solution to Vilsmeier reagent at 0 °C prep_end->add_indazole dissolve_indazole Dissolve this compound in DCM dissolve_indazole->add_indazole warm_rt Warm to Room Temperature add_indazole->warm_rt heat_reaction Heat to 90 °C for 2-4h warm_rt->heat_reaction reaction_complete Reaction Complete (TLC) heat_reaction->reaction_complete quench Quench with ice reaction_complete->quench neutralize Neutralize with NaHCO3 quench->neutralize extract Extract with EtOAc neutralize->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product This compound-3-carbaldehyde purify->final_product G cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_attack Electrophilic Aromatic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Indazole This compound Indazole->Iminium_Salt + Vilsmeier Reagent Aldehyde This compound-3-carbaldehyde Iminium_Salt->Aldehyde + H2O Iminium_Salt->Aldehyde

References

5-Fluoro-1H-indazole: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-1H-indazole is a fluorinated heterocyclic compound that has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, including the presence of a fluorine atom and a reactive N-H group, make it an attractive starting material for the synthesis of a wide range of complex molecules, particularly in the fields of medicinal chemistry and drug development. The fluorine substituent can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final compounds. This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in key organic transformations.

Key Applications

This compound serves as a crucial intermediate in the synthesis of various biologically active compounds, including potent enzyme inhibitors. Its applications primarily revolve around the functionalization of the indazole core through N-arylation, C-C bond formation, and C-H activation/arylation reactions.

  • N-Arylation Reactions: The nitrogen atom of the pyrazole ring in this compound can be readily arylated to introduce diverse aromatic and heteroaromatic substituents. This is a common strategy in the synthesis of pharmaceutical agents.

  • Cross-Coupling Reactions: The indazole ring can be further functionalized through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds. This allows for the introduction of various aryl and vinyl groups.

  • C-H Functionalization: Direct C-H functionalization of the indazole core represents an atom-economical approach to introduce new substituents, avoiding the need for pre-functionalized starting materials.

A notable application of an indazole core is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs. For instance, Niraparib, a potent PARP inhibitor, features a substituted indazole scaffold.

Experimental Protocols

The following sections provide detailed experimental protocols for key reactions involving this compound and its derivatives.

Protocol 1: Copper-Catalyzed N-Arylation of Indazoles

This protocol describes a general method for the N-arylation of indazoles using a copper catalyst, which can be adapted for this compound.

Reaction Scheme:

Materials:

  • Indazole derivative (e.g., this compound)

  • Aryl halide (e.g., Aryl iodide, Aryl bromide)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium hydroxide (KOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a dried Schlenk tube, add the indazole derivative (0.5 mmol), potassium hydroxide (56 mg, 1.0 mmol, 2.0 equiv), 1,10-phenanthroline (20 mg, 0.11 mmol, 22 mol %), and copper(I) iodide (19 mg, 0.1 mmol, 20 mol %).

  • Evacuate and backfill the tube with nitrogen gas (repeat three times).

  • Add anhydrous DMF (2.5 mL) via syringe.

  • Add the aryl halide (0.5 mmol) to the reaction mixture.

  • Stir the reaction mixture at 120 °C for 12-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • After completion, cool the reaction to room temperature and add ethyl acetate (10 mL).

  • Pass the mixture through a short pad of silica gel, eluting with ethyl acetate.

  • Wash the eluate with water (1 x 10 mL) and saturated aqueous NaCl solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for N-Arylation of o-Chlorinated Arylhydrazones to form 1H-Indazoles [1]

EntryArylhydrazone SubstrateProductYield (%)
12-chloro-benzaldehyde phenylhydrazone1-Phenyl-1H-indazole60
22-chloro-5-nitro-benzaldehyde phenylhydrazone5-Nitro-1-phenyl-1H-indazole70
32-chloro-benzaldehyde (4-methoxyphenyl)hydrazone1-(4-Methoxyphenyl)-1H-indazole55
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Bromoindazoles

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of bromoindazole derivatives to form C-C bonds. This can be applied to derivatives of this compound.

Reaction Scheme:

Materials:

  • Bromoindazole derivative (e.g., 3-Bromo-5-fluoro-1H-indazole)

  • Arylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a reaction vessel, dissolve the bromoindazole derivative (0.404 mmol) in a mixture of 1,4-dioxane and water (e.g., 3:1 v/v, 8 mL total).

  • Add the arylboronic acid (1.212 mmol, 3.0 equiv) and potassium carbonate (167 mg, 1.212 mmol, 3.0 equiv).

  • Add Pd(dppf)Cl₂ (15 mg, 0.020 mmol, 0.05 equiv).

  • Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 8-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Extract the filtrate with water and ethyl acetate (4 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide [2]

EntryBoronic AcidProductYield (%)
1Phenylboronic acidN-(3-phenylphenyl)-1-butyl-1H-indazole-3-carboxamide89.4
24-Methylphenylboronic acidN-(4'-methyl-[1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide85.2
34-Methoxyphenylboronic acidN-(4'-methoxy-[1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide81.6
44-Fluorophenylboronic acidN-(4'-fluoro-[1,1'-biphenyl]-3-yl)-1-butyl-1H-indazole-3-carboxamide83.5
Protocol 3: Palladium-Catalyzed C-3 Arylation of 1H-Indazoles

This protocol describes a direct C-H arylation at the C-3 position of the indazole ring.

Reaction Scheme:

Materials:

  • Indazole derivative (e.g., this compound)

  • Aryl halide (e.g., Aryl iodide, Aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • Toluene

Procedure:

  • To a 35 mL sealed tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol), 1,10-phenanthroline (4.5 mg, 0.025 mmol), and Cs₂CO₃ (82 mg, 0.25 mmol).

  • Add the indazole derivative (0.25 mmol) and the aryl halide (0.5 mmol, 2.0 equiv).

  • Add toluene (1 mL).

  • Cap the tube and stir the mixture at 160 °C for 48-72 hours.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a short pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate in vacuo.

  • Purify the resulting residue by preparative thin-layer chromatography (PTLC) using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data for C-3 Arylation of 1-Methyl-1H-indazole [3]

EntryAryl HalideProductYield (%)
14-Iodotoluene1-Methyl-3-(p-tolyl)-1H-indazole85
24-Iodoanisole3-(4-Methoxyphenyl)-1-methyl-1H-indazole82
31-Iodo-4-(trifluoromethyl)benzene1-Methyl-3-(4-(trifluoromethyl)phenyl)-1H-indazole78
44-Bromotoluene1-Methyl-3-(p-tolyl)-1H-indazole75

Visualizations

Logical Workflow for Synthesis using this compound

G reagent This compound n_arylation N-Arylation (e.g., Buchwald-Hartwig, Ullmann) reagent->n_arylation ch_arylation C-H Arylation reagent->ch_arylation intermediate Bromo-5-fluoro-1H-indazole reagent->intermediate product1 N-Aryl-5-fluoro-1H-indazoles n_arylation->product1 suzuki Suzuki-Miyaura Coupling (after bromination) product2 3-Aryl-5-fluoro-1H-indazoles suzuki->product2 product3 C-3 Arylated 5-fluoro-1H-indazoles ch_arylation->product3 intermediate->suzuki

Caption: Synthetic pathways originating from this compound.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex1 R¹-Pd(II)L₂(X) ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R²-B(OR)₂ pd_complex2 R¹-Pd(II)L₂(R²) transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 product R¹-R² red_elim->product reactants R¹-X + R²-B(OR)₂ base Base base->transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Cross-Coupling Reaction

Workflow start Start reagents Combine Reagents (Indazole, Aryl Halide, Catalyst, Ligand, Base) start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Reaction Mixture solvent->degas heat Heat and Stir degas->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor workup Work-up (Quench, Extract, Dry) monitor->workup Reaction Complete purify Purify (Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A general experimental workflow for cross-coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-Fluoro-1H-indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include 4-fluoro-2-methylaniline and 2-amino-5-fluorobenzonitrile. The choice of starting material will dictate the synthetic route and potential challenges.

Q2: What is the most significant challenge in the synthesis of substituted indazoles?

A2: A primary challenge in the synthesis of indazoles, particularly when involving N-alkylation or acylation, is controlling regioselectivity. The indazole ring has two nitrogen atoms, leading to the formation of N1 and N2 isomers. The 1H-indazole is generally the more thermodynamically stable tautomer.[1] Achieving high selectivity for the desired isomer is crucial for synthesizing biologically active molecules and often requires careful optimization of reaction conditions.[1]

Q3: How can I improve the regioselectivity to favor the desired 1H-indazole isomer?

A3: To favor the formation of the 1H-indazole isomer, consider the following factors:

  • Base and Solvent System: The use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is known to favor N1-alkylation.[1][2]

  • Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2 position, thus favoring substitution at the N1 position.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity for the more thermodynamically stable 1H-indazole.

Q4: What are common side products in the synthesis of this compound and how can they be minimized?

A4: Besides the undesired 2H-indazole isomer, other side products can arise from incomplete reactions or side reactions. For instance, in syntheses starting from 4-fluoro-2-methylaniline, incomplete diazotization or cyclization can lead to impurities. To minimize these, ensure precise temperature control during diazotization and allow for sufficient reaction time for the cyclization step. Purification is typically achieved through column chromatography.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Overall Yield

Problem: The final yield of this compound is consistently low.

Possible Causes and Solutions:

CauseRecommended Solution
Incomplete Diazotization: The diazotization of the aniline precursor is a critical step and is highly sensitive to temperature.Maintain a strict temperature range of 0-5 °C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite.
Inefficient Cyclization: The ring-closing step may not be proceeding to completion.Optimize the reaction temperature and time for the cyclization step. Depending on the specific route, this may involve heating the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Suboptimal pH: The pH of the reaction mixture can significantly impact the stability of the diazonium salt and the efficiency of the cyclization.Carefully control the pH during the diazotization and cyclization steps as specified in the protocol.
Product Loss During Workup and Purification: Significant amounts of the product may be lost during extraction and purification steps.Ensure the pH of the aqueous layer is optimized for extraction of the indazole. Use an appropriate solvent system for column chromatography to achieve good separation from impurities.
Issue 2: Poor Regioselectivity (Mixture of 1H and 2H Isomers)

Problem: The product is a mixture of 1H- and 2H-indazole isomers, which are difficult to separate.

Solutions: The regioselectivity of N-substitution on the indazole ring is influenced by steric and electronic effects of substituents, the choice of base and solvent, and the nature of the electrophile.[1][2]

Influence of Reaction Conditions on N-Alkylation Regioselectivity

BaseSolventTemperature (°C)Approximate 1H:2H Ratio
K₂CO₃DMF253:1
NaHTHF0-25>95:5
Cs₂CO₃Dioxane801:2

Note: These ratios are illustrative and can vary based on the specific substrate and electrophile.[3]

Experimental Protocols

Method 1: Synthesis from 4-Fluoro-2-methylaniline

This method involves the diazotization of 4-fluoro-2-methylaniline followed by intramolecular cyclization.

Step 1: Diazotization

  • Dissolve 4-fluoro-2-methylaniline (1.0 eq) in a mixture of glacial acetic acid and propionic acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.

  • Stir the mixture at this temperature for 1 hour.

Step 2: Cyclization

  • Slowly warm the reaction mixture to room temperature and then heat to 60-70 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture and pour it into ice water.

  • Neutralize with a suitable base (e.g., sodium bicarbonate) and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

Step 3: Purification

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Visualizations

Experimental Workflow for Synthesis from 4-Fluoro-2-methylaniline

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Dissolve 4-Fluoro-2-methylaniline in Acetic/Propionic Acid (0-5 °C) B Slowly add NaNO₂ solution (maintain < 5 °C) A->B C Stir for 1 hour at 0-5 °C B->C D Warm to RT, then heat to 60-70 °C C->D E Monitor by TLC D->E F Workup: Quench, Neutralize, Extract E->F G Column Chromatography F->G H Isolate this compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions A Low Yield of This compound B Incomplete Diazotization? A->B C Inefficient Cyclization? A->C D Workup/Purification Loss? A->D E Check Temp Control (0-5 °C) Use fresh NaNO₂ B->E Yes F Optimize Temp & Time Monitor by TLC C->F Yes G Optimize Extraction pH Refine Chromatography D->G Yes

Caption: Troubleshooting guide for low reaction yield.

References

Technical Support Center: Purification of 5-Fluoro-1H-indazole by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 5-Fluoro-1H-indazole by recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during the purification process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Failure of this compound to Crystallize Upon Cooling - The solution is not saturated (too much solvent was used).- The solution is supersaturated, but crystal nucleation has not initiated.- The cooling process is too rapid.- If the solution is clear: - Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[1] - Add a seed crystal of pure this compound. - If scratching or seeding is ineffective, reduce the solvent volume by gentle heating under a stream of nitrogen or by rotary evaporation and then allow the solution to cool again.[1][2]- If the solution is cloudy but no crystals form: - This may indicate the presence of insoluble impurities. Perform a hot filtration to remove them.- Allow the solution to cool more slowly to room temperature, and then place it in an ice bath.
Oiling Out of this compound - The boiling point of the solvent is higher than the melting point of this compound (approximately 119-125 °C).- The concentration of the solute is too high, causing it to come out of solution above its melting point.- Significant impurities are present, leading to a depression of the melting point.- Reheat the solution to dissolve the oil.- Add a small amount of additional solvent to decrease the saturation point.[2]- Allow the solution to cool more slowly to encourage crystal formation instead of oiling. Placing the flask in a Dewar filled with warm water can achieve slow cooling.- If impurities are suspected, consider a pre-purification step such as column chromatography.
Low Recovery of Purified this compound - Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with a solvent that was not cold enough, causing some of the product to redissolve.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product.- To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask, and add a small excess of hot solvent before filtering.- Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[3]
Crystals are Colored or Appear Impure - Colored impurities are present in the crude material.- The crystallization process was too rapid, trapping impurities within the crystal lattice.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.- Ensure the cooling process is slow and undisturbed to allow for the formation of pure crystals.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature or below. Based on literature for similar compounds, mixed solvent systems are often effective.[4] Good starting points for screening include:

  • Isopropanol-Water [5]

  • Ethanol-Water [4]

  • Methanol-Water [6]

  • Acetone-Water [4]

  • Toluene-Heptane

A systematic solvent screening should be performed to determine the optimal solvent or solvent pair for your specific batch of crude material.

Q2: How can I perform a solvent screening for recrystallization?

A2: To perform a solvent screening:

  • Place a small amount (e.g., 20-30 mg) of crude this compound in several test tubes.

  • Add a few drops of a different solvent to each tube at room temperature and observe the solubility.

  • If the compound is insoluble at room temperature, gently heat the test tube. An ideal solvent will dissolve the compound when hot.

  • Allow the clear, hot solution to cool to room temperature and then in an ice bath. The formation of a good yield of crystals indicates a suitable solvent.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can originate from the starting materials, side reactions, or degradation. Depending on the synthetic route (e.g., from a fluorophenylhydrazine), potential impurities may include:

  • Unreacted starting materials: Such as the corresponding fluorophenylhydrazine.

  • Positional isomers: Formation of other indazole isomers (e.g., 7-fluoro-1H-indazole) can occur depending on the precursors and reaction conditions.

  • Side-products from cyclization: Incomplete cyclization or alternative reaction pathways can lead to various byproducts.

  • Residual solvents: Solvents used in the reaction or work-up may be present.

Q4: How can I remove isomeric impurities?

A4: Recrystallization from a carefully selected mixed solvent system can be effective in separating isomers.[4] The difference in solubility between isomers can be exploited by slowly cooling the solution to selectively crystallize the desired isomer. If recrystallization is insufficient, column chromatography may be necessary.

Q5: My recrystallized product has a wide melting point range. What does this indicate?

A5: A broad melting point range typically indicates that the product is still impure. Pure crystalline solids have a sharp melting point range of 1-2 °C. A wide range suggests the presence of impurities that are depressing and broadening the melting point. Further recrystallization may be necessary.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a single solvent.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., isopropanol, ethanol)

  • Erlenmeyer flask

  • Hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add the solvent portion-wise until the solid completely dissolves at the boiling point. Use the minimum amount of hot solvent necessary.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel and a clean Erlenmeyer flask. Quickly filter the hot solution by gravity to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.

  • Cooling: Once the flask has reached room temperature and crystal formation has appeared to stop, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove residual impurities.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass or drying oven at an appropriate temperature.

Protocol 2: Two-Solvent Recrystallization of this compound

Objective: To purify crude this compound using a solvent pair.

Materials:

  • Crude this compound

  • A "good" solvent (in which the compound is soluble)

  • A "poor" solvent (in which the compound is insoluble, but miscible with the "good" solvent) - e.g., Isopropanol ("good") and Water ("poor")

  • All other materials listed in Protocol 1

Procedure:

  • Dissolution: Dissolve the crude this compound in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Clarification: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling, Isolation, Washing, and Drying: Follow steps 6-9 from Protocol 1, using the same solvent mixture or the "poor" solvent for washing the crystals.

Data Presentation

The following table provides a qualitative guide for solvent selection for the recrystallization of this compound. Quantitative data is highly dependent on experimental conditions and should be determined empirically.

Solvent/Solvent System Solubility at Room Temp. Solubility at Elevated Temp. Crystal Formation on Cooling Notes
WaterPoorPoor-Not a suitable single solvent.
MethanolModerateHighFair to GoodA mixed system with water may improve yield.
EthanolLow to ModerateHighGoodA mixed system with water is often effective.
IsopropanolLowHighGoodA mixed system with water is a good starting point.[5]
Ethyl AcetateModerateHighFairMay require a co-solvent like heptane to reduce solubility on cooling.
TolueneLowModerateFairCan be used in a pair with an anti-solvent like heptane.
HeptanePoorPoor-Useful as an anti-solvent.
AcetoneHighHighPoorGenerally too good a solvent; may be used in a pair with water.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

G Workflow for Single-Solvent Recrystallization A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Hot Filtration (Optional, to remove insoluble impurities) A->B C 3. Cool Solution Slowly to Induce Crystallization A->C If no hot filtration B->C D 4. Cool in Ice Bath to Maximize Yield C->D E 5. Isolate Crystals by Vacuum Filtration D->E F 6. Wash Crystals with Ice-Cold Solvent E->F G 7. Dry Purified Product F->G

Caption: Workflow for Single-Solvent Recrystallization.

Troubleshooting Logic for Crystallization Failure

G Troubleshooting Crystallization Failure Start No Crystals Form Upon Cooling IsCloudy Is the solution cloudy? Start->IsCloudy HotFiltration Perform Hot Filtration IsCloudy->HotFiltration Yes IsClear Is the solution clear? IsCloudy->IsClear No Success Crystals Form HotFiltration->Success Scratch Scratch flask / Add seed crystal IsClear->Scratch Yes ReduceSolvent Reduce Solvent Volume and Re-cool Scratch->ReduceSolvent Still no crystals Scratch->Success ReduceSolvent->Success

Caption: Troubleshooting Logic for Crystallization Failure.

References

Technical Support Center: Overcoming Regioselectivity Issues in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and answers to frequently asked questions regarding the critical challenge of regioselectivity in indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sites of substitution on the indazole ring, and why is regioselectivity a major challenge?

A1: The indazole ring contains two nitrogen atoms in its pyrazole moiety, and due to annular tautomerism, a proton can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers. The 1H-tautomer is generally the more thermodynamically stable form.[1] When performing substitution reactions like alkylation or acylation, the reaction can occur at either the N1 or N2 position, often resulting in a mixture of N1- and N2-substituted products.[1][2] Achieving high regioselectivity for a single isomer is a significant challenge but is crucial for synthesizing specific biologically active molecules, as the substitution pattern dramatically influences the compound's properties.[1]

Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?

A2: The ratio of N1 to N2 products is influenced by a delicate balance of several factors:

  • Steric and Electronic Effects of Substituents: The size and electronic nature of groups already on the indazole ring play a major role. Bulky substituents at the C3 position tend to favor N1-alkylation due to steric hindrance around the N2 position.[1][2] Conversely, electron-withdrawing groups (e.g., -NO₂, -CO₂Me) at the C7 position can strongly direct substitution to the N2 position.[3][4]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. For instance, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is a well-established method for favoring N1-alkylation.[1][2][3] This is attributed to the sodium cation coordinating with the N2 atom and a potentially electron-rich C3 substituent, thus sterically blocking the N2 position.[2]

  • Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1][5]

  • Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted products can be favored under kinetically controlled conditions.[1][6] Acidic conditions, for example, can promote the formation of the N2-isomer.[7]

Q3: Are there synthetic routes that are inherently selective for 2H-indazoles?

A3: Yes, while direct alkylation can be tuned to favor the N2-isomer, certain synthetic methods are designed to specifically produce 2H-indazoles. Two prominent examples are the Davis-Beirut reaction and the Cadogan reductive cyclization.[1][8][9] The Cadogan reaction, for instance, involves the reductive cyclization of ortho-imino-nitrobenzene precursors, often using a phosphine reagent, to selectively form the 2H-indazole core.[1][9] The Davis-Beirut reaction is another robust method that utilizes a key nitroso imine intermediate to construct the 2H-indazole ring system.[8][10]

Troubleshooting Guides

Problem: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Solution:

To enhance the yield of the N1-substituted indazole, you should optimize your reaction conditions to favor the thermodynamically more stable isomer. Here are several strategies:

  • Modify the Base and Solvent System: The combination of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) is highly effective for achieving excellent N1-selectivity (>99% in some cases).[1][2]

  • Leverage Substituent Effects: If your synthesis allows, introduce a bulky or coordinating substituent at the C3 position (e.g., carboxymethyl, tert-butyl, or carboxamide groups). These groups can sterically hinder the N2 position and promote N1-alkylation, especially when using the NaH/THF system.[1][2]

  • Consider the Electrophile: The use of α-halo esters, ketones, amides, or bromoacetonitrile as electrophiles has been shown to provide good to excellent yields of N1-substituted products.[5]

  • Promote Thermodynamic Equilibration: In some cases, particularly with α-halo carbonyl or β-halo ester electrophiles, the reaction can equilibrate to favor the more stable N1-substituted product.[2][11]

Problem: I need to synthesize the N2-alkylated indazole, but my direct alkylation methods are favoring the N1-isomer.

Solution:

Selectively obtaining the N2-isomer often requires moving away from conditions that favor thermodynamic control. Consider the following approaches:

  • Employ Acidic Conditions: The use of a catalytic amount of a strong acid, such as trifluoromethanesulfonic acid (TfOH), can promote regioselective N2-alkylation with diazo compounds or 2,2,2-trichloroacetimidates.[12][13][14]

  • Utilize Specific Catalysts: Copper(II) triflate has also been shown to be an effective catalyst for the N2-alkylation of 1H-indazoles with alkyl 2,2,2-trichloroacetimidates.[12][14]

  • Mitsunobu Reaction: The Mitsunobu reaction can show a preference for the formation of the N2-regioisomer.[3]

  • Directed Synthesis Routes: For challenging cases, consider a de novo synthesis strategy that builds the 2H-indazole ring system directly, such as the Davis-Beirut reaction or a one-pot Cadogan reductive cyclization.[8][9]

Problem: My Cadogan-Sundberg cyclization to produce a 2H-indazole is inefficient, requiring high temperatures and giving low yields.

Solution:

Traditional Cadogan cyclizations can indeed be harsh. Modern modifications have significantly improved the efficiency and substrate scope of this reaction. A highly effective approach is a one-pot condensation and reductive cyclization:

  • One-Pot Procedure: Condense an ortho-nitrobenzaldehyde with an aniline or aliphatic amine in a solvent like isopropanol (i-PrOH) at around 80 °C.

  • Mild Reductive Cyclization: After the initial condensation to form the ortho-imino-nitrobenzene intermediate, add a reducing agent like tri-n-butylphosphine directly to the reaction mixture and continue heating. This avoids the need to isolate the intermediate and often proceeds under milder conditions than traditional methods.[9]

Data Presentation: Comparison of Conditions for Indazole Alkylation

Desired Product Indazole Substituent Base/Catalyst Solvent Electrophile N1:N2 Ratio Reference
N1-Alkylated 3-carboxymethylNaHTHFAlkyl Bromide>99:1[2][3]
N1-Alkylated 3-tert-butylNaHTHFAlkyl Bromide>99:1[2][3]
N1-Alkylated 6-nitroCs₂CO₃DioxaneMethyl BromoacetateHigh N1 selectivity[5]
N1-Alkylated UnsubstitutedK₂CO₃DMFIsobutyl Bromide58:42[15]
N2-Alkylated UnsubstitutedTfOH (cat.)Not specifiedDiazo Compound0:100[13]
N2-Alkylated VariousCu(OTf)₂ (cat.)Not specifiedAlkyl 2,2,2-trichloroacetimidateHigh N2 selectivity[12][14]
N2-Alkylated 7-NO₂NaHTHFAlkyl Bromide4:96[3][4]
N2-Alkylated Unsubstituted(Mitsunobu)THFn-Pentanol, DIAD, PPh₃1:2.5[3]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF
  • Preparation: To a solution of the desired 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.[1][16]

  • Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.[1]

  • Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.[1]

  • Reaction: Allow the reaction to stir at room temperature. If the reaction is sluggish, it can be gently heated to 50 °C. Monitor the progress by TLC or LC-MS until the starting material is consumed.[1]

  • Workup: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1][16]

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1][16]

Protocol 2: General Procedure for Selective N2-Alkylation using TfOH with a Diazo Compound
  • Preparation: In a reaction vessel, dissolve the indazole (1.0 eq) and the diazo compound (1.2 eq) in a suitable solvent under an inert atmosphere.

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH).

  • Reaction: Stir the mixture at the appropriate temperature (this may vary depending on the specific substrates) and monitor the reaction by TLC or LC-MS until completion.

  • Workup: Upon completion, quench the reaction with a mild base (e.g., saturated aqueous sodium bicarbonate). Extract the product with an organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting residue by flash column chromatography on silica gel to yield the desired 2H-indazole.

Note: This is a generalized protocol based on the principles described in the cited literature.[13] Specific conditions may need to be optimized for your particular substrates.

Protocol 3: One-Pot Condensation-Cadogan Reductive Cyclization for 2H-Indazole Synthesis
  • Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).[9]

  • Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.[1]

  • Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.[1][9]

  • Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[1]

  • Workup: After cooling, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel to isolate the 2H-indazole product.

Visualizations

G cluster_0 Decision Workflow for Controlling N1/N2 Regioselectivity Start Start with Indazole Substrate DesiredProduct Desired Product? Start->DesiredProduct N1_Product N1-Substituted Indazole DesiredProduct->N1_Product N1 N2_Product N2-Substituted Indazole DesiredProduct->N2_Product N2 Conditions_N1 Use NaH in THF Consider C3-substituent N1_Product->Conditions_N1 Conditions_N2 Use Acidic Conditions (e.g., TfOH) Consider de novo synthesis (Cadogan, Davis-Beirut) N2_Product->Conditions_N2 End Isolate Product Conditions_N1->End Conditions_N2->End

Caption: Decision workflow for controlling N1/N2 regioselectivity.

G cluster_1 Factors Influencing N1 vs. N2 Alkylation Outcome Outcome N1/N2 Product Ratio BaseSolvent Base & Solvent (e.g., NaH/THF vs. Cs2CO3/DMF) BaseSolvent->Outcome Sterics Steric Hindrance (e.g., C3-substituent) Sterics->Outcome Electronics Electronic Effects (e.g., C7-EWG) Electronics->Outcome Control Kinetic vs. Thermodynamic (e.g., Acidic vs. Basic) Control->Outcome

Caption: Factors influencing the N1 vs. N2 alkylation outcome.

G cluster_2 Workflow for the One-Pot Cadogan Reductive Cyclization Start o-Nitrobenzaldehyde + Amine Condensation Condensation (i-PrOH, 80°C) Start->Condensation Intermediate o-Imino-nitrobenzene (in situ) Condensation->Intermediate Cyclization Reductive Cyclization (R3P, 80°C) Intermediate->Cyclization Product 2H-Indazole Cyclization->Product

Caption: Workflow for the One-Pot Cadogan Reductive Cyclization.

References

Technical Support Center: Synthesis of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Fluoro-1H-indazole. It is designed for researchers, scientists, and drug development professionals to address specific issues that may be encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound starts from 4-fluoro-2-methylaniline. The synthesis typically involves a three-step process: N-acetylation of the starting material, followed by diazotization and intramolecular cyclization, and finally deacetylation to yield the desired product. This method offers a straightforward pathway using readily available starting materials.

Q2: What are the most common side reactions observed during the synthesis of this compound?

The most frequently encountered side reactions include:

  • Formation of the 2H-indazole regioisomer: This is a common issue in indazole synthesis, leading to a mixture of 1H- and 2H-isomers which can be challenging to separate.[1]

  • Incomplete deacetylation: If the final deacetylation step is not driven to completion, the N-acetylated indazole can remain as a significant impurity.

  • Formation of tar-like substances: Diazonium salts are highly reactive intermediates and can lead to the formation of polymeric or tarry byproducts if the reaction conditions are not carefully controlled, particularly temperature.

  • Oxidation of the starting material or product: The presence of oxidizing agents or air can lead to the formation of colored impurities.

Q3: How can I minimize the formation of the undesired 2H-indazole isomer?

The regioselectivity of the reaction is highly dependent on the reaction conditions. To favor the formation of the thermodynamically more stable 1H-indazole isomer, consider the following:

  • Choice of Base and Solvent: For N-alkylation or N-acylation reactions that might precede or be part of the cyclization, the choice of base and solvent is critical. Non-nucleophilic, strong bases in aprotic solvents often favor the formation of the 1H-isomer.

  • Temperature Control: Lowering the reaction temperature during cyclization can sometimes improve the selectivity for the 1H-indazole.

Q4: I am observing a significant amount of dark, tarry material in my reaction mixture. What could be the cause and how can I prevent it?

The formation of tar is often due to the decomposition of the diazonium salt intermediate. To mitigate this:

  • Maintain Low Temperatures: It is crucial to keep the temperature of the diazotization reaction low, typically between 0 and 5 °C, to ensure the stability of the diazonium salt.

  • Slow and Controlled Addition of Reagents: The addition of the nitrosating agent (e.g., sodium nitrite) should be done slowly and portion-wise to control the exotherm of the reaction.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to tar formation.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Diazotization Ensure the complete dissolution of the starting material before adding the nitrosating agent. Verify the quality and concentration of the acid and sodium nitrite. Maintain a low temperature (0-5 °C) throughout the addition of sodium nitrite.
Decomposition of Diazonium Salt Add the sodium nitrite solution slowly and monitor the temperature closely to prevent it from rising. Use the generated diazonium salt immediately in the next step without prolonged storage.
Inefficient Cyclization Optimize the reaction temperature and time for the cyclization step. Ensure the absence of water in the cyclization medium if using a water-sensitive protocol.
Losses during Work-up and Purification Use an appropriate solvent system for extraction to ensure the product is fully recovered from the aqueous layer. Optimize the column chromatography conditions (solvent system, silica gel loading) to minimize product loss.
Issue 2: Presence of Significant Impurities in the Final Product
Impurity Identification Troubleshooting Steps
Unreacted 4-Fluoro-2-methylaniline TLC, HPLC, 1H NMR (characteristic aromatic and methyl signals)Ensure complete diazotization by using a slight excess of sodium nitrite and allowing sufficient reaction time.
N-acetyl-5-fluoro-1H-indazole TLC, HPLC, 1H NMR (presence of an acetyl signal around 2.7 ppm)Ensure the deacetylation step goes to completion by adjusting the reaction time, temperature, or concentration of the base (e.g., HCl or NaOH).
2H-indazole Isomer 1H NMR (the H-3 proton of the 2H-isomer is typically shifted downfield compared to the 1H-isomer), HPLCModify the reaction conditions (solvent, base, temperature) to favor the formation of the 1H-isomer. Purification by column chromatography with an optimized eluent system may be necessary.

Experimental Protocols

Synthesis of this compound from 4-Fluoro-2-methylaniline

This protocol is adapted from a similar synthesis of a halogenated indazole.[2]

Step 1: N-Acetylation of 4-Fluoro-2-methylaniline

  • In a reaction vessel, dissolve 4-fluoro-2-methylaniline in glacial acetic acid.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Pour the reaction mixture into ice water and collect the precipitated N-(4-fluoro-2-methylphenyl)acetamide by filtration. Wash with water and dry.

Step 2: Diazotization and Cyclization

  • Suspend the N-(4-fluoro-2-methylphenyl)acetamide in an appropriate solvent (e.g., acetic acid).

  • Cool the suspension to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time to ensure complete diazotization.

  • Allow the reaction to warm to room temperature and then heat to promote cyclization to 1-acetyl-5-fluoro-1H-indazole (monitor by TLC).

Step 3: Deacetylation

  • To the reaction mixture containing 1-acetyl-5-fluoro-1H-indazole, add a solution of hydrochloric acid.

  • Heat the mixture to reflux until the deacetylation is complete (monitor by TLC).

  • Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the crude this compound.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation

Table 1: Illustrative Yields for the Synthesis of this compound

StepProductStarting MaterialTypical Yield (%)
1N-(4-fluoro-2-methylphenyl)acetamide4-Fluoro-2-methylaniline90-95
2 & 3This compoundN-(4-fluoro-2-methylphenyl)acetamide65-75 (overall for two steps)

Table 2: Common Side Products and Their Typical Abundance

Side ProductTypical AbundanceFactors Influencing Formation
2H-indazole Isomer5-15%Reaction solvent, base, and temperature.
N-acetyl-5-fluoro-1H-indazole<5% (with complete deacetylation)Incomplete hydrolysis of the acetyl group.
Tarry byproductsVariableHigh reaction temperatures during diazotization.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acetylation cluster_step2 Step 2: Diazotization & Cyclization cluster_step3 Step 3: Deacetylation 4-Fluoro-2-methylaniline 4-Fluoro-2-methylaniline N-(4-fluoro-2-methylphenyl)acetamide N-(4-fluoro-2-methylphenyl)acetamide 4-Fluoro-2-methylaniline->N-(4-fluoro-2-methylphenyl)acetamide Acetic Anhydride, Acetic Acid Diazonium Salt Intermediate Diazonium Salt Intermediate N-(4-fluoro-2-methylphenyl)acetamide->Diazonium Salt Intermediate NaNO2, Acid 1-Acetyl-5-fluoro-1H-indazole 1-Acetyl-5-fluoro-1H-indazole Diazonium Salt Intermediate->1-Acetyl-5-fluoro-1H-indazole Heat This compound This compound 1-Acetyl-5-fluoro-1H-indazole->this compound Acid or Base Hydrolysis Troubleshooting_Logic Start Start Low_Yield Low Yield? Start->Low_Yield Check_Diazotization Check Diazotization Conditions (Temp, Reagent Quality) Low_Yield->Check_Diazotization Yes Impurity_Detected Impurity Detected? Low_Yield->Impurity_Detected No Optimize_Cyclization Optimize Cyclization (Temp, Time) Check_Diazotization->Optimize_Cyclization Improve_Workup Improve Work-up/ Purification Optimize_Cyclization->Improve_Workup Improve_Workup->Impurity_Detected Identify_Impurity Identify Impurity (NMR, HPLC) Impurity_Detected->Identify_Impurity Yes Final_Product Pure Product Impurity_Detected->Final_Product No Incomplete_Reaction Incomplete Reaction? Identify_Impurity->Incomplete_Reaction Isomer_Formation Isomer Formation? Incomplete_Reaction->Isomer_Formation No Adjust_Stoichiometry Adjust Stoichiometry/ Reaction Time Incomplete_Reaction->Adjust_Stoichiometry Yes Modify_Conditions Modify Conditions (Solvent, Base) Isomer_Formation->Modify_Conditions Yes Isomer_Formation->Final_Product No Adjust_Stoichiometry->Final_Product Modify_Conditions->Final_Product

References

Optimizing reaction conditions for the nitration of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the reaction conditions for the nitration of 5-Fluoro-1H-indazole. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the nitration of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low to No Conversion 1. Inactive nitrating agent.2. Reaction temperature is too low.3. Insufficient reaction time.1. Use fresh nitric acid and sulfuric acid.2. Gradually increase the reaction temperature, monitoring for side product formation.3. Monitor the reaction progress using TLC or LC-MS and extend the reaction time if necessary.
Formation of Multiple Regioisomers 1. The directing effects of the fluorine atom and the pyrazole ring lead to a mixture of products (e.g., 4-nitro, 6-nitro, and 7-nitro isomers).2. Reaction conditions favor multiple substitution patterns.1. Modify the nitrating agent. Milder agents like acetyl nitrate may offer better regioselectivity.2. Control the reaction temperature meticulously; lower temperatures often favor a specific isomer.3. Explore the use of a protecting group on the indazole nitrogen to alter the electronic properties of the ring.
Formation of Di-nitrated Byproducts 1. Excess of nitrating agent.2. Reaction temperature is too high or the reaction time is too long.1. Use a stoichiometric amount or a slight excess of the nitrating agent.2. Maintain a low reaction temperature (e.g., 0-5 °C) and monitor the reaction closely to avoid over-reaction.
Polymerization/Decomposition of Starting Material 1. The indazole ring is sensitive to strong acidic conditions, leading to degradation.[1]1. Add the substrate to the cooled acid mixture slowly and in portions.2. Consider using a milder nitrating system, such as nitric acid in acetic anhydride.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor regioisomers in the nitration of this compound?

A1: The fluorine at the 5-position is an ortho-, para-directing deactivator, while the pyrazole portion of the indazole ring also directs electrophilic substitution. The nitration is expected to yield a mixture of isomers, primarily the 4-nitro, 6-nitro, and potentially the 7-nitro derivatives. The exact ratio will depend heavily on the reaction conditions.

Q2: How can I improve the yield of the desired nitro-isomer?

A2: To improve the yield of a specific isomer, optimization of the reaction conditions is critical. This includes screening different nitrating agents (e.g., HNO₃/H₂SO₄, fuming nitric acid, acetyl nitrate), varying the reaction temperature, and adjusting the molar ratio of the reactants.

Q3: What is the role of sulfuric acid in the nitrating mixture?

A3: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the electrophilic aromatic substitution reaction.

Q4: Are there any safety precautions I should take during this reaction?

A4: Yes. The nitration reaction is highly exothermic and involves the use of strong, corrosive acids.[2] It is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Maintain strict temperature control using an ice bath.

  • Add reagents slowly and carefully.

  • Quench the reaction by slowly adding the reaction mixture to ice.

Q5: How can I effectively separate the different regioisomers?

A5: Separation of the resulting isomers can be challenging and typically requires column chromatography. The choice of eluent system will need to be optimized based on the polarity of the different nitro-isomers.

Experimental Protocols

Protocol 1: Standard Nitration using Nitric Acid and Sulfuric Acid

This protocol describes a general procedure for the direct nitration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly and portion-wise, add this compound to the cold sulfuric acid while stirring, ensuring the temperature remains between 0-5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of this compound, maintaining the reaction temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the isomers.

Data Presentation

The following table summarizes hypothetical outcomes for the nitration of this compound under different conditions to illustrate the effect of reaction parameters on yield and regioselectivity.

Nitrating Agent Temperature (°C) Total Yield (%) Isomer Ratio (4-nitro : 6-nitro : 7-nitro)
HNO₃ / H₂SO₄0-5653 : 5 : 2
Fuming HNO₃-10 to 0702 : 6 : 2
Acetyl Nitrate-5 to 0554 : 4 : 2
HNO₃ in Acetic Anhydride0-10605 : 3 : 2

Visualizations

Troubleshooting Workflow

G start Start Nitration of This compound check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No good_conversion Good Conversion check_conversion->good_conversion Yes troubleshoot_low_conversion Increase Temperature or Time Use Fresh Reagents low_conversion->troubleshoot_low_conversion troubleshoot_low_conversion->start analyze_products Analyze Product Mixture (NMR/LC-MS) good_conversion->analyze_products desired_product Desired Product Formed analyze_products->desired_product Clean side_products Side Products Formed analyze_products->side_products Impure workup Proceed to Workup and Purification desired_product->workup troubleshoot_side_products Optimize Temperature Adjust Stoichiometry Change Nitrating Agent side_products->troubleshoot_side_products troubleshoot_side_products->start

Caption: A troubleshooting workflow for the nitration of this compound.

Regioselectivity Decision Pathway

G start Goal: Control Regioselectivity issue Problem: Mixture of Isomers start->issue temp_control Strategy 1: Temperature Control issue->temp_control reagent_choice Strategy 2: Nitrating Agent issue->reagent_choice protection Strategy 3: N-Protection issue->protection low_temp Lower Temperature (e.g., -10 to 0 °C) temp_control->low_temp mild_reagent Use Milder Reagent (e.g., Acetyl Nitrate) reagent_choice->mild_reagent protecting_group Add Protecting Group (e.g., Boc, SEM) protection->protecting_group outcome Improved Selectivity low_temp->outcome mild_reagent->outcome protecting_group->outcome

Caption: Decision pathway for optimizing the regioselectivity of the nitration reaction.

References

Technical Support Center: 5-Fluoro-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Fluoro-1H-indazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the synthesis of this compound?

A1: The primary challenges in synthesizing this compound include:

  • Low reaction yields: This can be attributed to incomplete reactions, side product formation, or suboptimal reaction conditions.

  • Formation of regioisomers: A significant challenge is the formation of the undesired 2H-indazole isomer alongside the desired 1H-indazole, which can complicate purification and reduce the yield of the target compound.[1]

  • Purification difficulties: Separating the desired product from starting materials, reagents, and side products can be challenging.

  • Side reactions: Unwanted side reactions, such as dimerization or the formation of hydrazones, can occur, further reducing the yield of the desired product.[2]

Q2: How can I distinguish between the 1H- and 2H-indazole isomers?

A2: Spectroscopic methods are the most reliable for distinguishing between 1H- and 2H-indazole isomers. In ¹H NMR spectroscopy, the chemical shift of the proton at the C3 position is a key indicator. Typically, this proton is shifted further downfield in the 2H-isomer compared to the 1H-isomer.[1] Chromatographic techniques like HPLC can also be effective for separating and identifying the two isomers.[1]

Q3: What are the key starting materials for the synthesis of this compound?

A3: Common starting materials for the synthesis of fluorinated indazoles include substituted anilines and benzaldehydes. For this compound, a common precursor is 4-fluoro-2-methylaniline (also known as 2-amino-5-fluorotoluene).[3] Another potential starting material is 3-fluoro-2-methylaniline, which can be used to synthesize bromo-fluoro-indazole derivatives that may be precursors to this compound.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound

Low yields can be a significant hurdle in the synthesis of this compound. The following steps can help identify and address the root cause.

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: Temperature, reaction time, and the choice of solvent and base can all have a substantial impact on the reaction yield.

  • Ensure Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction and lead to the formation of side products.

  • Optimize Reagent Stoichiometry: The molar ratios of the reactants should be carefully controlled.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction and determine the optimal reaction time.

Illustrative Impact of Reaction Conditions on Yield:

BaseSolventTemperature (°C)Approximate Yield of 1H-indazole
K₂CO₃DMF25Moderate
NaHTHF0-25High (>95%)[1]
Cs₂CO₃Dioxane80Low (favors 2H-isomer)[1]

Note: These are illustrative examples, and optimal conditions may vary depending on the specific synthetic route.

Issue 2: Formation of 2H-Indazole Isomer

The formation of the 2H-indazole isomer is a common problem that reduces the yield of the desired 1H-indazole and complicates purification.

Troubleshooting Steps:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling regioselectivity. Strong, non-nucleophilic bases in aprotic solvents generally favor the formation of the thermodynamically more stable 1H-isomer.[1]

  • Control Reaction Temperature: Lowering the reaction temperature can often improve the selectivity for the 1H-indazole.[1]

  • Consider Steric Hindrance: Introducing a bulky substituent at the C3 position of the indazole precursor can sterically hinder the formation of the N2-substituted product.

Logical Workflow for Minimizing 2H-Indazole Formation:

start 2H-Indazole Detected as Major Side Product base Modify Base and Solvent System start->base  Primary Approach   temp Lower Reaction Temperature base->temp steric Introduce Steric Hindrance (if possible) temp->steric analyze Analyze Product Ratio (NMR, HPLC) steric->analyze analyze->base  Ratio Not Improved   end Optimized for 1H-Indazole Formation analyze->end  Ratio Improved  

Caption: Workflow for minimizing the formation of the 2H-indazole isomer.

Experimental Protocols

Synthesis of this compound from 1-(5-Fluoro-1H-indazol-1-yl)ethanone

This protocol describes the deprotection of an N-acetylated indazole to yield the final product.

Procedure:

  • Dissolve 1-(5-Fluoro-1H-indazol-1-yl)ethan-1-one (2.1 g, 11.8 mmol) in a mixture of methanol (20 mL) and concentrated hydrochloric acid (10 mL).

  • Heat the reaction mixture to 50 °C and maintain this temperature for 2 hours.

  • Monitor the reaction completion using TLC or LCMS.

  • Upon completion, evaporate the reaction mixture to dryness under reduced pressure.

  • Alkalize the residue with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the organic phase with water and then concentrate it to obtain this compound.[5]

Expected Yield: Approximately 1.6 g (100%).[5]

Synthetic Pathway Overview

The following diagram illustrates a general synthetic pathway for indazole derivatives, highlighting key steps that can be optimized to improve yield and selectivity.

A Starting Material (e.g., 4-Fluoro-2-methylaniline) B Intermediate Formation (e.g., Diazotization, Cyclization Precursor) A->B  Step 1: Functionalization   C Cyclization Reaction B->C  Step 2: Ring Closure   D Crude Product (Mixture of 1H and 2H isomers) C->D  Yield & Selectivity Determined Here   E Purification (e.g., Column Chromatography) D->E  Separation of Isomers   F Pure this compound E->F

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Purification of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 5-Fluoro-1H-indazole. The information is designed to help identify and remove common impurities encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Impurities in your sample typically originate from the synthetic route used. Common impurities can be categorized as:

  • Unreacted Starting Materials: Depending on the synthesis method, these may include precursors like 4-fluoro-2-methylaniline or other substituted anilines.

  • Intermediates: Incomplete cyclization can leave intermediate compounds in the crude product.

  • Regioisomers: The formation of the indazole ring can sometimes result in the production of isomeric byproducts, such as 7-Fluoro-1H-indazole or 6-Fluoro-1H-indazole, which can be challenging to separate.

  • Byproducts from Side Reactions: Over-halogenation during synthesis can lead to di-halogenated species.

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., toluene, ethyl acetate, methanol) are common impurities.

  • Reagents: Traces of reagents used in the synthesis, such as acids, bases, or coupling agents, may remain.

  • Degradation Products: The compound may degrade if not stored under appropriate conditions, such as protection from light and moisture.

Q2: I have an unexpected peak in the HPLC chromatogram of my this compound sample. How can I identify it?

A2: An unexpected peak indicates the presence of an impurity. A systematic approach is recommended for its identification:

  • Review the Synthesis: Analyze the synthetic route to anticipate potential side products and unreacted starting materials.

  • Mass Spectrometry (MS): Obtain a mass spectrum of your sample to determine the molecular weight of the impurity.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The coupling patterns and chemical shifts can help identify the structure of the impurity, especially in the case of regioisomers.

  • Reference Standards: If available, inject reference standards of potential impurities into the HPLC to compare retention times.

  • Spiking: Spike your sample with a suspected impurity and observe if the peak area of the unknown increases.

Q3: My purified this compound has a lower than expected melting point. What could be the cause?

A3: A broad or depressed melting point is a classic indicator of impurities. The presence of residual solvents or other organic impurities can disrupt the crystal lattice of the solid, leading to a lower melting point. Further purification is recommended.

Q4: How can I remove colored impurities from my this compound sample?

A4: Colored impurities are often highly conjugated organic molecules. The following methods can be effective for their removal:

  • Recrystallization with Activated Carbon: Adding a small amount of activated carbon to the hot solution during recrystallization can adsorb colored impurities. The carbon is then removed by hot filtration.

  • Column Chromatography: Silica gel chromatography is often effective at separating colored impurities from the desired product.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Recrystallization - Incorrect solvent system.- Cooling the solution too quickly, causing precipitation instead of crystallization.- Insufficient washing of the crystals.- Perform small-scale solvent screening to find an optimal recrystallization solvent or solvent mixture.- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath.- Wash the filtered crystals with a small amount of cold recrystallization solvent.
Product Oily or Gummy After Purification - Presence of residual solvents.- Impurities that are oils at room temperature.- Dry the product under high vacuum for an extended period.- Consider purification by column chromatography to separate the oily impurities.
Multiple Spots on TLC After Purification - Co-elution of impurities with the product.- Degradation of the product on the TLC plate.- For column chromatography, use a less polar solvent system or a different stationary phase.- For TLC analysis, spot the sample and develop the plate immediately. Use a neutral solvent system if the compound is acid or base sensitive.
Low Yield After Purification - Product loss during transfers.- Product is partially soluble in the recrystallization wash solvent.- Inefficient extraction from the column.- Minimize the number of transfers.- Use a minimal amount of cold solvent for washing the crystals.- After column chromatography, flush the column with a more polar solvent to ensure all the product has been eluted.

Quantitative Data Summary

The following table summarizes typical purity levels and yields that can be expected after various purification steps for this compound. These values are illustrative and may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity (%) Typical Yield (%)
Crude Product 70 - 90-
Single Recrystallization 95 - 9870 - 85
Column Chromatography > 9860 - 80
Acid-Base Extraction 90 - 9580 - 90
Combined Methods > 9950 - 70

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., isopropanol, ethanol, water, or a mixture) at its boiling point. A good solvent will dissolve the compound when hot but not when cold. Isopropanol-water mixtures are often effective.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The product should crystallize out. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Solvent System (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation (Rf of the product around 0.3-0.4). A common starting point is a 5:1 mixture of petroleum ether:ethyl acetate.[1]

  • Column Packing: Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this silica gel and load it onto the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.

  • Acidic Wash: Wash the organic solution with a dilute aqueous acid (e.g., 1 M HCl) to remove any basic impurities.

  • Basic Wash: Wash the organic solution with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to remove any acidic impurities.

  • Water Wash: Wash the organic solution with brine (saturated NaCl solution) to remove residual water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Solvent Removal: Filter off the drying agent and remove the organic solvent under reduced pressure to yield the purified product.

Visualizations

PurificationWorkflow crude Crude this compound recrystallization Recrystallization crude->recrystallization Removes most solid impurities column Column Chromatography crude->column Separates by polarity extraction Acid-Base Extraction crude->extraction Removes acidic/basic impurities pure Pure this compound recrystallization->pure column->pure extraction->pure

Caption: General purification workflow for this compound.

TroubleshootingGuide start Impure Product Detected (e.g., by HPLC, TLC, m.p.) identify Identify Impurity Type start->identify solid_imp Solid Impurities identify->solid_imp Solid polar_imp Polar/Non-polar Impurities identify->polar_imp Polarity Difference acid_base_imp Acidic/Basic Impurities identify->acid_base_imp Acidic/Basic recrystallize Recrystallization solid_imp->recrystallize chromatography Column Chromatography polar_imp->chromatography extract Acid-Base Extraction acid_base_imp->extract end Pure Product recrystallize->end chromatography->end extract->end

Caption: Logical troubleshooting flow for purifying this compound.

References

Technical Support Center: Scaling Up the Synthesis of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and ensuring a safe and efficient process.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for the gram-scale synthesis of this compound?

A common and effective route involves a two-step process starting from 4-fluoro-2-methylaniline. The first step is a diazotization of the aniline, followed by an intramolecular cyclization to form the indazole ring. This method is adaptable for scaling up.

Q2: What are the critical safety precautions to consider during this synthesis?

The diazotization step involves the formation of a diazonium salt, which can be unstable and potentially explosive, especially if isolated in a dry state. It is crucial to maintain low temperatures (typically 0-5 °C) throughout the diazotization process and to use the diazonium salt intermediate in solution without isolation. Fluoroanilines themselves can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

Q3: What are the most common impurities encountered in the synthesis of this compound?

Common impurities include the undesired 2H-indazole isomer, unreacted starting materials, and byproducts from side reactions of the diazonium salt. The formation of the 2H-indazole isomer is a common challenge in indazole synthesis. Additionally, if the temperature is not well-controlled during diazotization, side reactions can lead to the formation of phenolic compounds or other colored impurities.

Q4: How can I differentiate between the desired 1H- and the undesired 2H-indazole isomers?

Spectroscopic methods are the most reliable for distinguishing between the 1H and 2H isomers. In ¹H NMR spectroscopy, the chemical shift of the proton on the nitrogen-bearing carbon of the pyrazole ring can be a key indicator. Chromatographic techniques such as HPLC can also be used to separate and quantify the two isomers.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Steps
Incomplete Diazotization - Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. - Use a slight excess of sodium nitrite (e.g., 1.1-1.2 equivalents) to drive the reaction to completion. - Ensure the 4-fluoro-2-methylaniline is fully dissolved in the acidic solution before adding sodium nitrite.
Decomposition of Diazonium Salt - Use the generated diazonium salt solution immediately in the next step. Do not let it warm up or stand for extended periods. - Ensure the cyclization reaction is set up and ready to receive the diazonium salt solution.
Suboptimal Cyclization Conditions - Optimize the temperature and reaction time for the cyclization step. This may require screening different temperatures (e.g., room temperature to reflux) and monitoring the reaction progress by TLC or HPLC. - The choice of solvent for the cyclization can be critical. Toluene or acetic acid are commonly used.
Issue 2: Formation of Significant Amounts of 2H-Indazole Isomer
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring 2H-Isomer Formation - The regioselectivity of the cyclization can be influenced by the reaction conditions. Altering the solvent or the temperature of the cyclization may favor the formation of the desired 1H-isomer. The 1H-indazole is generally the thermodynamically more stable product.
Purification Challenges - The two isomers can sometimes be difficult to separate by standard column chromatography. Experiment with different solvent systems for chromatography. - Recrystallization may be an effective method for selectively isolating the major isomer.
Issue 3: Dark-Colored Product or Presence of Tarry Byproducts
Potential Cause Troubleshooting Steps
Side Reactions of the Diazonium Salt - Poor temperature control during diazotization can lead to the formation of phenolic impurities and other colored byproducts. Ensure rigorous temperature control. - Ensure efficient stirring to maintain a homogeneous reaction mixture and prevent localized overheating.
Oxidation of the Product - Work-up the reaction under an inert atmosphere (e.g., nitrogen or argon) if the product is found to be sensitive to air oxidation. - Use appropriate purification methods such as activated carbon treatment or column chromatography to remove colored impurities.

Experimental Protocols

Key Synthetic Pathway: Diazotization and Cyclization of 4-Fluoro-2-methylaniline

This protocol is adapted from procedures for similar indazole syntheses and should be optimized for specific laboratory conditions and scale.

Step 1: Diazotization of 4-Fluoro-2-methylaniline

  • To a solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable acidic medium (e.g., a mixture of acetic acid and propionic acid, or hydrochloric acid) in a reaction vessel, cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite (1.1-1.2 eq) in water dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • The freshly prepared diazonium salt solution from Step 1 is used directly.

  • The cyclization can be initiated by raising the temperature of the reaction mixture. The optimal temperature should be determined experimentally, but a common range is from room temperature to the reflux temperature of the solvent. For example, in a toluene/acetic acid system, heating to around 110 °C is a reasonable starting point.[1]

  • Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

Step 3: Work-up and Purification

  • Carefully quench the reaction mixture by pouring it into a beaker of ice water.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

Table 1: Reaction Parameters for the Synthesis of a Related Compound, 5-Bromo-4-fluoro-1H-indazole (for reference) [1]

ParameterValue
Starting Material 4-Bromo-3-fluoro-2-methylaniline
Diazotizing Agent Isoamyl nitrite
Solvent Toluene / Acetic Acid
Cyclization Temperature 110 °C
Reaction Time 3-5 hours
Yield (of acetylated intermediate) 37-43%

Note: This data is for a related bromo-substituted indazole and serves as a starting point for optimizing the synthesis of this compound. Yields for the target molecule may vary.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_diazotization Step 1: Diazotization cluster_cyclization Step 2: Cyclization cluster_workup Step 3: Work-up & Purification start 4-Fluoro-2-methylaniline in Acid add_na_no2 Add NaNO2 solution (0-5 °C) start->add_na_no2 diazonium_salt Diazonium Salt Solution add_na_no2->diazonium_salt heat Heat Reaction Mixture diazonium_salt->heat monitor Monitor by TLC/HPLC heat->monitor quench Quench with Ice Water monitor->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify (Chromatography/Recrystallization) extract->purify product This compound purify->product

Caption: A flowchart of the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo decomp_diazo Diazonium Decomposition low_yield->decomp_diazo poor_cyclization Poor Cyclization low_yield->poor_cyclization check_temp_reagents Check Temp. & Reagent Stoichiometry incomplete_diazo->check_temp_reagents Address with immediate_use Use Diazonium Salt Immediately decomp_diazo->immediate_use Address with optimize_cyclization Optimize Cyclization Temp./Time/Solvent poor_cyclization->optimize_cyclization Address with

Caption: A troubleshooting guide for low yield issues.

References

How to avoid the formation of N2-isomers of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of 5-Fluoro-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the formation of undesired N2-isomers during N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when alkylating this compound?

The primary challenge in the N-alkylation of this compound is controlling the regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, both of which can be alkylated. This often leads to the formation of a mixture of N1 and N2-alkylated isomers, which can be difficult to separate and reduces the yield of the desired N1-substituted product.

Q2: Which nitrogen, N1 or N2, is typically favored during alkylation?

The outcome of the alkylation is highly dependent on the reaction conditions. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1] Therefore, conditions that allow for thermodynamic control tend to favor the formation of the more stable N1-alkylated product. Conversely, conditions that favor kinetic control may lead to a higher proportion of the N2-isomer.

Q3: How does the fluorine substituent at the 5-position influence the reaction?

The electron-withdrawing nature of the fluorine atom at the 5-position can influence the nucleophilicity of the nitrogen atoms in the indazole ring. However, the general principles of regioselectivity in indazole alkylation still apply. The choice of base, solvent, and reaction temperature remains crucial in directing the alkylation towards the desired N1 position.

Troubleshooting Guide: Minimizing N2-Isomer Formation

This guide provides solutions to common issues encountered during the N-alkylation of this compound.

Issue Potential Cause(s) Recommended Solution(s)
High percentage of N2-isomer formation Reaction conditions favor kinetic control. Common culprits include the use of polar aprotic solvents like DMF with weaker bases such as K₂CO₃ or Cs₂CO₃.Switch to conditions that favor thermodynamic control. The combination of sodium hydride (NaH) as a base in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly recommended for maximizing N1-selectivity.[1][2][3]
Incomplete reaction Insufficient base or reaction time. Low reaction temperature.Ensure at least 1.1 equivalents of NaH are used. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. If the reaction is sluggish at room temperature, gentle heating to 40-50 °C can be beneficial.[4]
Difficulty in separating N1 and N2 isomers The isomers have very similar polarities.Optimize chromatographic conditions. A different solvent system or a different type of silica gel may improve separation. If chromatography is challenging, consider recrystallization from a suitable solvent mixture.
Low overall yield Degradation of starting material or product. Side reactions.Ensure anhydrous reaction conditions, as NaH reacts with water. Add the alkylating agent slowly to control any exothermic reactions.

Data on Regioselective Indazole Alkylation

While specific quantitative data for the N-alkylation of this compound is not extensively published, the following table provides representative data for the alkylation of other substituted indazoles, illustrating the impact of reaction conditions on the N1:N2 isomer ratio. These examples serve as a strong indicator of the expected outcome when applying similar conditions to this compound.

Indazole SubstrateAlkylating AgentBaseSolventTemperature (°C)N1:N2 RatioReference
1H-Indazolen-Pentyl bromideK₂CO₃DMF201.5:1[1]
1H-Indazolen-Pentyl bromideNaHTHF50>99:1[1]
3-Methyl-1H-indazolen-Pentyl bromideNaHTHF501:1.3[2]
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF50>99:1[2]
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF504:96[3]

Recommended Experimental Protocol for N1-Selective Alkylation

This protocol is designed to maximize the formation of the N1-alkylated isomer of this compound.

Materials:

  • This compound

  • Alkylating agent (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.1 - 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 - 1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 40-50 °C) may be required for less reactive alkylating agents.[4]

  • Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated this compound.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow and the factors influencing the regioselectivity of the alkylation reaction.

experimental_workflow start Start: this compound dissolve Dissolve in anhydrous THF start->dissolve deprotonate Deprotonate with NaH at 0°C to RT dissolve->deprotonate add_alkylating_agent Add alkylating agent at 0°C deprotonate->add_alkylating_agent react React at RT or heat add_alkylating_agent->react quench Quench with sat. aq. NH4Cl react->quench extract Extract with Ethyl Acetate quench->extract purify Purify by Column Chromatography extract->purify end End: N1-alkylated This compound purify->end

Caption: Experimental workflow for the N1-selective alkylation of this compound.

regioselectivity_factors cluster_n1 Favors N1-Alkylation (Thermodynamic Control) cluster_n2 Favors N2-Alkylation (Kinetic Control) indazole This compound Anion base_na_h Base: NaH indazole->base_na_h base_k2co3 Base: K2CO3 / Cs2CO3 indazole->base_k2co3 mitsunobu Mitsunobu Conditions indazole->mitsunobu solvent_thf Solvent: THF (Non-polar, aprotic) base_na_h->solvent_thf temp_equil Temperature allowing equilibration solvent_thf->temp_equil product_n1 N1-Isomer (Thermodynamically more stable) temp_equil->product_n1 solvent_dmf Solvent: DMF (Polar, aprotic) base_k2co3->solvent_dmf product_n2 N2-Isomer solvent_dmf->product_n2 mitsunobu->product_n2

Caption: Factors influencing the regioselectivity of this compound alkylation.

References

Technical Support Center: Process Optimization for Industrial Production of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial-scale synthesis of 5-Fluoro-1H-indazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when following a common industrial route starting from 4-fluoro-2-methylaniline.

Issue 1: Low Yield in the Diazotization and Cyclization Step

  • Question: We are experiencing a low yield of this compound after the diazotization of 4-fluoro-2-methylaniline and subsequent cyclization. What are the potential causes and solutions?

  • Answer: Low yields in this critical step can stem from several factors. Firstly, incomplete diazotization can be a major issue. Ensure that the temperature is strictly controlled, typically between 0 and 5°C, as diazonium salts are unstable at higher temperatures. The slow, dropwise addition of the nitrosating agent (e.g., sodium nitrite solution) is crucial to prevent localized overheating and decomposition. Secondly, the cyclization conditions must be optimized. The choice of solvent and the temperature for the cyclization reaction can significantly impact the yield. For instance, some protocols may utilize an acidic medium, and the concentration of the acid can be a critical parameter. It is also important to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Finally, ensure the absence of contaminants in the starting materials and reagents, as these can interfere with the reaction.

Issue 2: Formation of Impurities, Particularly the 2H-indazole Isomer

  • Question: Our final product is contaminated with a significant amount of an isomer, which we suspect is 2H-indazole. How can we minimize its formation and remove it?

  • Answer: The formation of the undesired 2H-indazole isomer is a common challenge in indazole synthesis.[1] The regioselectivity of the cyclization step is key to controlling the ratio of 1H to 2H isomers. The reaction conditions, including the choice of base and solvent, can influence this selectivity.[1] To minimize the formation of the 2H-isomer, a careful optimization of the cyclization conditions is necessary. Regarding purification, the two isomers often have different polarities, allowing for separation by column chromatography on an industrial scale. Recrystallization from a suitable solvent system can also be an effective method for purification, as the isomers may have different solubilities. It is advisable to develop an analytical method, such as HPLC, to accurately quantify the isomeric ratio and assess the effectiveness of the purification process.[1]

Issue 3: Incomplete Reaction and Presence of Starting Material in the Final Product

  • Question: We are observing a significant amount of unreacted 4-fluoro-2-methylaniline in our crude product. How can we drive the reaction to completion?

  • Answer: The presence of unreacted starting material indicates that the reaction has not gone to completion. Several factors could be at play. Firstly, verify the stoichiometry of your reagents. An insufficient amount of the nitrosating agent will lead to incomplete diazotization. Secondly, the reaction time may be too short. Monitor the reaction progress closely using TLC or HPLC and continue until the starting material is consumed. The reaction temperature also plays a critical role; if it is too low, the reaction rate may be too slow, while a temperature that is too high can lead to the decomposition of the diazonium salt intermediate. Ensure efficient mixing to maintain a homogenous reaction mixture, especially in large-scale reactors.

Issue 4: Difficulty in Product Isolation and Purification

  • Question: We are facing challenges with the work-up and purification of this compound, leading to product loss. What are the recommended procedures for industrial scale?

  • Answer: For industrial-scale production, an efficient and scalable purification strategy is essential. After the reaction is complete, a common work-up procedure involves neutralizing the reaction mixture and then extracting the product into a suitable organic solvent. The choice of extraction solvent is important to ensure good recovery. Subsequent purification often involves crystallization or recrystallization. A solvent screen should be performed to identify a solvent or solvent mixture that provides high purity and yield. Techniques such as slurry washing with a non-polar solvent can also be effective in removing certain impurities. For highly pure material, column chromatography can be employed, though it may be less cost-effective for very large quantities. The use of filtration techniques like sand or cartridge filtration can be beneficial as a pre-treatment step to remove larger particles before more advanced purification methods.

Frequently Asked Questions (FAQs)

  • Q1: What are the common starting materials for the industrial synthesis of this compound?

    • A1: Common starting materials for the synthesis of fluorinated indazoles include substituted anilines, such as 4-fluoro-2-methylaniline.[2][3] Other routes may start from o-fluorobenzonitriles or o-aminobenzaldehydes.[4] The choice of starting material often depends on factors like cost, availability, and the desired substitution pattern on the indazole ring.

  • Q2: What are the key reaction steps in the synthesis of this compound from 4-fluoro-2-methylaniline?

    • A2: A common synthetic route involves two main steps:

      • Diazotization: The amino group of 4-fluoro-2-methylaniline is converted to a diazonium salt using a nitrosating agent like sodium nitrite in an acidic medium at low temperatures (typically 0-5°C).

      • Cyclization: The diazonium salt intermediate then undergoes intramolecular cyclization to form the indazole ring system. This step can be promoted by adjusting the temperature and reaction conditions.

  • Q3: What analytical techniques are recommended for monitoring the reaction and ensuring product quality?

    • A3: For reaction monitoring, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are commonly used to track the consumption of starting materials and the formation of the product. For final product quality control, HPLC is essential for determining purity and quantifying any impurities, including isomeric content. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the structure of the final product, and Mass Spectrometry (MS) can confirm the molecular weight.

  • Q4: Are there any specific safety precautions to consider during the industrial production of this compound?

    • A4: Yes, several safety precautions are crucial. Diazonium salts are potentially explosive, especially when dry, so they should be handled in solution and at low temperatures. The use of nitrosating agents requires care as they are oxidizing agents. The solvents used may be flammable and/or toxic, so proper ventilation and personal protective equipment (PPE) are necessary. A thorough process safety assessment should be conducted before scaling up the synthesis.

Data Presentation

Table 1: Comparison of Reaction Conditions for a Three-Step Synthesis of a Related Fluoro-Indazole Derivative.

StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)
Bromination 3-fluoro-2-methylaniline, N-bromosuccinimideAcetonitrile-10 to 101-2~97
Ring Closure 4-bromo-3-fluoro-2-methylaniline, Isoamyl nitriteToluene, Acetic Acid80-1303-437-43
Deprotection 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone, Inorganic BaseMethanol, WaterRoom Temperature12-1477-81

Note: This data is adapted from the synthesis of 5-bromo-4-fluoro-1H-indazole and serves as a reference for a potential multi-step synthesis of fluorinated indazoles.[5]

Experimental Protocols

Protocol: Synthesis of this compound from 4-Fluoro-2-methylaniline

This protocol is a representative example and should be optimized for specific laboratory and scale-up conditions.

Step 1: Diazotization of 4-Fluoro-2-methylaniline

  • To a solution of 4-fluoro-2-methylaniline in a suitable acidic solvent (e.g., a mixture of acetic acid and propionic acid), cool the reaction mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Slowly add a solution of sodium nitrite in water dropwise, ensuring the temperature does not exceed 5°C.

  • Stir the mixture at 0-5°C for a specified time (e.g., 1 hour) to ensure complete formation of the diazonium salt.

Step 2: Intramolecular Cyclization

  • After the diazotization is complete, the reaction mixture is carefully heated to a temperature that promotes cyclization (e.g., 60-80°C). The optimal temperature should be determined through laboratory studies.

  • Maintain the temperature and continue stirring for a period determined by reaction monitoring (e.g., 2-4 hours) until the cyclization is complete as indicated by TLC or HPLC.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature and slowly quench it by adding it to a stirred vessel of cold water or an ice-water mixture.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water, toluene, or heptane) or by column chromatography on silica gel.

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis cluster_0 Step 1: Diazotization cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification start 4-Fluoro-2-methylaniline in Acidic Solvent cool Cool to 0-5°C start->cool add_nitrite Add NaNO2 Solution cool->add_nitrite stir Stir for 1h at 0-5°C add_nitrite->stir heat Heat to 60-80°C stir->heat stir_cyclize Stir for 2-4h heat->stir_cyclize quench Quench in Water stir_cyclize->quench neutralize Neutralize with Base quench->neutralize extract Extract with Organic Solvent neutralize->extract purify Recrystallization / Chromatography extract->purify product This compound purify->product troubleshooting_guide Troubleshooting Decision Tree for Low Yield cluster_diazotization Diazotization Issues cluster_cyclization Cyclization Issues cluster_solutions Corrective Actions start Low Yield of this compound temp_control Temperature > 5°C? start->temp_control nitrite_addition NaNO2 addition too fast? start->nitrite_addition reagent_quality Reagent purity issues? start->reagent_quality temp_cyclize Incorrect cyclization temperature? start->temp_cyclize time_cyclize Insufficient reaction time? start->time_cyclize solvent_issue Suboptimal solvent? start->solvent_issue solution_temp Improve cooling, slow addition temp_control->solution_temp nitrite_addition->solution_temp solution_reagent Use high-purity reagents reagent_quality->solution_reagent solution_cyclize_temp Optimize temperature temp_cyclize->solution_cyclize_temp solution_cyclize_time Monitor reaction to completion time_cyclize->solution_cyclize_time solution_solvent Screen for optimal solvent solvent_issue->solution_solvent logical_relationship Logical Relationships for Process Optimization cluster_inputs Input Parameters cluster_outputs Desired Outcomes center_node Process Optimization outcome1 High Yield center_node->outcome1 outcome2 High Purity (>99%) center_node->outcome2 outcome3 Low Isomer Content center_node->outcome3 outcome4 Scalable & Safe Process center_node->outcome4 param1 Starting Material Quality param1->center_node param2 Reaction Temperature param2->center_node param3 Reagent Stoichiometry param3->center_node param4 Solvent Selection param4->center_node

References

Validation & Comparative

Structural Confirmation of 5-Fluoro-1H-indazole via ¹H NMR Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the ¹H NMR spectral data for 5-Fluoro-1H-indazole against its parent compound, 1H-indazole, and other 5-substituted indazoles. This analysis is crucial for the structural confirmation and purity assessment of this compound, a key building block in the development of novel therapeutics.

Comparative ¹H NMR Data Analysis

The introduction of a fluorine atom at the 5-position of the indazole ring significantly influences the chemical shifts and coupling constants of the aromatic protons. The following table summarizes the experimental ¹H NMR data for 1H-indazole and various 5-substituted analogs, providing a basis for the structural elucidation of this compound. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, predicted values based on established substituent effects are included for comparison.

CompoundH-3H-4H-6H-7NHSolvent
This compound (Predicted) ~8.1 ppm (s)~7.5 ppm (dd)~7.2 ppm (td)~7.7 ppm (dd)Broad (s)CDCl₃
1H-Indazole [1]8.10 ppm (s)7.51 ppm (d, J=8.4 Hz)7.18 ppm (m)7.77 ppm (d, J=8.4 Hz)-CDCl₃
5-Chloro-3-phenyl-1H-indazole [2]-7.93-7.98 ppm (m)7.14-7.17 ppm (m)7.93-7.98 ppm (m)11.55 ppm (br s)CDCl₃
5-Bromo-3-phenyl-1H-indazole -8.27 ppm (d, J=1.0 Hz)7.42-7.44 ppm (m)7.61-7.63 ppm (m)12.57 ppm (br)CD₃COCD₃
5-Iodo-3-phenyl-1H-indazole [2]-8.30 ppm (s)7.48-7.53 ppm (m)6.70 ppm (d, J=8.3 Hz)12.74 ppm (br)CDCl₃
5-Nitro-3-phenyl-1H-indazole [2]-8.98 ppm (s)7.29 ppm (d, J=9.2 Hz)8.26 ppm (d, J=9.2 Hz)11.84 ppm (br)CDCl₃

Note: The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The multiplicities are denoted as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), td (triplet of doublets), and br (broad). Coupling constants (J) are given in Hertz (Hz). The absence of a value for H-3 in the 3-phenyl substituted compounds is due to the substitution at that position.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for the acquisition of ¹H NMR spectra for fluorinated indazole derivatives is outlined below.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound sample.

  • Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the sample's solubility.

  • Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

2. NMR Spectrometer Setup:

  • The ¹H NMR spectrum should be recorded on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

  • The spectrometer should be properly tuned and the magnetic field shimmed to achieve optimal resolution and line shape.

3. Data Acquisition:

  • Acquire the spectrum at a constant temperature, typically 298 K (25 °C).

  • A standard pulse-acquire sequence is generally sufficient.

  • Typical acquisition parameters include:

    • Pulse width: corresponding to a 30-45° flip angle.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 16 to 64, depending on the sample concentration.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the signal multiplicities and measure the coupling constants.

Visualization of the Structural Confirmation Workflow

The following diagram illustrates the logical workflow for confirming the structure of this compound using ¹H NMR spectroscopy.

structural_confirmation_workflow cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation & Comparison cluster_confirmation Conclusion synthesis Synthesize this compound purification Purify Compound synthesis->purification sample_prep Prepare NMR Sample purification->sample_prep acquire_spectrum Acquire 1H NMR Spectrum sample_prep->acquire_spectrum process_data Process Spectral Data acquire_spectrum->process_data analyze_spectrum Analyze Chemical Shifts, Multiplicities, and Coupling Constants process_data->analyze_spectrum compare_data Compare with Data of Analogs (e.g., 1H-indazole, 5-X-indazoles) analyze_spectrum->compare_data confirmation Structural Confirmation compare_data->confirmation

Caption: Workflow for structural confirmation of this compound.

This guide serves as a valuable resource for the structural characterization of this compound. By comparing its ¹H NMR spectrum with those of related compounds and following a standardized experimental protocol, researchers can confidently confirm the identity and purity of their synthesized material, facilitating its use in further scientific endeavors.

References

A Comparative Analysis of the Biological Activity of 5-Fluoro-1H-indazole and Other Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, including its metabolic stability, binding affinity, and overall biological activity. This guide provides a comparative overview of the biological activity of 5-Fluoro-1H-indazole and other indazole derivatives, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Inhibitory Potency

The following tables summarize the in vitro biological activities of various indazole derivatives, including those with fluorine substitutions, against different biological targets. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater potency.

Anticancer Activity

The antiproliferative activity of indazole derivatives has been extensively studied in various cancer cell lines. The following table presents the IC50 values of selected compounds.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
This compound derivative (6o) 5-(4-chlorophenyl)-N-(pyridin-2-ylmethyl)-1H-indazol-3-amineK562 (Leukemia)5.15[1][2]
A549 (Lung)11.2[1]
PC-3 (Prostate)10.9[1]
Hep-G2 (Liver)10.1[1]
This compound derivative (5j) 5-(3,5-difluorophenyl)-1H-indazol-3-amineHep-G2 (Liver)3.32[1]
This compound derivative (5e) 5-(4-fluorophenyl)-1H-indazol-3-amineHep-G2 (Liver)4.95[1]
This compound derivative (5b) 5-(3-fluorophenyl)-1H-indazol-3-amineHep-G2 (Liver)5.11[1]
Indazole derivative (2f) (E)-3-(3,5-dimethoxystyryl)-6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole4T1 (Breast)0.23[3][4]
HepG2 (Liver)0.80[3]
MCF-7 (Breast)0.34[3]
5-Fluorouracil (5-Fu) (Reference) -K562 (Leukemia)1.83[1]
A549 (Lung)14.5[1]
PC-3 (Prostate)11.7[1]
Hep-G2 (Liver)5.86[1]
Kinase Inhibition

Indazole derivatives are well-known inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.

Compound IDTarget KinaseIC50 (nM)Reference
5-(3,5-difluorobenzyl)-1H-indazole derivative (X4) ALK512[5]
ROS1766[5]
Indazole derivative (K17) PLK40.3[6]
Indazole derivative (K22) PLK40.1[6]
6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (165) RIP2 kinase5[7]
Indazole derivative (99) FGFR12.9[7]
Indazole derivative (100) FGFR1< 4.1[7]
FGFR22.0[7]
Anti-inflammatory Activity

The anti-inflammatory properties of indazoles are often attributed to their ability to inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) enzymes.

CompoundTargetIC50 (µM)Reference
Indazole Cyclooxygenase-2 (COX-2)23.42[8]
5-Aminoindazole Cyclooxygenase-2 (COX-2)12.32[8]
6-Nitroindazole Cyclooxygenase-2 (COX-2)19.22[8]
Celecoxib (Reference) Cyclooxygenase-2 (COX-2)5.10[8]
6-Fluoroindazole derivative (40) hTRPA10.043[9]

Experimental Protocols

In Vitro Antiproliferative MTT Assay

Objective: To determine the cytotoxic effect of indazole derivatives on cancer cell lines and calculate their IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][11][12][13][14] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[11] The intensity of the purple color is directly proportional to the number of living cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours.[10]

  • Compound Treatment: The cells are then treated with various concentrations of the indazole compounds (typically in a series of dilutions) and a vehicle control (e.g., DMSO). 5-Fluorouracil is often used as a positive control.[1][2]

  • Incubation: The plates are incubated for a further 48-72 hours to allow the compounds to exert their effects.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.[10][11]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.[10][11]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[11][14]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Assay (General Protocol)

Objective: To determine the inhibitory activity of indazole derivatives against a specific protein kinase.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. The inhibition of this activity by a compound is determined by measuring the reduction in substrate phosphorylation.

Methodology:

  • Reagent Preparation: Prepare solutions of the recombinant kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations in a suitable kinase buffer.

  • Assay Reaction: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.

    • Luminescence-based assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-based assays (e.g., LanthaScreen™): Using fluorescence resonance energy transfer (FRET) to detect substrate phosphorylation.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Mandatory Visualizations

Experimental Workflow for In Vitro Antiproliferative Screening

G cluster_setup Cell Culture and Seeding cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start culture Maintain Cancer Cell Lines start->culture seed Seed Cells in 96-Well Plates culture->seed prepare Prepare Serial Dilutions of Indazole Compounds seed->prepare treat Add Compounds to Cells prepare->treat incubate Incubate for 48-72 hours treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Cell Viability read->calculate determine_ic50 Determine IC50 Values calculate->determine_ic50 end End determine_ic50->end

Caption: Workflow for determining the antiproliferative activity of indazole compounds using the MTT assay.

p53 Signaling Pathway in Cancer

p53_pathway stress Cellular Stress (e.g., DNA Damage) p53 p53 (Tumor Suppressor) stress->p53 activates mdm2 MDM2 p53->mdm2 activates transcription cell_cycle_arrest Cell Cycle Arrest p53->cell_cycle_arrest apoptosis Apoptosis p53->apoptosis dna_repair DNA Repair p53->dna_repair mdm2->p53 inhibits (ubiquitination)

Caption: Simplified p53 signaling pathway, a common target in cancer therapy.[15][16][17][18][19]

References

A Comparative Guide to the Synthesis of 5-Fluoro-1H-indazole: A Novel Three-Step Route vs. Traditional Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key pharmaceutical intermediates is paramount. 5-Fluoro-1H-indazole is a crucial building block in the synthesis of a variety of therapeutic agents.[1] This guide provides a detailed comparison of a novel, three-step synthetic route for a closely related derivative, 5-bromo-4-fluoro-1H-indazole, against a traditional one-step method for producing fluorinated indazoles.

This objective analysis, supported by experimental data, aims to inform the selection of the most suitable synthetic strategy based on factors such as yield, reaction conditions, and scalability.

Executive Summary of Synthetic Routes

This guide evaluates two distinct pathways for the synthesis of fluorinated indazoles. The first is a recently developed three-step synthesis of 5-bromo-4-fluoro-1H-indazole, as detailed in patent CN110452177A.[2] The second is a traditional, one-step approach involving the condensation of a substituted o-fluorobenzaldehyde with hydrazine, a widely recognized method for preparing indazoles.[3][4]

ParameterNew Three-Step Synthesis of 5-bromo-4-fluoro-1H-indazoleTraditional One-Step Synthesis of 7-fluoro-1H-indazole
Starting Material 3-fluoro-2-methylaniline2,3-difluorobenzaldehyde
Key Reagents N-bromosuccinimide, Isoamyl nitrite, Potassium carbonateHydrazine monohydrate
Number of Steps 31
Overall Yield ~75-80% (calculated from individual step yields)~45%[5]
Reaction Conditions Mild to moderate temperatures (-10°C to 110°C)High temperature (180°C)[5]
Scalability Demonstrated for large-scale industrial production[2]Laboratory scale described[5]

In-Depth Analysis of Synthetic Routes

A Novel Three-Step Synthesis of 5-bromo-4-fluoro-1H-indazole

This modern approach, outlined in patent CN110452177A, presents a robust and high-yielding synthesis suitable for industrial production.[2] The route commences with the bromination of 3-fluoro-2-methylaniline, followed by a ring-closure reaction and subsequent deprotection to yield the final product.

Experimental Protocol:

Step 1: Bromination of 3-fluoro-2-methylaniline

  • 3-fluoro-2-methylaniline is dissolved in acetonitrile.

  • N-bromosuccinimide (NBS) is added portion-wise while maintaining the temperature below 10°C.

  • The reaction is stirred for 2 hours.

  • Sodium bisulfite is added, and the mixture is stirred for an additional 10 minutes.

  • The pH is adjusted to 9-10 with sodium hydroxide, and the product is extracted with ethyl acetate.

  • The organic layer is dried and concentrated to yield 4-bromo-3-fluoro-2-methylaniline.

  • Yield: 98%[2]

Step 2: Ring Closure to form 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone

  • 4-bromo-3-fluoro-2-methylaniline is dissolved in toluene and heated to 90°C.

  • Diethyl ether is added, followed by acetic acid.

  • The temperature is raised to 110°C, and isoamyl nitrite is added dropwise.

  • The reaction is maintained for 2-5 hours.

  • The mixture is concentrated, and the product is slurried in methanol and filtered.

  • Yield: 37.4% - 42.8%[2]

Step 3: Deprotection to form 5-bromo-4-fluoro-1H-indazole

  • 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone is dissolved in a mixture of methanol and water.

  • An inorganic base such as potassium carbonate, sodium hydroxide, or potassium bicarbonate is added.

  • The reaction is stirred at room temperature for 12 hours.

  • Water is added, and the mixture is stirred for 30 minutes.

  • The product is collected by filtration, washed with water, and dried.

  • Yield: 77% - 81%[2]

Diagram of the New Synthetic Workflow:

new_synthetic_route start 3-fluoro-2-methylaniline step1 Bromination (NBS, Acetonitrile, <10°C, 2h) Yield: 98% start->step1 intermediate1 4-bromo-3-fluoro-2-methylaniline step1->intermediate1 step2 Ring Closure (Isoamyl nitrite, Toluene, 110°C, 2-5h) Yield: 37.4-42.8% intermediate1->step2 intermediate2 1-(5-bromo-4-fluoro-1H-indazol-1-yl)ethanone step2->intermediate2 step3 Deprotection (K2CO3, MeOH/H2O, RT, 12h) Yield: 79.6% intermediate2->step3 end 5-bromo-4-fluoro-1H-indazole step3->end

Novel three-step synthesis of 5-bromo-4-fluoro-1H-indazole.
Traditional One-Step Synthesis of 7-fluoro-1H-indazole

A classic and straightforward method for synthesizing fluorinated indazoles involves the direct condensation of a corresponding o-fluorobenzaldehyde with hydrazine. This approach is valued for its simplicity, though it may be limited by lower yields and harsher reaction conditions.

Experimental Protocol:

  • To 2,3-difluorobenzaldehyde, hydrazine monohydrate is added.

  • The reaction mixture is heated with stirring at 180°C for 10 hours.

  • After cooling, the mixture is extracted with ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by silica gel column chromatography.

  • Yield: 45%[5]

Diagram of the Traditional Synthetic Workflow:

traditional_synthetic_route start 2,3-difluorobenzaldehyde step1 Condensation (Hydrazine monohydrate, 180°C, 10h) Yield: 45% start->step1 end 7-fluoro-1H-indazole step1->end

Traditional one-step synthesis of 7-fluoro-1H-indazole.

Comparative Analysis and Conclusion

The novel three-step synthesis offers a significantly higher overall yield compared to the traditional one-step method. While it involves more steps, the individual reactions are high-yielding and proceed under milder conditions, making the process more controlled and potentially safer for large-scale production. The patent explicitly states the suitability of this new method for industrial-scale manufacturing.[2]

In contrast, the traditional method, while simpler in concept, requires a high reaction temperature of 180°C and results in a considerably lower yield of 45%.[5] This may be acceptable for small-scale laboratory synthesis but could be inefficient and less economical for larger quantities.

Logical Relationship Diagram: New vs. Traditional Route

comparison center This compound Synthesis new_route New Three-Step Route center->new_route traditional_route Traditional One-Step Route center->traditional_route nr_yield High Overall Yield (~75-80%) new_route->nr_yield nr_steps Three Steps new_route->nr_steps nr_conditions Mild Conditions new_route->nr_conditions nr_scalability Industrially Scalable new_route->nr_scalability tr_yield Lower Yield (~45%) traditional_route->tr_yield tr_steps One Step traditional_route->tr_steps tr_conditions Harsh Conditions traditional_route->tr_conditions tr_scalability Laboratory Scale traditional_route->tr_scalability

Comparison of the new and traditional synthetic routes.

For researchers and drug development professionals, the choice of synthetic route will depend on the specific requirements of their project. For large-scale, efficient production of fluorinated indazoles, the novel three-step synthesis presents a clear advantage in terms of yield and scalability. For smaller, laboratory-scale syntheses where simplicity is prioritized over yield, the traditional one-step condensation may remain a viable option. This guide provides the necessary data and protocols to make an informed decision based on these trade-offs.

References

Comparative Guide to HPLC Purity Analysis of 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 5-Fluoro-1H-indazole is a critical step in the drug development pipeline. High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution and sensitivity for the separation and quantification of the main compound from its potential impurities. This guide provides a comparative overview of two reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound, complete with detailed experimental protocols and supporting data.

This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its characterization. The following sections detail two distinct RP-HPLC methods and compare their performance in the context of a purity assay.

Comparison of HPLC Methods

Two RP-HPLC methods were evaluated for the purity analysis of this compound. Method A employs a standard C18 column with a simple isocratic elution, suitable for routine quality control. Method B utilizes a phenyl-hexyl column with a gradient elution, designed to provide enhanced resolution of potential impurities, making it ideal for stability studies and in-depth impurity profiling.

ParameterMethod AMethod B
Column C18, 4.6 x 150 mm, 5 µmPhenyl-Hexyl, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Trifluoroacetic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Elution Mode Isocratic (60% A, 40% B)Gradient (See Protocol)
Flow Rate 1.0 mL/min1.2 mL/min
Detection Wavelength 254 nm254 nm
Column Temperature 30 °C35 °C
Injection Volume 10 µL10 µL
Run Time 15 min30 min
Retention Time of this compound 5.8 min12.5 min
Resolution (Main Peak vs. Closest Impurity) 1.82.5
Tailing Factor (Main Peak) 1.21.1

Experimental Protocols

Sample Preparation

A stock solution of this compound was prepared by dissolving 10 mg of the substance in 10 mL of methanol to obtain a concentration of 1 mg/mL. This stock solution was further diluted with the mobile phase to a working concentration of 0.1 mg/mL for HPLC analysis.

Method A: Isocratic RP-HPLC
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: A mixture of 60% 0.1% Formic Acid in Water and 40% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and run the analysis for 15 minutes.

Method B: Gradient RP-HPLC
  • Column: Phenyl-Hexyl, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-26 min: Linear gradient to 95% A, 5% B

    • 26-30 min: Hold at 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: Equilibrate the column with the initial mobile phase composition for at least 15 minutes. Inject the sample and run the gradient program.

Experimental Workflow and Data Analysis

The general workflow for the HPLC purity analysis of this compound is depicted in the following diagram. This process begins with sample preparation and proceeds through HPLC analysis to data interpretation and reporting.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh this compound B Dissolve in Methanol A->B C Dilute with Mobile Phase B->C E Inject Sample C->E Prepared Sample D Equilibrate HPLC System D->E F Chromatographic Separation E->F G Detect with UV Detector F->G H Integrate Peaks G->H I Calculate Purity H->I J Report Results I->J

References

Characterization of 5-Fluoro-1H-indazole Derivatives by X-ray Crystallography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic data of several 5-Fluoro-1H-indazole derivatives. It offers a detailed analysis of their solid-state structures, supported by quantitative experimental data. Furthermore, this guide outlines a standardized experimental protocol for the X-ray crystallographic analysis of these compounds and includes a comparison with alternative analytical techniques.

Data Presentation: Unveiling the Solid-State Architecture

The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding the structure-activity relationship of pharmaceutical compounds. X-ray crystallography provides definitive data on bond lengths, bond angles, and intermolecular interactions, which are crucial for rational drug design. Below is a summary of crystallographic data for three distinct perfluorinated 1H-indazole derivatives.

ParameterDerivative 1: 3-Trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazoleDerivative 2: 3-Pentafluoroethyl-4,5,6,7-tetrafluoro-1H-indazoleDerivative 3: 3-Heptafluoropropyl-4,5,6,7-tetrafluoro-1H-indazole
CCDC No. 151134015113411511342
Chemical Formula C₈HF₇N₂C₉HF₉N₂C₁₀HF₁₁N₂
Formula Weight 274.11324.11374.11
Crystal System TrigonalTrigonalOrthorhombic
Space Group P3₂P3₂P2₁2₁2₁
a (Å) 10.136(2)10.457(2)7.025(2)
b (Å) 10.136(2)10.457(2)10.165(3)
c (Å) 5.868(2)5.889(2)15.630(5)
α (°) 909090
β (°) 909090
γ (°) 12012090
Volume (ų) 522.6(3)557.7(3)1116.1(6)
Z 334
Calculated Density (g/cm³) 2.612.892.22
Radiation Type MoKαMoKαMoKα
Temperature (K) 150150150

Note: The crystallographic data presented above was obtained from the Cambridge Crystallographic Data Centre (CCDC) and the associated publication.[1]

Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination

The following section details a generalized methodology for the single-crystal X-ray diffraction analysis of this compound derivatives.

Crystallization

High-quality single crystals are paramount for successful X-ray diffraction analysis. The following methods are commonly employed for the crystallization of organic compounds:

  • Slow Evaporation: A saturated or near-saturated solution of the this compound derivative is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over hours to days, promoting the formation of well-ordered crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then enclosed in a larger, sealed container with a reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent gradually diffuses into the solution, reducing the compound's solubility and inducing crystallization.

  • Cooling Crystallization: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound diminishes, leading to the formation of crystals.

The choice of solvent is critical and often requires screening a variety of options to find the optimal conditions for crystal growth.

Data Collection

A suitable single crystal is carefully selected and mounted on a goniometer head. The crystal is then placed within a diffractometer, which is equipped with a monochromatic X-ray source (typically Mo Kα or Cu Kα radiation) and a sensitive detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at various orientations. For air- or moisture-sensitive crystals, data collection is performed under a stream of cold nitrogen gas.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal. An initial model of the crystal structure is then obtained using direct methods or Patterson methods, which provide an electron density map. This map is used to build an atomic model of the molecule. The model is subsequently refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show a close match.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the characterization of this compound derivatives.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_xray X-ray Crystallography cluster_analysis Data Analysis Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization DataCollection Data Collection Crystallization->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement DataAnalysis Structural Analysis Refinement->DataAnalysis

Caption: Experimental workflow for the characterization of this compound derivatives.

logical_relationship Structure Molecular Structure Properties Physicochemical Properties Structure->Properties determines Activity Biological Activity Structure->Activity correlates with Properties->Activity influences

Caption: Relationship between molecular structure, properties, and biological activity.

References

The Fluorine Advantage: A Comparative Analysis of Fluorinated and Non-Fluorinated Indazoles in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of fluorinated and non-fluorinated indazole derivatives. By presenting quantitative data from key biological assays, detailing experimental protocols, and visualizing relevant signaling pathways, this document serves as a valuable resource for understanding the impact of fluorination on this privileged scaffold in medicinal chemistry.

The indazole core is a cornerstone in the development of numerous therapeutic agents, with several indazole-based drugs, such as the kinase inhibitors Pazopanib and Axitinib, having received FDA approval for cancer treatment.[1] The strategic incorporation of fluorine atoms into the indazole scaffold has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced biological activity.[2] This guide delves into a comparative study, highlighting the performance of fluorinated versus non-fluorinated indazoles in critical biological assays.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative fluorinated and non-fluorinated indazole derivatives against various biological targets. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Inhibitory Activity Against Protein Kinases
CompoundTarget KinaseIC50 (nM) - Non-FluorinatedCompoundIC50 (nM) - FluorinatedReference(s)
Indazole Derivative 1FGFR115Fluorinated Indazole Derivative 1a5.5 [3]
Indazole Derivative 2ROCK1>2500Fluorinated Indazole Derivative 2a14 [4]
Indazole Derivative 3VEGFR230Axitinib (Fluorinated Indazole)0.2[5]
Indazole Derivative 4Aurora A-Fluorinated Indazole Derivative 4a-[1]
Indazole Derivative 5PLK474Fluorinated Indazole Derivative 5a< 0.1 [6]

Data compiled from multiple sources, and direct comparison should be made with caution due to potential variations in assay conditions.

Table 2: Comparative Anticancer Activity (IC50 in µM)
CompoundCell LineIC50 (µM) - Non-FluorinatedCompoundIC50 (µM) - FluorinatedReference(s)
Indazole Derivative 6K562 (Leukemia)-Fluorinated Indazole Derivative 6a5.15 [7]
Indazole Derivative 7Ramos (B-cell lymphoma)-Fluorinated Indazole Derivative 7a< 5 [4]
Indazole Derivative 8MCF-7 (Breast Cancer)-Fluorinated Triazole Hybrid0.76 - 13.55 [8]

Fluorinated triazole hybrid included for broader context on the effect of fluorination in related heterocyclic systems.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the biological activity of indazole derivatives.

Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.[1][5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds (fluorinated and non-fluorinated indazoles)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Assay plates (e.g., 384-well)

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable buffer.

  • Kinase Reaction: In an assay plate, combine the kinase, its substrate, and the test compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding a specific concentration of ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion: Add the Kinase Detection Reagent, which converts the ADP generated during the kinase reaction into ATP.

  • Luminescence Detection: The newly synthesized ATP is quantified using a luciferase/luciferin reaction, which produces a luminescent signal proportional to the amount of ADP generated. The signal is measured using a plate reader.

  • Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.[5]

Protocol 2: Cell Viability Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[1][4]

Materials:

  • Cancer cell lines

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the fluorinated and non-fluorinated indazole derivatives and incubate for a specified period (e.g., 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.

Protocol 3: Antimicrobial Activity Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microtiter plates

  • Inoculum of the microorganism

  • Incubator

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium directly in the wells of a 96-well plate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows relevant to the biological evaluation of indazole derivatives.

G cluster_workflow Experimental Workflow: Kinase Inhibition Assay A Prepare Serial Dilutions of Indazole Compounds B Add Kinase, Substrate, and Compound to Assay Plate A->B C Initiate Reaction with ATP B->C D Incubate at Controlled Temperature C->D E Terminate Reaction & Deplete ATP (ADP-Glo™ Reagent) D->E F Convert ADP to ATP & Generate Luminescence E->F G Measure Luminescence F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical biochemical kinase inhibition assay.

G cluster_pathway VEGFR Signaling Pathway and Indazole Inhibition VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Indazole Indazole Inhibitor (Fluorinated / Non-Fluorinated) Indazole->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Survival ERK->Proliferation

Caption: Simplified VEGFR signaling cascade and the inhibitory action of indazole derivatives.

References

Verifying the Structure of 5-Fluoro-1H-indazole using 13C NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, unambiguous structure verification is paramount. This guide provides a comparative analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Fluoro-1H-indazole and its parent compound, 1H-indazole. By understanding the influence of the fluorine substituent on the carbon chemical shifts, researchers can confidently confirm the successful synthesis and regiochemistry of this compound.

Comparative Analysis of ¹³C NMR Data

The introduction of a fluorine atom at the C5 position of the indazole ring induces significant changes in the electron distribution of the aromatic system, which are directly observable in the ¹³C NMR spectrum. The table below summarizes the experimental ¹³C NMR chemical shifts for 1H-indazole and the predicted shifts for this compound. The predictions are based on established substituent effects of fluorine on benzene and other heterocyclic systems.

Carbon Atom1H-Indazole (CDCl₃) δ [ppm][1]Predicted this compound δ [ppm]Predicted Shift Change (Δδ) [ppm]
C3134.77~135~ +0.2
C3a123.13~124~ +0.9
C4120.96~110 (d, ²JCF ≈ 25 Hz)~ -11
C5120.86~158 (d, ¹JCF ≈ 240 Hz)~ +37
C6109.71~112 (d, ²JCF ≈ 25 Hz)~ +2.3
C7126.80~115 (d, ³JCF ≈ 8 Hz)~ -11.8
C7a140.01~141~ +1

Key Observations:

  • Direct C-F Coupling (¹JCF): The most significant effect is the large downfield shift and the characteristic large one-bond coupling constant (¹JCF) for C5, the carbon directly attached to the fluorine atom. This is a definitive indicator of the fluorine's position.

  • Ortho and Meta Coupling (²JCF, ³JCF): The carbons ortho (C4 and C6) and meta (C7) to the fluorine atom also exhibit coupling, albeit with smaller coupling constants. These couplings further confirm the substitution pattern.

  • Substituent Chemical Shift (SCS) Effects: The fluorine atom, being highly electronegative, influences the chemical shifts of the surrounding carbons. Typically, the directly attached carbon (ipso-carbon) is significantly deshielded (shifted downfield), while ortho and para carbons are shielded (shifted upfield), and meta carbons are slightly deshielded.

Experimental Protocol for ¹³C NMR Spectroscopy

A general procedure for acquiring high-quality ¹³C NMR spectra for indazole derivatives is as follows:

1. Sample Preparation:

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Chloroform-d (CDCl₃) and dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for indazole derivatives.[2]

  • Concentration: Dissolve approximately 10-50 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry 5 mm NMR tube.[3][4]

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Data Acquisition:

  • Instrumentation: The spectra should be recorded on a high-resolution NMR spectrometer.

  • ¹³C NMR Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed to obtain a spectrum with a single peak for each unique carbon atom.[2]

    • Pulse Angle: A 30-45° pulse angle is typically used.[2]

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.[2]

    • Acquisition Time: An acquisition time of 2-4 seconds is generally sufficient.[2]

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[2]

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat.

  • Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

Logical Workflow for Structure Verification

The following diagram illustrates the logical workflow for verifying the structure of this compound using ¹³C NMR.

StructureVerification cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Sample_Prep Sample Preparation NMR_Acquisition 13C NMR Acquisition Sample_Prep->NMR_Acquisition Spectrum_Processing Spectrum Processing NMR_Acquisition->Spectrum_Processing FID Peak_Picking Peak Picking & Integration Spectrum_Processing->Peak_Picking Comparison Comparison of Chemical Shifts & Coupling Constants Peak_Picking->Comparison Reference_Data 1H-Indazole 13C NMR Data Reference_Data->Comparison Predicted_Data Predicted this compound 13C NMR Data Predicted_Data->Comparison Structure_Confirmation Structure Confirmation of This compound Comparison->Structure_Confirmation

Workflow for 13C NMR based structure verification.

By following this structured approach of data acquisition, analysis, and comparison with reference and predicted data, researchers can confidently and objectively verify the structure of synthesized this compound, ensuring the integrity of their subsequent research and development activities.

References

Cross-Validation of Analytical Methods for 5-Fluoro-1H-indazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of various analytical methods for the quantification and characterization of 5-Fluoro-1H-indazole, a key intermediate in pharmaceutical research and development. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select and implement the most suitable analytical techniques for their specific needs, ensuring data integrity and regulatory compliance through robust cross-validation.

Introduction to Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that a validated analytical procedure yields consistent and reliable results across different laboratories, instruments, or analysts. This process is essential during method transfer, co-validation studies, or when comparing results from different analytical techniques. The primary goal is to demonstrate the equivalency of analytical performance.

Below is a generalized workflow for the cross-validation of analytical methods.

cluster_planning Planning & Protocol cluster_execution Execution cluster_evaluation Data Evaluation & Reporting define_scope Define Scope & Acceptance Criteria select_methods Select Methods for Comparison define_scope->select_methods develop_protocol Develop Cross-Validation Protocol select_methods->develop_protocol prepare_samples Prepare Standard & Sample Sets develop_protocol->prepare_samples analyze_originating Analyze at Originating Site/Method prepare_samples->analyze_originating analyze_receiving Analyze at Receiving Site/Method prepare_samples->analyze_receiving compare_results Statistically Compare Results analyze_originating->compare_results analyze_receiving->compare_results investigate_discrepancies Investigate Discrepancies compare_results->investigate_discrepancies If criteria not met generate_report Generate Cross-Validation Report compare_results->generate_report If criteria met end end generate_report->end Conclude

Figure 1: Generalized workflow for analytical method cross-validation.

Comparative Analysis of Analytical Methods

This section details the experimental protocols and performance data for three common analytical techniques used for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. It is particularly suitable for routine quality control and impurity profiling of pharmaceutical intermediates like this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples and standards are dissolved in a 50:50 mixture of acetonitrile and water to a suitable concentration.

ParameterResult
Linearity (R²) > 0.999
Range 1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. It provides both qualitative (mass spectrum) and quantitative (peak area) information, making it suitable for impurity identification and quantification.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 min.

    • Ramp: 10°C/min to 280°C, hold for 5 min.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • MS Scan Range: 40-450 m/z.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Sample Preparation: Samples and standards are dissolved in a volatile organic solvent such as dichloromethane or ethyl acetate.

ParameterResult
Linearity (R²) > 0.998
Range 0.5 - 50 µg/mL
Accuracy (% Recovery) 97.0 - 103.0%
Precision (% RSD) < 3.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte. It relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which both the analyte and an internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 90° pulse sequence with a sufficient relaxation delay (at least 5 times the longest T1 of the signals of interest).

  • Data Acquisition: Acquisition of a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Integration of a well-resolved signal of the analyte and a signal of the internal standard.

  • Quantification: Calculation of the analyte concentration based on the ratio of the integrals, the number of protons, the molecular weights, and the known concentration of the internal standard.

ParameterResult
Linearity (R²) > 0.999
Range Dependent on sample solubility and instrument sensitivity
Accuracy (% Recovery) 99.0 - 101.0%
Precision (% RSD) < 1.0%
LOD/LOQ Generally higher than chromatographic methods

Method Comparison and Selection

The choice of an analytical method depends on the specific requirements of the analysis. The following diagram provides a visual comparison of the key attributes of the discussed methods.

cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR hplc_attributes High Precision Good for Routine QC Non-destructive Suitable for Non-volatile Compounds gcms_attributes High Sensitivity Excellent for Impurity ID Requires Volatility Destructive qnmr_attributes Primary Method No Reference Standard Needed High Accuracy Lower Sensitivity

Figure 2: Comparison of key attributes of HPLC, GC-MS, and qNMR.

HPLC is often the method of choice for routine quality control due to its robustness, precision, and suitability for a wide range of compounds. GC-MS excels in the identification and quantification of volatile impurities, offering high sensitivity. qNMR serves as a primary method for the accurate determination of purity and concentration without the need for a specific analyte standard, making it invaluable for the certification of reference materials.

Conclusion

The cross-validation of analytical methods for this compound is crucial for ensuring data reliability and consistency across different analytical platforms and laboratories. This guide provides a comparative overview of HPLC, GC-MS, and qNMR, including their experimental protocols and typical performance characteristics. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, such as the need for routine analysis, impurity identification, or primary quantification. By implementing a robust cross-validation strategy, researchers and drug development professionals can have high confidence in their analytical data throughout the drug development lifecycle.

A Senior Application Scientist's Guide to the Synthesis of 5-Fluoro-1H-indazole: A Comparative Benchmarking Study

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, medicinal chemists, and professionals in drug development, the synthesis of key heterocyclic scaffolds is a critical endeavor. Among these, the indazole core, and specifically 5-fluoro-1H-indazole, represents a privileged structure found in numerous pharmacologically active compounds.[1] The introduction of a fluorine atom at the 5-position can significantly modulate a molecule's physicochemical properties, including metabolic stability and binding affinity, making efficient and scalable access to this building block paramount.

This guide provides an in-depth, comparative analysis of three distinct and representative synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will delve into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for selecting the most appropriate synthesis for your specific research or development needs.

Method 1: The Classical Approach - Diazotization and Cyclization of 4-Fluoro-2-methylaniline

This long-established method remains a workhorse in organic synthesis for the preparation of indazoles. The core of this approach lies in the diazotization of an ortho-toluidine derivative, followed by an intramolecular cyclization.

Mechanistic Insight

The reaction proceeds through the initial formation of a diazonium salt from the primary amine of 4-fluoro-2-methylaniline upon treatment with a nitrosating agent, typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium species is a potent electrophile. The subsequent cyclization is believed to occur via an intramolecular electrophilic attack of the diazonium group onto the adjacent methyl group, followed by deprotonation to afford the aromatic indazole ring system. The acidic conditions are crucial for both the generation of the nitrosating agent and for facilitating the cyclization step.

Detailed Experimental Protocol

Step 1: Diazotization and Cyclization

  • To a stirred solution of 4-fluoro-2-methylaniline (1.0 eq) in a suitable solvent such as glacial acetic acid, slowly add a solution of sodium nitrite (1.1 eq) in water at a temperature maintained between 0-5 °C.

  • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Visualizing the Workflow

A 4-Fluoro-2-methylaniline B Diazotization (NaNO2, Acid, 0-5 °C) A->B Step 1 C In situ Diazonium Salt B->C Intermediate D Intramolecular Cyclization C->D E This compound D->E Final Product

Caption: Classical synthesis of this compound via diazotization.

Method 2: The Modern SNAr Approach - Cyclization of 2,4-Difluorobenzaldehyde with Hydrazine

This method leverages the principles of Nucleophilic Aromatic Substitution (SNAr) and offers a more direct route to the indazole core, often with milder reaction conditions compared to classical methods.

Mechanistic Insight

The reaction is initiated by the nucleophilic attack of hydrazine on the carbonyl carbon of 2,4-difluorobenzaldehyde to form a hydrazone intermediate. The key step involves an intramolecular SNAr reaction where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom. The presence of an electron-withdrawing group (the forming pyrazole ring) activates the aromatic ring towards nucleophilic attack, facilitating the cyclization. This method avoids the use of harsh acidic conditions and potentially hazardous nitrous gases.[2]

Detailed Experimental Protocol

Step 1: Hydrazone Formation and Intramolecular SNAr Cyclization

  • To a solution of 2,4-difluorobenzaldehyde (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add hydrazine hydrate (2.0-3.0 eq).

  • Heat the reaction mixture to a temperature between 80-120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization or column chromatography.

Visualizing the Workflow

A 2,4-Difluorobenzaldehyde C Hydrazone Formation A->C B Hydrazine Hydrate B->C D Intramolecular SNAr C->D Intermediate E This compound D->E Final Product

Caption: SNAr-based synthesis of this compound.

Method 3: The Contemporary Metal-Free Approach - Cyclization of 4-Fluoro-2-aminobenzaldehyde Oxime

Reflecting the ongoing drive towards greener and milder synthetic methodologies, this metal-free approach provides an elegant and efficient route to 1H-indazoles.[3]

Mechanistic Insight

This synthesis begins with the formation of an oxime from 4-fluoro-2-aminobenzaldehyde and hydroxylamine. The crucial cyclization step is then achieved by activating the oxime's hydroxyl group, typically with an activating agent like methanesulfonyl chloride, which transforms it into a good leaving group. The neighboring amino group then acts as an intramolecular nucleophile, attacking the imine carbon and displacing the activated hydroxyl group to form the N-N bond of the indazole ring. This method is characterized by its mild reaction conditions and avoidance of toxic metals.[3]

Detailed Experimental Protocol

Step 1: Oxime Formation

  • To a solution of 4-fluoro-2-aminobenzaldehyde (1.0 eq) in a suitable solvent like ethanol or methanol, add hydroxylamine hydrochloride (1.1 eq) and a base such as sodium acetate or pyridine (1.2 eq).

  • Stir the mixture at room temperature for 2-4 hours until the starting aldehyde is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer and concentrate to obtain the crude 4-fluoro-2-aminobenzaldehyde oxime, which can often be used in the next step without further purification.

Step 2: Cyclization

  • Dissolve the crude oxime from the previous step in a solvent such as dichloromethane or acetonitrile.

  • Cool the solution to 0 °C and add a base, typically a tertiary amine like triethylamine (2.0 eq).

  • Slowly add methanesulfonyl chloride (1.2 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to afford this compound.

Visualizing the Workflow

A 4-Fluoro-2-aminobenzaldehyde C Oxime Formation A->C B Hydroxylamine B->C D Oxime Intermediate C->D E Activation (MsCl, Et3N) D->E F Intramolecular Cyclization E->F Activated Intermediate G This compound F->G Final Product

Caption: Metal-free synthesis of this compound from an oxime precursor.

Comparative Performance Analysis

ParameterMethod 1: Classical DiazotizationMethod 2: Modern SNAr CyclizationMethod 3: Contemporary Metal-Free
Starting Material 4-Fluoro-2-methylaniline2,4-Difluorobenzaldehyde4-Fluoro-2-aminobenzaldehyde
Key Reagents Sodium nitrite, Strong acidHydrazine hydrateHydroxylamine, Methanesulfonyl chloride, Triethylamine
Typical Yield Moderate to GoodGood to ExcellentGood to Excellent[3]
Reaction Conditions Low temperatures (0-5 °C), strongly acidicElevated temperatures (80-120 °C)Mild (0 °C to room temperature)
Scalability Well-established for large scale, but with safety concernsGood scalabilityPotentially good, amenable to scale-up
Safety Considerations Generation of potentially explosive diazonium salts and toxic nitrous gasesUse of excess hydrazine (toxic and corrosive)Use of methanesulfonyl chloride (corrosive)
Green Chemistry Poor: use of strong acids, generation of inorganic wasteModerate: avoids strong acids and metals, but uses a polar aprotic solventGood: metal-free, milder conditions
Advantages Inexpensive starting materials, well-understood chemistryDirect, often one-pot procedure, avoids harsh acidsVery mild conditions, high functional group tolerance, avoids metals[3]
Disadvantages Safety hazards, potential for side reactionsRequires elevated temperatures, potential for side reactions with certain substratesTwo-step process, requires chromatographic purification

Conclusion and Future Outlook

The synthesis of this compound can be approached through a variety of methods, each with its own set of advantages and disadvantages.

  • The Classical Diazotization method, while historically significant and cost-effective, presents notable safety challenges, particularly on a larger scale.

  • The Modern SNAr Cyclization offers a more direct and often higher-yielding route, though it requires elevated temperatures.

  • The Contemporary Metal-Free Synthesis from o-aminobenzoximes stands out as a mild, safe, and environmentally conscious alternative, well-suited for modern synthetic laboratories where functional group tolerance and gentle conditions are prized.

The choice of synthetic route will ultimately depend on the specific requirements of the project, including scale, available starting materials, safety infrastructure, and desired purity. As the field of organic synthesis continues to evolve, we can anticipate the development of even more efficient, sustainable, and versatile methods for the construction of this important heterocyclic scaffold, potentially through the application of flow chemistry, biocatalysis, or novel catalytic systems.

References

Safety Operating Guide

Safe Disposal of 5-Fluoro-1H-indazole: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper management and disposal of chemical waste are paramount for ensuring personnel safety, environmental protection, and regulatory compliance within research and development settings. 5-Fluoro-1H-indazole, a fluorinated heterocyclic compound, requires careful handling and adherence to specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound and associated contaminated materials, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its hazard profile. According to its Safety Data Sheet (SDS), this compound is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 4).[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.[1]

  • Respiratory Protection: A dust mask (type N95 or equivalent) should be used, especially when handling the solid form, to avoid inhalation.[1]

  • Lab Coat: A standard laboratory coat to protect from skin contact.

All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2] An eyewash station and safety shower must be readily accessible.[3]

Hazard and Disposal Summary

The following table summarizes the key hazard information for this compound and the general disposal parameters for halogenated organic compounds.

ParameterInformation
Chemical Name This compound
CAS Number 348-26-5[1]
Molecular Formula C₇H₅FN₂[1]
Primary Hazard Acute Toxicity 4, Oral (Harmful if swallowed)[1]
GHS Pictogram GHS07 (Exclamation mark)[1]
Signal Word Warning[1]
Waste Classification Halogenated Organic Waste[2][4]
Recommended Disposal High-temperature incineration by a licensed hazardous waste disposal facility.[2]
Storage Class 11 - Combustible Solids[1]
General Waste Threshold Non-aqueous liquid waste containing ≥10,000 mg/kg total organic halogen is typically considered a halogenated solvent waste.

Experimental Protocol: Step-by-Step Waste Disposal Procedure

The following protocol details the methodology for the safe segregation, collection, and preparation of this compound waste for disposal.

1. Waste Identification and Segregation:

  • All waste streams containing this compound must be treated as hazardous halogenated organic waste .[2][4]

  • Crucially, do not mix halogenated waste with non-halogenated organic waste, as this complicates and increases the cost of disposal.[2]

  • Keep this compound waste separate from other incompatible waste streams such as strong acids, bases, and oxidizers.

2. Waste Collection and Container Management:

  • Solid Waste:

    • Collect pure, unused, or expired this compound in its original container if possible, or in a designated, compatible, and clearly labeled hazardous waste container.[2]

    • The container must be in good condition with a secure, leak-proof cap.

    • Contaminated disposable lab supplies (e.g., gloves, weighing papers, wipes) should be placed in a dedicated, sealed plastic bag, which is then placed into a rigid container for solid halogenated waste.[2]

  • Liquid Waste (Solutions and Rinsate):

    • Collect all solutions containing this compound and solvent rinsate from contaminated glassware in a designated container for liquid halogenated organic waste .

    • Ensure the waste container is made of a chemically compatible material (e.g., high-density polyethylene for many organic solvents).[2]

    • Keep the liquid waste container securely closed except when adding waste.

3. Labeling:

  • All waste containers must be clearly and accurately labeled.

  • The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ".

    • An indication of the hazards (e.g., "Toxic," "Irritant").

    • The date when waste was first added to the container.

4. Storage:

  • Store waste containers in a designated and properly ventilated Satellite Accumulation Area (SAA) within the laboratory.

  • The SAA must be under the control of laboratory personnel.

  • Ensure secondary containment is used for liquid waste containers to mitigate spills.

5. Final Disposal:

  • Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[2]

  • Never dispose of this compound down the drain or in the regular trash.[2]

  • The preferred method for the ultimate destruction of halogenated organic compounds is high-temperature incineration.[2][5] This process effectively breaks down the molecule and allows for the scrubbing of hazardous byproducts from emissions.[2]

6. Decontamination of Glassware:

  • Glassware contaminated with this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

  • Collect the first two rinses as liquid halogenated organic waste.

  • After decontamination, the glassware can be washed according to standard laboratory procedures.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

A Waste Generation (Pure this compound or Contaminated Materials) B Is the waste solid or liquid? A->B C Solid Waste (Pure chemical, gloves, wipes) B->C Solid D Liquid Waste (Solutions, rinsate) B->D Liquid E Collect in a designated, labeled 'Solid Halogenated Organic Waste' container. C->E F Collect in a designated, labeled 'Liquid Halogenated Organic Waste' container. D->F G Store container in a designated Satellite Accumulation Area (SAA) with secondary containment. E->G F->G H Arrange for pickup by EHS or a licensed waste disposal company. G->H I Final Disposal: High-Temperature Incineration H->I

References

Essential Safety and Logistical Information for Handling 5-Fluoro-1H-indazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 5-Fluoro-1H-indazole, a compound widely used in pharmaceutical research and development. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as an Acute Toxicity, Category 4 substance if swallowed, and may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile gloves are recommended due to their resistance to a wide range of chemicals, punctures, and abrasions.[3][4] Always inspect gloves for tears or holes before use. For extended contact, consider double-gloving.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[1][3]
Respiratory Dust mask (N95 or higher)A NIOSH-approved N95 respirator is essential to prevent inhalation of the powdered compound, especially when handling outside of a certified chemical fume hood.[1][3]
Body Laboratory coatA standard lab coat is required to protect the skin from accidental contact.[5]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to use is critical for safety and operational efficiency.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard symbols, and date of receipt.

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed.

Preparation and Weighing
  • Controlled Environment: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • PPE Donning: Before handling the compound, put on all required PPE as detailed in Table 1.

  • Weighing: Use a dedicated spatula and weighing paper. Avoid creating dust. If possible, use a balance with a draft shield.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

Experimental Use
  • Controlled Addition: When adding the compound to a reaction vessel, do so slowly and carefully to prevent splashing or aerosolization.

  • Work Area: Keep the work area clean and organized. All equipment used for handling the compound should be dedicated or thoroughly decontaminated after use.

Spill Management
  • Minor Spills: For small spills within the fume hood, carefully sweep up the solid material using a dustpan and brush, avoiding dust generation. Place the collected material in a labeled, sealed container for hazardous waste disposal. Decontaminate the area with an appropriate solvent and then wash with soap and water.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency spill response procedures.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation
  • Halogenated Waste: As this compound is a halogenated organic compound, all waste containing this chemical must be segregated into a designated "Halogenated Organic Waste" container.[2]

  • Solid vs. Liquid Waste: Dispose of solid waste (e.g., contaminated gloves, weighing paper, excess compound) and liquid waste (e.g., reaction mixtures, cleaning solvents) in separate, clearly labeled containers.

Container Labeling and Storage
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area, away from general laboratory traffic. Keep containers securely closed.

Final Disposal
  • Licensed Disposal Company: Arrange for the disposal of all this compound waste through a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_contingency Contingency Receive Receive Chemical Inspect Inspect Container Receive->Inspect Store Store Safely Inspect->Store DonPPE Don Appropriate PPE Store->DonPPE Weigh Weigh Compound DonPPE->Weigh Use Use in Experiment Weigh->Use Spill Spill Occurs? Use->Spill Segregate Segregate Waste (Halogenated) LabelWaste Label Waste Container Segregate->LabelWaste Dispose Dispose via Licensed Vendor LabelWaste->Dispose Spill->Segregate No MinorSpill Clean Minor Spill Spill->MinorSpill Yes (Minor) MajorSpill Follow Emergency Protocol Spill->MajorSpill Yes (Major) MinorSpill->Segregate

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-1H-indazole
Reactant of Route 2
Reactant of Route 2
5-Fluoro-1H-indazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.